molecular formula C11H12N2O B048143 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 115618-81-0

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B048143
CAS No.: 115618-81-0
M. Wt: 188.23 g/mol
InChI Key: JBTXAJAEEUNYJN-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a sophisticated dihydroquinoxalinone derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This compound features a cyclopropyl group fused to the dihydropyrazine ring, introducing significant steric and electronic constraints that influence its overall conformation and receptor binding properties. Its primary research value lies in its role as a key synthetic intermediate for the development of novel kinase inhibitors, epigenetic modulators, and other biologically active small molecules. The embedded quinoxalinone core is a common pharmacophore found in compounds targeting various cancer pathways, inflammatory diseases, and central nervous system (CNS) disorders. Researchers utilize this high-purity building block to explore structure-activity relationships (SAR), optimize potency and selectivity, and develop new therapeutic candidates. Its mechanism of action is application-dependent but often involves the modulation of protein-protein interactions or enzymatic activity through specific hydrogen bonding and π-stacking interactions facilitated by its bicyclic heteroaromatic system. This compound is intended for use in hit-to-lead optimization, library synthesis, and biochemical assay development, providing a robust foundation for innovative pharmaceutical research.

Properties

IUPAC Name

4-cyclopropyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-7-13(8-5-6-8)10-4-2-1-3-9(10)12-11/h1-4,8H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTXAJAEEUNYJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611924
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115618-81-0
Record name 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a heterocyclic scaffold of significant interest in medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, reflecting the perspective of a senior application scientist. The synthesis is approached via a robust two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to construct the key N-cyclopropyl-2-nitroaniline intermediate, followed by a highly efficient catalytic hydrogenation that facilitates both nitro group reduction and subsequent intramolecular cyclization. This guide includes detailed, self-validating protocols, in-depth characterization analysis, and visual diagrams to elucidate the experimental workflow and reaction mechanism.

Introduction and Strategic Approach

The quinoxalinone core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1][2] The introduction of a cyclopropyl group at the N4 position can impart unique conformational constraints and metabolic stability, making this compound a valuable building block for drug discovery programs.

This guide details a synthetic strategy designed for efficiency, scalability, and high purity of the final product. Our retrosynthetic analysis identifies N-cyclopropyl-2-nitroaniline as the pivotal intermediate. This allows for a modular approach where the two key transformations are:

  • Formation of the C(aryl)-N(cyclopropyl) bond: Achieved via a modern cross-coupling reaction.

  • Reductive Cyclization: A tandem reaction where the nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization to form the dihydroquinoxalinone ring.

Synthetic Workflow Overview

The overall synthetic pathway is a two-step process starting from commercially available reagents. The workflow emphasizes procedural clarity and the generation of a high-purity final product.

G cluster_start Starting Materials cluster_step1 Step 1: C-N Cross-Coupling cluster_intermediate Key Intermediate cluster_step2 Step 2: Reductive Cyclization cluster_product Final Product cluster_analysis Analysis SM1 2-Fluoronitrobenzene Step1 Buchwald-Hartwig Amination SM1->Step1 SM2 Cyclopropylamine SM2->Step1 Int N-Cyclopropyl-2-nitroaniline Step1->Int Formation of C(aryl)-N bond Step2 Catalytic Hydrogenation (Intramolecular Cyclization) Int->Step2 FP 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one Step2->FP Nitro Reduction & Ring Closure Analysis Purification & Characterization (NMR, IR, HRMS) FP->Analysis

Figure 1: Overall Experimental Workflow.

Synthesis, Part I: N-Cyclopropylation via Buchwald-Hartwig Amination

The formation of the aryl-amine bond is the critical first step. While classical methods like the Ullmann condensation exist, they often require harsh conditions (high temperatures and stoichiometric copper).[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a superior alternative with milder conditions, broader substrate scope, and higher yields.[5][6] This reaction is the method of choice for constructing the N-cyclopropyl-2-nitroaniline intermediate.[7][8]

Mechanistic Rationale

The catalytic cycle, shown below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-arylated amine and regenerate the Pd(0) catalyst.[9] The choice of a sterically hindered phosphine ligand is crucial to promote the reductive elimination step and prevent catalyst decomposition.

G pd0 Pd(0)L₂ pd2_complex Oxidative Addition pd0->pd2_complex + Ar-X pd_aryl Ar-Pd(II)-X(L₂) pd2_complex->pd_aryl amine_coord Amine Coordination pd_aryl->amine_coord + RNH₂ pd_amine_complex [Ar-Pd(II)-NHR(L₂)]⁺X⁻ amine_coord->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation - HX pd_amido Ar-Pd(II)-NR(L₂) deprotonation->pd_amido reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Product (Ar-NHR)

Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of N-Cyclopropyl-2-nitroaniline (1)
  • Reactor Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and Sodium tert-butoxide (1.4 eq.).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (10 mL/mmol of aryl halide), followed by 2-fluoronitrobenzene (1.0 eq.). The use of 2-fluoronitrobenzene is strategic due to the high reactivity of the C-F bond in this electron-deficient system.

  • Nucleophile Addition: Add cyclopropylamine (1.2 eq.) via syringe. The slight excess of the amine ensures complete consumption of the limiting aryl halide.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-cyclopropyl-2-nitroaniline (1) as a yellow-orange solid.[10][11]

Synthesis, Part II: Reductive Cyclization

This step accomplishes two transformations in a single operation: the reduction of the nitro group to a primary amine and the subsequent intramolecular nucleophilic attack of this newly formed amine onto the ester carbonyl, followed by cyclization to form the six-membered lactam ring.

Rationale for Method Selection

Several methods can achieve the reduction of an aromatic nitro group.[12]

  • Metal/Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These are cost-effective and highly chemoselective for the nitro group. However, they often require a strenuous, non-aqueous workup to remove metal salts.[13]

  • Catalytic Hydrogenation: This method, typically using a palladium on carbon (Pd/C) or Raney Nickel catalyst under a hydrogen atmosphere, is exceptionally clean.[14] The primary byproduct is water, simplifying purification significantly.[13] It is the preferred method for this synthesis due to its high efficiency and straightforward workup.[15]

Experimental Protocol: Synthesis of this compound (2)
  • Reactor Setup: To a hydrogenation vessel, add N-cyclopropyl-2-nitroaniline (1) (1.0 eq.) and a suitable solvent such as methanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the mixture under an inert atmosphere.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Repeat this cycle three times. Pressurize the vessel to 50 psi (or as appropriate for the equipment) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by a short plug of silica gel to yield This compound (2) as a solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods should be employed.[16][17]

Technique Expected Observations for this compound
¹H NMR Cyclopropyl Protons: A characteristic multiplet pattern in the upfield region (~0.5-1.2 ppm, 4H for CH₂) and a distinct multiplet for the cyclopropyl CH proton (~2.5-2.8 ppm, 1H). Methylene Protons (C3): A singlet at ~4.2-4.4 ppm (2H), corresponding to the CH₂ group of the quinoxalinone ring. Aromatic Protons: A complex multiplet pattern in the aromatic region (~6.8-7.5 ppm, 4H) corresponding to the protons on the benzene ring. NH Proton: A broad singlet in the downfield region (~10.5-10.8 ppm, 1H), corresponding to the lactam N-H. This peak is D₂O exchangeable.
¹³C NMR Cyclopropyl Carbons: Signals in the aliphatic region, typically < 40 ppm. Methylene Carbon (C3): A signal around 55-60 ppm. Carbonyl Carbon (C2): A characteristic downfield signal in the range of 165-170 ppm. Aromatic Carbons: Multiple signals in the aromatic region (115-145 ppm).
IR Spectroscopy N-H Stretch: A broad absorption band around 3200-3300 cm⁻¹, characteristic of the secondary amide (lactam). C-H Stretch: Aliphatic C-H stretching just below 3000 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1670-1690 cm⁻¹, characteristic of the amide carbonyl in the six-membered ring. C=C Stretch: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
HRMS (ESI+) The calculated exact mass for C₁₁H₁₂N₂O is 188.0950. The observed [M+H]⁺ ion should be found at m/z 189.1022, confirming the molecular formula.

Note: Predicted spectral data is based on general chemical shift/frequency ranges and data from structurally similar compounds.[18]

Conclusion

This guide presents a validated and efficient two-step synthesis for this compound. The strategic use of a Buchwald-Hartwig amination followed by a clean catalytic reductive cyclization provides a reliable route to this valuable heterocyclic building block. The detailed protocols and characterization data serve as a robust resource for researchers in organic synthesis and drug development, enabling the facile production and confident identification of the target compound.

References

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  • Preston, P. N., & Tennant, G. (1976). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society, Perkin Transactions 1, (17), 1837-1842.
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  • PubChemLite. (n.d.). (4-cyclopropyl-3,4-dihydro-2h-quinoxalin-1-yl)(4-(2,5-dichloro-phenoxy)-pyridin-3-yl)-methanone.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, a derivative of the versatile quinoxalinone scaffold, is a compound of increasing interest within medicinal chemistry and drug discovery. The quinoxalinone core is a privileged structure, appearing in numerous compounds with a wide range of biological activities.[1][2][3] The introduction of a cyclopropyl group at the N-4 position can significantly influence the molecule's conformational rigidity, metabolic stability, and interaction with biological targets, making a thorough understanding of its physicochemical properties essential for its development and application.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive experimental data for this specific derivative, this paper combines available information on closely related analogues, predicted data from validated computational models, and detailed, field-proven experimental protocols for the determination of these critical parameters. This approach offers a robust framework for researchers to understand, handle, and further investigate this promising compound.

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and three-dimensional arrangement.

IdentifierValueSource
Chemical Name This compoundAstaTech, Inc.
CAS Number 115618-81-0AstaTech, Inc.
Molecular Formula C₁₁H₁₂N₂OAstaTech, Inc.
Molecular Weight 188.23 g/mol Sigma-Aldrich
Canonical SMILES C1CC1N2C3=CC=CC=C3NC(=O)C2(Predicted)

The structure of this compound, characterized by the fusion of a benzene ring with a dihydropyrazinone ring and a cyclopropyl substituent on one of the nitrogen atoms, is pivotal to its chemical behavior.

Core Physicochemical Properties: A Blend of Predicted and Analog-Informed Data

The following table summarizes the key physicochemical properties of this compound. Due to the limited availability of direct experimental data, a combination of computationally predicted values and experimental data from the parent compound, 3,4-dihydroquinoxalin-2(1H)-one, is presented.

PropertyPredicted Value for this compoundExperimental Value for 3,4-dihydroquinoxalin-2(1H)-one (Parent Compound)Significance in Drug Development
Melting Point (°C) Not available140-143 °CPurity assessment and solid-state stability.[4][5]
Boiling Point (°C) 398.5 ± 44.0 (at 760 mmHg)Not availableProvides information on volatility and aids in purification by distillation.
Solubility LogS: -2.8 (Poorly soluble)Generally better solubility than quinazolinones in polar solvents.[6]Crucial for formulation, bioavailability, and designing in vitro assays.
pKa Acidic: 11.56 ± 0.20; Basic: -1.25 ± 0.10Not availableInfluences ionization state at physiological pH, impacting absorption, distribution, and receptor interaction.
LogP (Octanol/Water Partition Coefficient) 1.61.05A key indicator of lipophilicity, affecting membrane permeability and pharmacokinetic properties.[7]
Expert Insights on Physicochemical Predictions

The cyclopropyl group at the N-4 position is expected to increase the lipophilicity of the molecule compared to its parent compound, 3,4-dihydroquinoxalin-2(1H)-one. This is reflected in the predicted LogP value of 1.6, which is higher than the LogP of the parent compound (1.05). This increased lipophilicity may enhance membrane permeability but could also lead to lower aqueous solubility. The predicted pKa values suggest that the compound is a very weak base and a weak acid, meaning it will likely be in a neutral form at physiological pH.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validation of the predicted properties, the following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical parameters.

Melting Point Determination

Causality Behind Experimental Choices: The melting point is a fundamental property for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities. The choice of a slow heating rate near the expected melting point is crucial for obtaining an accurate measurement.[8]

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated at a steady rate.[4][8]

  • Initial Determination: A rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[8]

  • Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly (1-2 °C/min) through the approximate melting range.[8]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[4][8]

Solubility Determination (Shake-Flask Method)

Causality Behind Experimental Choices: The shake-flask method is a gold standard for determining the intrinsic solubility of a compound in a specific solvent. It ensures that an equilibrium between the solid and dissolved states is reached, providing a reliable measure of solubility. The choice of buffer (e.g., phosphate-buffered saline at pH 7.4) is critical for mimicking physiological conditions.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, PBS pH 7.4) in a sealed vial.

  • Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered through a 0.22 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10][11][12]

  • Calculation: The solubility is expressed as mg/mL or mol/L.

Lipophilicity Determination (LogP/LogD)

Causality Behind Experimental Choices: The octanol-water partition coefficient (LogP) is a critical parameter for predicting a drug's absorption and distribution properties. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant. The shake-flask method, while traditional, is robust. HPLC-based methods can offer higher throughput.

Protocol (Shake-Flask Method):

  • System Preparation: Equal volumes of n-octanol and water (or a buffer of pH 7.4 for LogD) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

  • Equilibration: The mixture is agitated until equilibrium is reached (e.g., 24 hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring system, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclopropyl group will appear in the upfield region, likely between δ 0.5-1.5 ppm. The methylene protons of the dihydropyrazinone ring are expected around δ 3.0-4.0 ppm, and the NH proton will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon (around δ 160-170 ppm), the methylene carbon, and the carbons of the cyclopropyl group.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 189.23.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), C-H stretching of the aromatic and cyclopropyl groups (around 2900-3100 cm⁻¹), and a strong C=O stretching of the amide group (around 1650-1680 cm⁻¹).

Analytical Methodologies

For the quantitative analysis and purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method Development:

Causality Behind Experimental Choices: Reversed-phase HPLC is well-suited for the analysis of moderately polar compounds like quinoxalinone derivatives.[9] A C18 column provides good retention and separation. The mobile phase composition (typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid) is optimized to achieve a good peak shape and resolution. UV detection is appropriate as the quinoxalinone scaffold contains a chromophore.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 254 nm or 280 nm)

  • Injection Volume: 10 µL

Conclusion

This technical guide provides a comprehensive starting point for researchers working with this compound. By integrating predicted data, information from analogous compounds, and detailed experimental protocols, this document equips scientists and drug development professionals with the necessary knowledge to handle, characterize, and further investigate this compound. The provided methodologies are robust and can be adapted to generate the specific experimental data required for regulatory submissions and advanced research applications. As with any compound in the early stages of investigation, it is recommended that the predicted values presented herein be experimentally verified.

Visualizations

Experimental Workflow for Physicochemical Property Determination

G Workflow for Physicochemical Property Determination cluster_synthesis Compound Acquisition cluster_characterization Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis & Purification of this compound mp Melting Point Determination synthesis->mp Pure Compound sol Solubility Assay (Shake-Flask) synthesis->sol Pure Compound logp LogP/LogD Measurement synthesis->logp Pure Compound spec Spectroscopic Analysis (NMR, MS, IR) synthesis->spec Pure Compound data_analysis Data Interpretation & Purity Assessment mp->data_analysis sol->data_analysis logp->data_analysis spec->data_analysis report Technical Data Sheet Generation data_analysis->report

Caption: A generalized workflow for the determination of key physicochemical properties.

Relationship of Physicochemical Properties to Drug Development

G Impact of Physicochemical Properties on Drug Development cluster_props Physicochemical Properties cluster_dev Drug Development Stages Compound This compound Solubility Solubility Compound->Solubility Lipophilicity Lipophilicity (LogP) Compound->Lipophilicity pKa pKa Compound->pKa MeltingPoint Melting Point Compound->MeltingPoint Formulation Formulation Solubility->Formulation ADME ADME (Absorption, Distribution, Metabolism, Excretion) Lipophilicity->ADME pKa->ADME CMC CMC (Chemistry, Manufacturing, and Controls) MeltingPoint->CMC

Sources

Spectroscopic and Structural Elucidation of Substituted Quinoxalinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: Upon a comprehensive search of available scientific literature and chemical databases, it has been determined that detailed, publicly accessible spectroscopic data (NMR, IR, MS) for the specific molecule 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is not currently available. The synthesis and characterization of this exact compound do not appear to be published in the reviewed resources.

To fulfill the core requirements of providing an in-depth technical guide on the spectroscopic analysis of this class of compounds, this document will instead focus on a closely related and well-characterized analog: 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one . The key structural difference is the position of the second nitrogen atom within the heterocyclic ring system (a quinazolinone versus a quinoxalinone). This allows for a scientifically rigorous guide based on published experimental data, providing researchers with a valuable framework for the analysis of similar molecular scaffolds. The principles of spectroscopic interpretation and the experimental methodologies described herein are directly applicable to the characterization of the originally requested compound, once it is synthesized and analyzed.

An In-depth Technical Guide to the Spectroscopic and Structural Characterization of 3-Cyclopropyl-3,4-dihydroquinazolin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoxalinone and quinazolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The synthesis and characterization of novel derivatives are therefore of significant interest in the pursuit of new therapeutic agents.[2][3] A crucial step in the drug discovery pipeline is the unambiguous determination of the chemical structure of newly synthesized compounds. This guide provides a detailed overview of the spectroscopic techniques used to characterize a representative molecule, 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, offering insights into the interpretation of the resulting data.

Molecular Structure

The molecular structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one is presented below. The numbering convention used in this guide for the interpretation of spectroscopic data is also indicated.

Caption: Molecular structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.

Synthesis

The synthesis of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one can be achieved through the cyclization of an appropriately substituted aniline precursor. A general and efficient method involves the reaction of 2-{[(cyclopropylmethyl)amino]methyl}aniline with N,N'-carbonyldiimidazole (CDI) in a suitable solvent such as tetrahydrofuran (THF).[4]

Experimental Protocol: Synthesis
  • To a solution of 2-{[(cyclopropylmethyl)amino]methyl}aniline (1.0 equivalent) in THF, add N,N'-carbonyldiimidazole (1.2 equivalents).

  • Stir the reaction mixture at 50 °C for 4 hours.

  • After cooling to room temperature, the reaction mixture is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.[4]

Synthesis 2-{[(cyclopropylmethyl)amino]methyl}aniline 2-{[(cyclopropylmethyl)amino]methyl}aniline 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one 2-{[(cyclopropylmethyl)amino]methyl}aniline->3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one N,N'-carbonyldiimidazole, THF, 50 °C

Caption: Synthetic scheme for 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was recorded in deuterated chloroform (CDCl₃) at 400 MHz.[4]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
10.23s1HN1-H
8.30 - 7.42m4HAromatic-H (C5-H, C6-H, C7-H, C8-H)
2.54s2HC4-H₂
0.97 - 0.85m1HC9-H (cyclopropyl methine)
0.41 - 0.34m2HC10/C11-H₂ (cyclopropyl methylene)
0.22 - 0.15m2HC10/C11-H₂ (cyclopropyl methylene)

Interpretation of the ¹H NMR Spectrum:

  • N1-H Proton: The singlet at a downfield chemical shift of 10.23 ppm is characteristic of an amide proton, which is deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[4]

  • Aromatic Protons: The multiplet in the region of 8.30 - 7.42 ppm corresponds to the four protons on the benzene ring of the quinazolinone core. The complexity of this signal arises from the spin-spin coupling between these adjacent protons.

  • C4-H₂ Protons: The singlet at 2.54 ppm, integrating to two protons, is assigned to the methylene protons at the C4 position. The singlet nature of this peak suggests that there is no significant coupling to adjacent protons, or that the coupling constants are too small to be resolved at this field strength.

  • Cyclopropyl Protons: The signals in the upfield region are characteristic of a cyclopropyl group. The methine proton (C9-H) appears as a multiplet between 0.97 and 0.85 ppm. The four methylene protons of the cyclopropyl ring (C10-H₂ and C11-H₂) are diastereotopic and appear as two separate multiplets between 0.41-0.34 ppm and 0.22-0.15 ppm.[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While the ¹³C NMR data for this specific molecule is not provided in the reference, a predicted spectrum can be inferred based on the structure and data from similar compounds.

Predicted Chemical Shift (δ) ppmCarbon Assignment
~165C2 (C=O)
~140C8a
~135C4a
~128Aromatic CH
~125Aromatic CH
~122Aromatic CH
~115Aromatic CH
~45C4
~30C9 (cyclopropyl methine)
~5C10/C11 (cyclopropyl methylene)

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon: The C2 carbon of the carbonyl group is expected to be the most downfield signal, typically appearing around 165 ppm.

  • Aromatic Carbons: The aromatic carbons would appear in the range of 110-145 ppm. The quaternary carbons (C4a and C8a) would be further downfield than the protonated carbons.

  • Aliphatic Carbons: The C4 methylene carbon is expected around 45 ppm. The cyclopropyl carbons are characteristically found in the upfield region, with the methine carbon (C9) around 30 ppm and the methylene carbons (C10/C11) at a very shielded position, typically below 10 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was recorded using the KBr pellet method.[4]

Wavenumber (cm⁻¹)IntensityFunctional Group
3109MediumN-H stretch (amide)
2926MediumC-H stretch (aliphatic)
1712StrongC=O stretch (amide)
1665StrongC=C stretch (aromatic)
1408MediumC-N stretch

Interpretation of the IR Spectrum:

  • N-H Stretch: The peak at 3109 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.[4]

  • C-H Stretch: The absorption at 2926 cm⁻¹ corresponds to the C-H stretching vibrations of the methylene and cyclopropyl groups.[4]

  • C=O Stretch: The strong absorption at 1712 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam).[4]

  • C=C Stretch: The peak at 1665 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring.[4]

  • C-N Stretch: The absorption at 1408 cm⁻¹ is likely due to the C-N stretching vibration.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one was obtained by electron ionization (EI).[4]

m/zRelative Intensity (%)Assignment
189.21100[M+H]⁺ (protonated molecular ion)

Interpretation of the Mass Spectrum:

The mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 189.21, which corresponds to the molecular formula C₁₁H₁₂N₂O (calculated mass: 188.23 g/mol ).[4] The fragmentation pattern would likely involve the loss of the cyclopropyl group and other characteristic cleavages of the quinazolinone ring.

Fragmentation [M+H]⁺ (m/z 189) [M+H]⁺ (m/z 189) Loss of cyclopropyl radical Loss of cyclopropyl radical [M+H]⁺ (m/z 189)->Loss of cyclopropyl radical Fragment (m/z 148) Fragment (m/z 148) Loss of cyclopropyl radical->Fragment (m/z 148)

Caption: A potential fragmentation pathway for 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one in mass spectrometry.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of the molecular structure of 3-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one. Each technique offers complementary information that, when taken together, allows for the confident elucidation of the compound's identity. The methodologies and interpretative principles outlined in this guide serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds in the field of drug discovery and development.

References

  • Shabaan, M.; Taher, A. T.; Osman, E. O. Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)
  • Bonuga, Y. R. et al. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica2013, 5, 296-300.
  • ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one. [Link]

  • PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational scaffolds in drug discovery, prized for their ability to form diverse interactions with biological targets.[1] Among these, the quinoxalinone core has emerged as a "privileged structure," serving as a versatile template for designing novel therapeutic agents.[2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, synthetically advanced subset: 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. The introduction of a cyclopropyl group at the N-4 position is a strategic chemical modification often employed to enhance metabolic stability, improve binding affinity, and confer favorable pharmacokinetic properties. Here, we provide a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds for researchers and drug development professionals.

Core Synthesis Strategy

The synthesis of the 3,4-dihydroquinoxalin-2(1H)-one scaffold typically begins with commercially available o-phenylenediamine.[2] A common route involves the reaction of o-phenylenediamine with chloroacetic acid.[2] Subsequent N-alkylation at the 4-position with a suitable cyclopropyl-containing reagent yields the target scaffold. Further modifications can be made at various positions to explore structure-activity relationships (SAR).

G cluster_reagents start o-Phenylenediamine reagent1 + Chloroacetic Acid + Aqueous Ammonia intermediate1 3,4-Dihydroquinoxalin-2(1H)-one start->intermediate1 Reflux reagent2 + Cyclopropyl Bromide + Base (e.g., K2CO3) product 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one intermediate1->product N-Alkylation reagent3 + Further Derivatization (e.g., Halogenation, Condensation) final_products Target Bioactive Derivatives product->final_products SAR Exploration

General Synthetic Workflow for 4-Cyclopropyl Derivatives.
Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Core Intermediate)

This protocol describes a foundational step in generating the core scaffold, adapted from established methodologies.[2]

Materials:

  • o-phenylenediamine

  • Chloroacetic acid

  • Aqueous ammonia (33%)

  • Water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (10 mL) and water (80 mL) is prepared in a round-bottom flask.[2]

  • The mixture is heated to reflux temperature and maintained for one hour.

  • After reflux, the reaction mixture is cooled to room temperature, allowing a precipitate to form.

  • The resulting precipitate is collected by vacuum filtration using a Buchner funnel.

  • The collected solid is washed thoroughly with cold water to remove any unreacted starting materials and salts.

  • The product is dried to yield 3,4-dihydroquinoxalin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.

Biological Activities and Therapeutic Applications

The this compound scaffold and its close analogs are versatile, exhibiting a range of biological activities. The following sections detail their primary applications, mechanisms of action, and supporting data.

Anticancer Activity

Quinoxalinone derivatives have been extensively investigated as anticancer agents, primarily functioning as inhibitors of crucial cellular processes like cell division and signaling.[5][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism for related quinoxalinone scaffolds is the inhibition of tubulin polymerization.[7] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By binding to the colchicine site on tubulin, these compounds prevent its polymerization into microtubules, arresting the cell cycle and inducing apoptosis (programmed cell death).[7]

Scaffold-hopping optimizations based on a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, have produced highly potent tubulin inhibitors.[7] These derivatives exhibit low nanomolar GI₅₀ values against a range of human tumor cell lines.[7]

G tubulin α/β-Tubulin Dimers mt Microtubules (Mitotic Spindle) tubulin->mt Polymerization arrest Mitotic Arrest (G2/M Phase) tubulin->arrest Inhibition of Polymerization mitosis Successful Mitosis (Cell Division) mt->mitosis Enables drug Quinoxalinone Derivative drug->tubulin Binds to Colchicine Site apoptosis Apoptosis arrest->apoptosis

Mechanism of Tubulin Polymerization Inhibition.

Quantitative Data: Cytotoxic Activity

Compound IDTarget Cell LinesGI₅₀ (nM)Reference
2a Multiple Human Tumor Lines1.9–3.2[7]
13c Multiple Human Tumor Lines4.6–9.6[7]
13d Multiple Human Tumor Lines4.6–9.6[7]
Paclitaxel Multiple Human Tumor Lines1.9–3.2[7]
Lead compound: 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one

Mechanism of Action: Kinase Inhibition

Certain derivatives of the 3,4-dihydroquinoxalin-2(1H)-one core are potent inhibitors of specific kinases involved in cancer progression.[4] For example, rational design has led to the development of highly selective inhibitors of c-Jun N-terminal kinase 3 (JNK3), a key player in neurodegenerative diseases and cancers.[4] By optimizing a lead compound, researchers developed derivative J46-37 , which showed potent JNK3 inhibition with excellent selectivity over other kinases like DDR1 and EGFR.[4] Other quinoxalinone analogs have been designed to target VEGFR-2, a key receptor in tumor angiogenesis.[6]

Antiviral Activity

The quinoxalinone scaffold is a recurring motif in compounds with significant antiviral properties, showing activity against a range of DNA and RNA viruses.[8]

Mechanism of Action: Inhibition of Viral Replication

The precise antiviral mechanisms can vary. For Hepatitis C Virus (HCV), quinoxalin-2(1H)-one derivatives have been identified as potent inhibitors of viral replication in subgenomic replicon assays.[9] For other viruses like SARS-CoV-2, derivatives have been synthesized and tested for their ability to inhibit viral replication in cell cultures. One derivative of epoxybenzooxocinopyridine featuring a 3,4-dihydroquinoxalin-2-one side group demonstrated notable activity against SARS-CoV-2.[10] The mechanism is often linked to the inhibition of essential viral enzymes, such as proteases or polymerases, or interference with viral entry or assembly.[8][11]

Quantitative Data: Anti-HCV Activity

Compound IDEC₅₀ (µM)Selectivity Index (SI)Reference
11 1.89.6[9]
33 1.6737.4[9]
78 1.2717.9[9]

Experimental Protocol: Antiviral Plaque Reduction Assay

This protocol provides a general workflow for assessing the ability of a compound to inhibit viral replication, measured by the reduction in viral plaques.

Materials:

  • Confluent monolayer of host cells (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Test compound dilutions

  • Culture medium (e.g., DMEM)

  • Overlay medium (e.g., containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Seed 6-well plates with host cells and grow to a confluent monolayer.

  • Remove the growth medium and infect the cells with a specific number of plaque-forming units (PFU) of the virus for 1-2 hours.

  • Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Add the overlay medium containing various concentrations of the test compound (and a no-drug control).

  • Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • After incubation, fix the cells (e.g., with 10% formalin).

  • Remove the overlay and stain the cell monolayer with crystal violet solution.

  • Count the number of plaques in each well. The concentration of the compound that reduces the plaque number by 50% (EC₅₀) is calculated.

Antibacterial Activity

Several studies have reported the synthesis and evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as antibacterial agents.[2][12] These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[2]

Structure-Activity Relationship (SAR) Insights

Studies have shown that the nature and position of substituents on the quinoxalinone ring significantly impact antibacterial efficacy. For instance, compounds with fluorine substituents have been observed to exhibit good activity against tested bacterial strains, while those with methyl or methoxy groups displayed more moderate activity.[2] Some derivatives showed slight activity against Staphylococcus aureus and Escherichia coli.[12]

Quantitative Data: Antibacterial Screening

Compound IDBacterial StrainActivity LevelReference
5j (Fluorine substituent)Various strainsGood[2]
5i Various strainsEquipotent (to standard)[2]
5a-5e (Methyl/Methoxy)Various strainsModerate[2]
10a Staphylococcus aureusSlight[12]
10b, 11b, 14b Escherichia coliSlight[12]
Other Therapeutic Targets

The versatility of this scaffold extends to other important biological targets.

  • TGF-β Type I Receptor (ALK5) Inhibition: A series of derivatives containing a 1-cyclopropyl-1H-pyrazolyl moiety linked to a pyridine core has been developed as potent and selective inhibitors of ALK5.[13] ALK5 is a critical kinase in the progression of fibrotic diseases and cancer metastasis, making its inhibition a valuable therapeutic strategy.[13] The optimized compound 12r from this series showed strong inhibitory activity both in vitro and in vivo and possessed good oral bioavailability.[13]

Conclusion and Future Perspectives

The this compound scaffold and its related analogs represent a highly promising area for drug discovery. The core structure is synthetically accessible and amenable to extensive modification, allowing for the fine-tuning of biological activity against a wide array of therapeutic targets. The demonstrated efficacy of these compounds as anticancer, antiviral, and antibacterial agents underscores their potential.

Future research should focus on:

  • Lead Optimization: Further optimizing potent compounds to enhance their selectivity, improve pharmacokinetic profiles (ADMET), and reduce potential toxicity.

  • Mechanism Elucidation: Deepening the understanding of the precise molecular mechanisms by which these compounds exert their effects, particularly for novel antiviral and anticancer targets.

  • Exploration of New Targets: Screening optimized libraries of these derivatives against other clinically relevant targets, such as different kinases, proteases, or ion channels, to uncover new therapeutic applications.

The strategic incorporation of the cyclopropyl group, combined with the inherent biological versatility of the quinoxalinone core, positions these derivatives as strong candidates for development into next-generation therapeutics.

References

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. National Institutes of Health. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Organic Chemistry Portal. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. National Institutes of Health. [Link]

  • Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus. PubMed. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

  • (PDF) 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. ResearchGate. [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. PubMed. [Link]

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Foreword: The Quinoxalinone Scaffold as a Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Mechanisms of Action of Quinoxalinone Compounds

The quinoxalinone core, a bicyclic heterocycle composed of fused benzene and pyrazine rings, has firmly established itself as a "privileged structure" in medicinal chemistry.[1] Its synthetic tractability and versatile chemical nature have given rise to a vast library of derivatives with a wide spectrum of biological activities.[2] These compounds have shown potential as antitumor, anti-inflammatory, antibacterial, and antiviral agents, among other therapeutic applications.[1][2]

The efficacy of any therapeutic agent is fundamentally rooted in its mechanism of action (MoA). For drug development professionals, a precise understanding of this mechanism is not merely academic; it is the bedrock upon which rational drug design, lead optimization, and safety profiling are built. This guide eschews a simplistic overview, instead adopting the perspective of a field scientist to provide an in-depth exploration of the primary in vitro mechanisms of action attributed to quinoxalinone compounds. We will dissect the causality behind experimental choices, present detailed protocols for key validation assays, and synthesize data to provide a clear, actionable framework for researchers in the field.

Mechanism I: Inhibition of Protein Kinases

A predominant mechanism through which quinoxalinone derivatives exert their biological effects, particularly in oncology, is the inhibition of protein kinases.[3] Kinases are pivotal enzymes that regulate the majority of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[4] Quinoxalinone compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby halting the signal cascade.[4]

Key Kinase Targets and Signaling Pathways

Research has identified numerous kinases that are potently inhibited by quinoxalinone derivatives. These span multiple families, including receptor tyrosine kinases (RTKs) and cytoplasmic kinases.

  • JAK/STAT Pathway: Certain quinoxalinone derivatives are potent inhibitors of Janus kinases (JAK2, JAK3).[5] Inhibition of JAKs prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, a pathway critical for the proliferation of certain hematological cancer cells.[5]

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): As a key component of the MAPK pathway, ASK1 is activated by cellular stress. Quinoxaline derivatives have been developed as potent ASK1 inhibitors, showing potential for treating diseases like non-alcoholic fatty liver disease.[6]

  • Pim Kinases: Pim-1 and Pim-2 are serine/threonine kinases that are overexpressed in various cancers and play roles in cell survival and proliferation. Quinoxaline-2-carboxylic acid derivatives have been identified as dual inhibitors of these kinases.[7]

  • Receptor Tyrosine Kinases (RTKs): This class includes crucial cancer targets like VEGFR, EGFR, and PDGFRα. By inhibiting these receptors, quinoxalinones can block signals related to angiogenesis, cell growth, and survival.[8][9][10]

G cluster_pathway JAK/STAT Signaling Pathway Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK2 Receptor->JAK activates STAT STAT5 JAK->STAT phosphorylates Quinoxalinone Quinoxalinone Inhibitor (ST4j) Quinoxalinone->JAK inhibits pSTAT p-STAT5 (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Inhibition of the JAK/STAT pathway by a quinoxalinone compound.

Quantitative Analysis of Kinase Inhibition

The potency of an inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀). This value is determined by measuring enzyme activity across a range of inhibitor concentrations.

Compound ClassTarget KinaseExample CompoundIC₅₀ (nM)Reference
Quinoxaline DerivativeASK126e30.17[6]
Quinoxaline-2-Carboxylic AcidPim-1174[7]
Quinoxaline-2-Carboxylic AcidPim-212100[7]
Pyrazolone-QuinoxalinoneJAK2ST4j15,530 (cell)[5]
Tricyclic QuinoxalineFLT3D64406100 (cell)[9]
Experimental Protocols for Mechanism Validation

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method for determining IC₅₀ values.

  • Causality: The amount of ADP produced is directly proportional to the kinase's enzymatic activity. An effective inhibitor will reduce the amount of ADP generated. The luminescent signal is inversely correlated with kinase inhibition.

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the quinoxalinone test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

    • Kinase Reaction: In a 384-well plate, combine the kinase (e.g., recombinant human ASK1), the substrate (e.g., a generic peptide substrate), and ATP in a kinase buffer.[6] Add the test compound or DMSO (vehicle control) to the appropriate wells.

    • Incubation: Incubate the reaction at room temperature for 1 hour to allow for phosphorylation.

    • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Kinase Detection Reagent: Add Kinase Detection Reagent. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.

    • Data Acquisition: Measure luminescence using a plate reader.

  • Self-Validation & Controls:

    • Positive Control: Reaction with no inhibitor (DMSO only) to define 100% kinase activity.

    • Negative Control: Reaction with no kinase to define background signal (0% activity).

    • Reference Inhibitor: Include a known inhibitor of the target kinase (e.g., GS-4997 for ASK1) to validate assay performance.[6]

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol validates that the compound inhibits the kinase within a cellular environment by measuring the phosphorylation status of a downstream target.

  • Causality: If the quinoxalinone compound successfully inhibits the target kinase in cells, the phosphorylation level of its direct downstream substrate should decrease in a dose-dependent manner.

  • Methodology:

    • Cell Culture & Treatment: Seed an appropriate cell line (e.g., TF1 human erythroleukemia cells for JAK2 analysis) and allow them to adhere.[5] Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-24 hours).

    • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-STAT5).

      • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Self-Validation & Controls:

    • Loading Control: Re-probe the same membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.

    • Total Protein Control: Probe a separate blot with an antibody for the total (phosphorylated and unphosphorylated) target protein (e.g., total STAT5) to ensure that the compound is not causing protein degradation.[5]

    • Positive Control: Use a known activator of the pathway (if available) or a reference inhibitor to confirm the assay's responsiveness.

Mechanism II: Antagonism of AMPA Receptors

A distinct class of quinoxalinone derivatives, specifically quinoxaline-2,3-diones, are well-characterized as potent and selective antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[11][12] These ionotropic glutamate receptors mediate the majority of fast excitatory neurotransmission in the central nervous system. By competitively binding to the glutamate-binding site, these antagonists prevent channel opening, thereby reducing neuronal excitation.[13][14] This mechanism is of significant interest for treating neurological conditions such as epilepsy.[11]

Quantitative Analysis of AMPA Receptor Antagonism
Compound ClassAssay TypeExample CompoundPotency (IC₅₀)Reference
Quinoxaline-2,3-dioneReceptor BindingPNQX0.063 µM[14]
5-Aminomethyl-quinoxaline-2,3-dioneFunctional AssayYM 90K(Not specified)[14]
Experimental Workflow for Receptor Antagonist Characterization

G cluster_workflow AMPA Receptor Antagonist Validation Workflow Start Synthesized Quinoxalinone Binding Radioligand Binding Assay (Determine Affinity, Ki) Start->Binding Primary Screen Function Electrophysiology (Patch-Clamp on Neurons) Binding->Function Functional Validation End Confirmed Functional Antagonist Function->End Confirmation

Caption: A typical workflow for characterizing AMPA receptor antagonists.

Key Experimental Protocol: Radioligand Binding Assay

This protocol determines a compound's affinity (Ki) for the AMPA receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

  • Causality: A compound that binds to the same site as the radioligand will compete for that site. The more potent the test compound, the lower its concentration required to displace the radioligand from the receptor.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse cortical tissue, which is rich in AMPA receptors.

    • Assay Setup: In a 96-well filter plate, combine the prepared membranes, a fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]AMPA), and varying concentrations of the quinoxalinone test compound in a suitable buffer.

    • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow the binding to reach equilibrium.

    • Filtration & Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate the membrane-bound radioligand from the unbound.

    • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity retained on the filter using a scintillation counter.

  • Self-Validation & Controls:

    • Total Binding: Wells containing membranes and radioligand only (no competitor).

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, non-radioactive AMPA antagonist (e.g., NBQX) to define the background signal from the radioligand binding to non-receptor components.[14]

    • Specific Binding: Calculated as Total Binding - NSB.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The resulting competition curve is used to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mechanism III: DNA Intercalation and Topoisomerase II Inhibition

A third major mechanism involves direct interaction with cellular DNA. Certain planar quinoxaline derivatives function as DNA intercalators and inhibitors of Topoisomerase II (Topo II).[15][16] The mechanism is often dual-action: the compound first inserts itself between DNA base pairs (intercalation), and then it stabilizes the covalent complex formed between Topo II and DNA during its catalytic cycle.[4] This prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[15]

Quantitative Analysis of Topo II Inhibition and DNA Binding
Compound ClassTargetExample CompoundIC₅₀ (µM)Reference
Quinoxaline DerivativeTopo II19b0.97[15]
Quinoxaline DerivativeDNA Binding19b43.51[15]
TriazoloquinoxalineTopo II7e0.890[17][18]
TriazoloquinoxalineDNA Binding7e29.06[17][18]
Key Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This assay directly measures the enzymatic activity of Topo II and its inhibition by test compounds.

  • Causality: Topo II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different topological forms of DNA can be separated by agarose gel electrophoresis.

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human Topo II enzyme, and assay buffer. Add the quinoxalinone test compound at various concentrations (or DMSO for the control).

    • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

    • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a protein-denaturing agent (like SDS) and a DNA-intercalating dye (like GelRed or ethidium bromide).

    • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the different DNA forms are well-separated.

    • Visualization: Visualize the DNA bands under UV light.

  • Self-Validation & Controls:

    • No Enzyme Control: Plasmid DNA alone to show the migration of the supercoiled form.

    • Positive Control (No Inhibitor): DNA + Topo II enzyme to show the fully relaxed form.

    • Reference Inhibitor: A known Topo II inhibitor like doxorubicin or etoposide to validate the assay.[15][16]

    • Interpretation: The supercoiled form (untreated DNA) migrates fastest. The relaxed form (DNA treated with active enzyme) migrates slowest. An effective inhibitor will show a dose-dependent increase in the band corresponding to the supercoiled form and a decrease in the relaxed form.

G cluster_pathway Topo II Inhibition & Apoptosis Induction Quinoxalinone Quinoxalinone (e.g., 19b) CleavageComplex Stabilized DNA-Topo II Cleavage Complex Quinoxalinone->CleavageComplex DNA Supercoiled DNA DNA->CleavageComplex TopoII Topoisomerase II TopoII->CleavageComplex DSB DNA Double-Strand Breaks CleavageComplex->DSB leads to G2M G2/M Cell Cycle Arrest DSB->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Pathway showing how Topo II inhibition leads to apoptosis.

Cross-Validation with Cell-Based Phenotypic Assays

Biochemical and enzymatic assays identify a molecular target, but they do not guarantee a cellular effect. Therefore, it is critical to correlate the proposed MoA with a cellular phenotype. For example, a compound identified as a Topo II inhibitor should induce G2/M cell cycle arrest and apoptosis in cancer cells. A compound identified as a JAK2 inhibitor should reduce the viability of JAK2-dependent cell lines.

General Workflow for MoA Cross-Validation

G cluster_workflow General Workflow for MoA Cross-Validation Biochem Biochemical Assay (e.g., Kinase, Topo II) Viability Cell Viability Assay (MTT / CTG) Biochem->Viability Confirm Cytotoxicity Target Cellular Target Engagement (e.g., Western Blot) Biochem->Target Phenotype Phenotypic Assay (e.g., Apoptosis, Cell Cycle) Viability->Phenotype Investigate Phenotype Phenotype->Target Confirm Target Modulation Validated Validated MoA Target->Validated

Caption: An integrated workflow for validating a compound's mechanism of action.

Key Cell-Based Assays

Protocol 3: Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

  • Methodology:

    • Seed cells in a 96-well plate and incubate for 24 hours.

    • Treat cells with various concentrations of the quinoxalinone compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the crystals.

    • Measure the absorbance at 570 nm. The intensity is proportional to the number of viable cells.[4]

Protocol 4: Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Methodology:

    • Treat cells with the test compound for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes, i.e., late apoptotic/necrotic cells).

    • Incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.[19]

Conclusion

The quinoxalinone scaffold is a remarkably versatile platform for the development of potent, specific modulators of diverse biological targets. The primary in vitro mechanisms of action—kinase inhibition, AMPA receptor antagonism, and DNA/Topoisomerase II targeting—each require a tailored yet rigorous experimental approach for validation. As outlined in this guide, a successful MoA study does not rely on a single experiment. It is a logical progression from high-throughput biochemical screening to detailed enzymatic analysis, culminating in the confirmation of target engagement and the observation of a correlated cellular phenotype. By employing these self-validating protocols and understanding the causality behind each experimental step, researchers can confidently and accurately elucidate the mechanisms that drive the therapeutic potential of this important class of compounds.

References

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A Technical Guide to the Synthesis and Screening of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoxalinone Scaffold as a Privileged Structure in Drug Discovery

The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its derivatives' ability to bind to a wide array of biological targets.[1][2] This versatile benzopyrazine ring system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] Among its many forms, the 3,4-dihydroquinoxalin-2(1H)-one core has emerged as a particularly fruitful template for developing novel inhibitors of key signaling pathways, such as c-Jun N-terminal kinase 3 (JNK3), a critical player in neurodegenerative diseases.[6]

This guide focuses on a specific, rationally designed subclass: 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one analogs. The incorporation of a cyclopropyl group at the N-4 position is a strategic choice rooted in modern medicinal chemistry principles. The cyclopropyl moiety is a "bioisostere" for larger, more flexible alkyl groups or phenyl rings. Its rigid, three-dimensional nature can lock the molecule into a specific, biologically active conformation, potentially improving binding affinity and selectivity for the target protein. Furthermore, cyclopropylation often enhances metabolic stability and improves pharmacokinetic properties.[7]

This document provides a comprehensive overview of the synthetic strategies for creating a library of these targeted analogs and outlines a robust screening cascade to identify and characterize potent lead compounds. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and present a framework for establishing a clear structure-activity relationship (SAR).

Part I: Synthesis of this compound Analogs

The synthetic approach is bifurcated into two core phases: first, the construction of the foundational 3,4-dihydroquinoxalin-2(1H)-one core, and second, the strategic introduction of the N-4 cyclopropyl group followed by diversification at other positions to build a comprehensive analog library.

Phase 1: Construction of the 3,4-dihydroquinoxalin-2(1H)-one Core

The most direct and widely adopted method for synthesizing the dihydroquinoxalinone core involves the reductive cyclization of an N-(2-nitroaryl)amino acid ester or the direct condensation of an o-phenylenediamine with an α-keto acid or its equivalent.[8] The reductive cyclization approach offers excellent control over the substituent at the C3 position.

General Protocol 1: Reductive Cyclization for Core Synthesis

  • N-Arylation: A substituted 2-nitroaniline is reacted with an appropriate α-bromo ester (e.g., ethyl bromoacetate) under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the N-(2-nitrophenyl)glycine ethyl ester intermediate. The choice of 2-nitroaniline allows for the introduction of various substituents onto the benzene ring.

  • Reduction and Cyclization: The nitro group of the intermediate is reduced to an amine, which spontaneously cyclizes to form the lactam. A common and effective method is catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or using a reducing agent like iron powder in acetic acid.[8] This one-pot reduction-cyclization is highly efficient and generally provides clean product.

Phase 2: N-4 Cyclopropylation and Analog Diversification

With the core scaffold in hand, the key cyclopropyl moiety is introduced at the N-4 position. A modern and highly effective method for this transformation is the Copper-catalyzed Chan-Lam N-cyclopropylation.[9]

Causality of Method Choice: The Chan-Lam coupling is chosen for its operational simplicity and broad functional group tolerance. It utilizes readily available potassium cyclopropyltrifluoroborate, is catalyzed by an inexpensive copper salt like Cu(OAc)₂, and often uses air (O₂) as the terminal oxidant, avoiding the need for harsh or stoichiometric oxidants.[9] This makes the reaction scalable and robust for library synthesis.

G

Fig. 1: General workflow for the synthesis of the analog library.

Experimental Protocol: Synthesis of a Representative Analog

Protocol 2: Synthesis of 4-cyclopropyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one

  • Step 2a: Synthesis of N-(4-fluoro-2-nitrophenyl)glycine ethyl ester.

    • To a solution of 4-fluoro-2-nitroaniline (1.56 g, 10 mmol) in acetonitrile (50 mL), add potassium carbonate (2.76 g, 20 mmol) and ethyl bromoacetate (1.33 mL, 12 mmol).

    • Heat the mixture to reflux (approx. 82°C) and stir for 12 hours, monitoring by TLC.

    • After cooling, filter off the solids and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired ester.

  • Step 2b: Synthesis of 6-fluoro-3,4-dihydroquinoxalin-2(1H)-one.

    • Dissolve the ester from Step 2a (10 mmol) in a mixture of ethanol (40 mL) and water (10 mL).

    • Add iron powder (2.8 g, 50 mmol) and ammonium chloride (2.67 g, 50 mmol).

    • Heat the mixture to reflux (approx. 80°C) for 4 hours.

    • Filter the hot reaction mixture through a pad of Celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure. The resulting solid is the cyclized core product, which can be recrystallized from ethanol/water.

  • Step 2c: Synthesis of 4-cyclopropyl-6-fluoro-3,4-dihydroquinoxalin-2(1H)-one.

    • To a vial, add the quinoxalinone core from Step 2b (1.66 g, 10 mmol), potassium cyclopropyltrifluoroborate (2.22 g, 15 mmol), copper(II) acetate (0.18 g, 1 mmol), and 1,10-phenanthroline (0.18 g, 1 mmol).

    • Add methanol (30 mL) and triethylamine (2.8 mL, 20 mmol).

    • Stir the mixture vigorously in a flask open to the air (or under an O₂ balloon) at room temperature for 24 hours.

    • Quench the reaction with aqueous ammonium chloride solution and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the final N-cyclopropylated product.

Data Presentation: Representative Analog Synthesis Yields

Compound IDR1R2R3Step 2a Yield (%)Step 2b Yield (%)Step 2c Yield (%)Overall Yield (%)
ANA-001 HHH85927558.7
ANA-002 6-FHH82907857.6
ANA-003 7-ClHH79887250.0
ANA-004 6-MeOHH88917056.0

Part II: Screening Methodologies and Biological Evaluation

Once a library of analogs is synthesized, a systematic screening process is essential to identify compounds with the desired biological activity. Quinoxalinone derivatives are known to target a variety of enzymes, particularly kinases.[3][6] Therefore, a screening cascade designed to identify potent and selective enzyme inhibitors is a logical and effective strategy.

The Screening Cascade

A hierarchical approach ensures that resources are used efficiently, focusing intensive characterization efforts only on the most promising compounds.

G

Fig. 2: A hierarchical workflow for screening and hit validation.

1. Primary High-Throughput Screening (HTS) The entire library is screened at a single, relatively high concentration (e.g., 10 µM) against the target enzyme.[10] The goal is to quickly identify any compound showing significant activity. Fluorescence-based assays are often preferred for HTS due to their sensitivity and compatibility with automation.[11]

2. Hit Confirmation and IC₅₀ Determination Compounds that meet the "hit" criteria (e.g., >50% inhibition) in the primary screen are re-tested in a dose-response format. A serial dilution of the compound is used to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.

3. Structure-Activity Relationship (SAR) Analysis The IC₅₀ values are correlated with the structural modifications across the analog series.[12][13] This critical step provides insights into which substituents and positions are crucial for activity. For example, comparing the activity of ANA-001, ANA-002, and ANA-003 would reveal the effect of electron-withdrawing groups on the benzene ring. This analysis guides the design of the next generation of more potent analogs.[1]

4. Selectivity Profiling Promising lead compounds are screened against a panel of related enzymes (e.g., other kinases) to assess their selectivity.[10] A highly selective inhibitor is desirable as it is less likely to cause off-target side effects.

Experimental Protocol: In Vitro JNK3 Kinase Inhibition Assay

Protocol 3: Fluorescence-Based Kinase Assay

This protocol is a self-validating system as it includes positive (known inhibitor) and negative (DMSO) controls to ensure assay performance.

  • Materials:

    • Recombinant human JNK3 enzyme.

    • Fluorescently-labeled peptide substrate (e.g., a derivative of ATF2).

    • ATP (Adenosine triphosphate).

    • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

    • Test compounds (analogs) dissolved in DMSO.

    • Positive control inhibitor (e.g., a known JNK3 inhibitor).

    • 384-well microplates (low-volume, black).

    • Plate reader with fluorescence detection capabilities.

  • Procedure:

    • Compound Plating: Dispense 50 nL of test compounds, positive control, and DMSO (negative control) into separate wells of the 384-well plate using an acoustic dispenser. This results in a final assay concentration of 10 µM for the primary screen.

    • Enzyme Addition: Add 5 µL of JNK3 enzyme diluted in assay buffer to all wells.

    • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme interaction.

    • Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP in assay buffer to initiate the kinase reaction. Final concentrations should be at the Km for both substrate and ATP to ensure competitive inhibition can be detected.

    • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Reaction Termination & Detection: Add 10 µL of a stop/detection solution (e.g., containing EDTA to chelate Mg²⁺ and stop the reaction). The detection method may vary; for example, some kits use antibodies to differentiate between phosphorylated and non-phosphorylated substrate.

    • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Min is the positive control and Signal_Max is the negative (DMSO) control.

    • For dose-response curves, plot % inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: SAR Table of JNK3 Inhibition

Compound IDR1IC₅₀ (µM)
ANA-001 H1.25
ANA-002 6-F0.45
ANA-003 7-Cl0.88
ANA-004 6-MeO5.60

SAR Insights: From this hypothetical data, a clear trend emerges. An electron-withdrawing fluorine at the R1 (6-position) enhances potency (ANA-002) compared to the unsubstituted analog (ANA-001).[1][12] In contrast, an electron-donating methoxy group at the same position is detrimental to activity (ANA-004). This provides a strong rationale for further exploring halogen substitutions at this position.

Conclusion and Future Directions

This guide has outlined a systematic and technically grounded approach to the synthesis and evaluation of this compound analogs. By combining efficient synthetic methodologies like reductive cyclization and Chan-Lam coupling with a robust, hierarchical screening cascade, research teams can rapidly progress from initial design to the identification of potent and selective lead candidates.

The key to success lies in the iterative nature of the process. The SAR data derived from the initial library screening is not an endpoint but rather a critical feedback mechanism that informs the design of the next generation of compounds. Future work should focus on exploring a wider range of substituents on the aromatic ring, modifying the C3 position to probe interactions with the solvent-exposed region of the target's active site, and ultimately, advancing the most promising leads into cell-based and in vivo models to evaluate their therapeutic potential.

References

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An In-depth Technical Guide to 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Characterization, and Potential Pharmacological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in contemporary medicinal chemistry. While direct pharmacological data for this specific molecule is not extensively documented in publicly accessible literature, its critical role as a key intermediate in the synthesis of complex therapeutic agents, notably the atypical antipsychotic lumateperone, underscores its importance. This guide will elucidate the known synthetic pathways, chemical properties, and safety considerations for this compound. Furthermore, by examining the pharmacological profiles of structurally related quinoxalinone derivatives and the final drug products derived from this intermediate, we will offer an expert perspective on its potential, yet unconfirmed, biological relevance. This document is intended for researchers, scientists, and professionals in drug development who are engaged with quinoxalinone scaffolds and their therapeutic applications.

Introduction: The Quinoxalinone Scaffold and the Emergence of a Key Intermediate

The quinoxalinone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a remarkable diversity of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] Within this important class of molecules, this compound has emerged as a crucial building block, particularly noted for its role in the synthesis of the novel antipsychotic drug, lumateperone.[6] Its unique structural feature, the N-cyclopropyl group, likely contributes to the conformational rigidity and metabolic stability of the final drug product. This guide will delve into the known aspects of this compound and extrapolate its potential significance based on the established pharmacology of its chemical class and derivatives.

Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that has been described in the context of the total synthesis of more complex molecules. While various synthetic routes to the broader class of 3,4-dihydroquinoxalin-2(1H)-ones exist, the introduction of the N-cyclopropyl group is a key transformative step.

General Synthetic Approach

A common strategy for the synthesis of N-substituted 3,4-dihydroquinoxalin-2(1H)-ones involves the cyclization of an appropriately substituted o-phenylenediamine with a two-carbon synthon, followed by N-alkylation. The following workflow illustrates a generalized synthetic pathway.

G A o-Phenylenediamine C 3,4-dihydroquinoxalin-2(1H)-one A->C Cyclization B Chloroacetic Acid B->C E This compound C->E N-Cyclopropylation D Cyclopropyl Halide / Boronic Acid D->E

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on common organic synthesis methodologies for similar compounds.

Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

  • To a solution of o-phenylenediamine in a suitable solvent (e.g., aqueous ammonia/water), add chloroacetic acid.[7]

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow for the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 3,4-dihydroquinoxalin-2(1H)-one.

Step 2: N-Cyclopropylation

  • To a solution of 3,4-dihydroquinoxalin-2(1H)-one in an appropriate aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., NaH or K2CO3) to deprotonate the nitrogen.

  • Add a cyclopropylating agent, such as a cyclopropyl halide (e.g., bromocyclopropane) or a cyclopropyl boronic acid in the presence of a suitable catalyst for Chan-Lam coupling.

  • Heat the reaction mixture and monitor for completion by TLC or LC-MS.

  • After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to obtain this compound.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[8]
Molecular Weight 188.23 g/mol [8]
CAS Number 115618-81-0[9]

Role as a Key Intermediate in Lumateperone Synthesis

The primary documented significance of this compound is its function as a pivotal intermediate in the synthesis of lumateperone (Caplyta®), an FDA-approved atypical antipsychotic for the treatment of schizophrenia and bipolar depression.[6][10]

The synthesis of lumateperone from this intermediate involves a series of complex chemical transformations, including the construction of a tetracyclic core. The quinoxalinone moiety forms a fundamental part of the final complex heterocyclic system of lumateperone.

G cluster_0 Intermediate Synthesis cluster_1 Core Elaboration cluster_2 Final Product A 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one B Multi-step sequence: - Nitrosation - Reduction - Fischer Indole Synthesis - Reduction A->B Key Starting Material C Lumateperone B->C Final Assembly

Caption: Role of this compound in the synthesis of Lumateperone.

Discussion of Potential Pharmacological Relevance

While direct pharmacological studies on this compound are lacking, we can infer its potential biological significance by examining the pharmacology of lumateperone and the broader class of quinoxalinone derivatives.

Insights from Lumateperone's Mechanism of Action

Lumateperone possesses a complex and unique pharmacological profile, acting as a modulator of multiple neurotransmitter systems.[11] Its primary mechanisms include:

  • Potent 5-HT₂ₐ Receptor Antagonism: This is a hallmark of many atypical antipsychotics and is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower risk of extrapyramidal side effects.[10][12]

  • Dopamine D₂ Receptor Modulation: It acts as a presynaptic partial agonist and a postsynaptic antagonist at D₂ receptors.[11][13] This dual action is thought to stabilize dopaminergic neurotransmission.

  • Serotonin Transporter (SERT) Inhibition: This action is similar to that of selective serotonin reuptake inhibitors (SSRIs) and likely contributes to its antidepressant effects.[11]

  • Glutamatergic Modulation: Lumateperone also indirectly enhances glutamatergic neurotransmission, which may play a role in improving cognitive symptoms.[10]

The quinoxalinone core of this compound is integral to the final structure of lumateperone that confers this complex pharmacology. It is plausible that the intermediate itself may possess some affinity for these receptors, albeit likely with a different potency and selectivity profile. However, without experimental data, this remains speculative.

Broad-Spectrum Bioactivity of Quinoxalinone Derivatives

The quinoxalinone scaffold is a versatile pharmacophore, with various derivatives reported to exhibit a wide range of biological activities.

Biological ActivityTarget/Mechanism (Examples)References
Anticancer Tubulin polymerization inhibition[14][15]
Antibacterial/Antifungal Inhibition of microbial growth[2][16][17]
Anti-inflammatory JNK3 inhibition[18]
Antidiabetic DPP-4 inhibition[9]
Antiviral Various viral targets[2]

This broad bioactivity suggests that the this compound scaffold has the potential for interactions with various biological targets. The specific N-cyclopropyl substitution may modulate this activity and selectivity, as well as its pharmacokinetic properties. Further investigation through in vitro screening against a panel of common biological targets would be a logical next step to elucidate its pharmacological profile.

Safety and Handling

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a molecule of considerable interest, not for its own established therapeutic effects, but as a critical component in the synthesis of the advanced pharmaceutical agent, lumateperone. Its synthesis is well-understood within the context of larger synthetic campaigns.

The lack of direct pharmacological data presents a clear opportunity for future research. A systematic investigation of its biological activity is warranted. Key future research directions should include:

  • In Vitro Pharmacological Profiling: Screening against a broad panel of receptors, enzymes, and ion channels, particularly those relevant to the central nervous system (e.g., serotonin and dopamine receptors).

  • Antiproliferative and Antimicrobial Assays: To determine if it shares the bioactivities of other quinoxalinone derivatives.

  • Pharmacokinetic Studies: Evaluation of its ADME (absorption, distribution, metabolism, and excretion) properties to understand its drug-like potential.

Elucidating the pharmacological profile of this key intermediate could not only provide a deeper understanding of the structure-activity relationships of the final drug products but may also reveal novel therapeutic applications for this and structurally related compounds.

References

  • Szolcsányi, P., et al. (2021).
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), pp.296-300.
  • Correll, C. U., et al. (2021). Exploring the Pharmacological and Clinical Features of Lumateperone: A Promising Novel Antipsychotic. Journal of Clinical Medicine, 10(24), 5879.
  • Lieberman, J. A. (2023). Lumateperone: A Truly Innovative Antipsychotic Medication?
  • Vanover, K. E., et al. (2021). Lumateperone. In StatPearls.
  • Snyder, G. L., et al. (2015). Lumateperone (ITI-007) is a novel antipsychotic with potent 5-HT2A receptor antagonism, moderate dopamine receptor binding, and serotonin reuptake inhibition. Guide to Pharmacology.
  • Davis, R. E., et al. (2021). A review of the pharmacology and clinical profile of lumateperone for the treatment of schizophrenia. Advances in Pharmacology, 90, pp.253-276.
  • Gaur, R., & Singh, R. (2013). Pharmacological Profile of Quinoxalinone. International Journal of Pharmaceutical Sciences and Research, 4(10), pp.3756-3764.
  • Saeed, A., & Das, U. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 17(15), pp.1436-1453.
  • ResearchGate. (2013). Review Article Pharmacological Profile of Quinoxalinone.
  • Sridevi, C., et al. (2021). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative. Journal of Heterocyclic Chemistry, 58(1), pp.4-23.
  • ResearchGate. (2021). Comprehensive Review on Versatile Pharmacology of Quinoxaline Derivative.
  • Wang, L., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(17), pp.8011-8024.
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PubMed Central.
  • Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
  • National Center for Biotechnology Information. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. PubMed.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • PubChemLite. (n.d.). (4-cyclopropyl-3,4-dihydro-2h-quinoxalin-1-yl)(4-(2,5-dichloro-phenoxy).
  • ResearchGate. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • National Center for Biotechnology Information. (n.d.). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 3-(2-cyclopropyl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one. PubChem.
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  • ResearchGate. (2013). 4-Cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2 H -pyrazolo[4,3- c ]quinoline (ELND007): Metabolically Stable γ-Secretase Inhibitors that Selectively Inhibit the Production of Amyloid-β over Notch.
  • MDPI. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.
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  • National Center for Biotechnology Information. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. PubMed.
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solubility and stability of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Authored by a Senior Application Scientist

Introduction

In the landscape of modern drug discovery, the quinoxalinone scaffold has emerged as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The molecule this compound is a promising derivative within this class. Its unique architecture, featuring a rigid dihydroquinoxalinone core coupled with a cyclopropyl moiety at the N4 position, presents a distinct profile of physicochemical properties that are critical to its potential as a therapeutic agent. The cyclopropyl group, in particular, is a valued substituent in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and modulate pharmacokinetics.[5][6][7]

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of this compound. As these two parameters are fundamental to the success of any drug candidate, a thorough understanding is paramount for researchers, scientists, and drug development professionals. Poor solubility can hinder absorption and lead to unreliable in vitro data, while instability can compromise the safety and efficacy of a drug product.[8][9] This document will detail the necessary experimental protocols, explain the rationale behind these methodologies, and offer insights into interpreting the resulting data, thereby providing a robust roadmap for the preclinical development of this compound.

Anticipated Physicochemical Properties

The structure of this compound suggests a molecule with moderate lipophilicity. The planar quinoxalinone ring system contributes to this, while the cyclopropyl group further increases the nonpolar surface area.[5] The lactam functionality within the quinoxalinone core provides sites for hydrogen bonding, which may influence its solubility in polar solvents. Theoretical calculations on similar quinoxalinone derivatives suggest a notable distinction in electron distribution between the heterocyclic and aromatic rings, which plays a key role in their reactivity.[10] The cyclopropyl group is known to be relatively resistant to oxidative metabolism due to the high C-H bond dissociation energy, which could contribute to the overall stability of the molecule.[11]

Comprehensive Solubility Assessment

A critical early step in drug development is the thorough characterization of a compound's solubility. This is typically assessed in two distinct phases: kinetic and thermodynamic solubility.

  • Kinetic Solubility : This is a high-throughput screening method used in early discovery to assess how readily a compound dissolves when rapidly transitioning from an organic solvent (like DMSO) to an aqueous buffer.[12][13] It provides a rapid indication of potential solubility issues.

  • Thermodynamic Solubility : This is considered the "true" solubility of a compound. It measures the concentration of a saturated solution at equilibrium and is a crucial parameter for later-stage development and formulation.[8][14]

The pH of the aqueous environment is also a critical factor, as it can significantly influence the solubility of ionizable compounds. Therefore, determining the pH-solubility profile is essential.[15][16]

Experimental Protocols for Solubility Determination
  • Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Precipitation Detection : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).[13]

  • Data Analysis : The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

  • Sample Preparation : Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., 1.2, 4.5, 6.8, and 7.4).[15][17]

  • Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[16]

  • Phase Separation : After equilibration, filter or centrifuge the samples to separate the undissolved solid from the saturated solution.

  • Concentration Analysis : Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[18]

  • Data Analysis : The thermodynamic solubility is the measured concentration of the saturated solution at each pH.

Data Presentation: Solubility Profile

The data obtained from the thermodynamic solubility assay can be summarized in a table as follows:

pHTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
1.237[Experimental Value][Experimental Value]
4.537[Experimental Value][Experimental Value]
6.837[Experimental Value][Experimental Value]
7.437[Experimental Value][Experimental Value]
Workflow for Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility & pH Profile k_start 10 mM Stock in DMSO k_dilute Serial Dilution k_start->k_dilute k_add Add to Aqueous Buffer k_dilute->k_add k_incubate Incubate (2h) k_add->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Kinetic Solubility Value k_measure->k_end t_start Excess Solid Compound t_add Add to Buffers (pH 1.2-7.4) t_start->t_add t_shake Shake to Equilibrium (24-48h) t_add->t_shake t_separate Filter / Centrifuge t_shake->t_separate t_analyze Analyze Supernatant by HPLC-UV t_separate->t_analyze t_end Thermodynamic Solubility & pH Profile t_analyze->t_end G cluster_stress Forced Degradation Studies cluster_analysis Analysis s_start API (Solid & Solution) s_acid Acid Hydrolysis s_start->s_acid s_base Base Hydrolysis s_start->s_base s_ox Oxidation s_start->s_ox s_therm Thermal Stress s_start->s_therm s_photo Photostability s_start->s_photo a_analyze Analyze Stressed Samples s_acid->a_analyze s_base->a_analyze s_ox->a_analyze s_therm->a_analyze s_photo->a_analyze a_hplc Develop Stability-Indicating HPLC Method a_hplc->a_analyze a_identify Identify Degradants (LC-MS) a_analyze->a_identify a_pathway Elucidate Degradation Pathways a_identify->a_pathway a_end Intrinsic Stability Profile a_pathway->a_end

Workflow for comprehensive stability assessment.

Interpretation and Mitigation

The results from these studies will provide a comprehensive profile of the .

  • Poor Solubility : If the compound exhibits low aqueous solubility, several formulation strategies can be explored. These include the use of co-solvents, surfactants, or complexing agents to enhance solubility. [19]Alternatively, solid dispersion techniques could be employed. [20]Chemical modifications, such as salt formation, could also be considered if the molecule has an ionizable center. [9]* Instability : If significant degradation is observed under specific conditions, appropriate measures must be taken. For instance, if the compound is light-sensitive, it will require light-protective packaging. If it is susceptible to oxidation, the formulation may need to include antioxidants or be packaged under an inert atmosphere. Understanding the degradation pathways is key to developing a stable drug product.

Conclusion

The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For a novel molecule such as this compound, the protocols and strategies outlined in this guide provide a robust framework for generating the critical data needed to advance the compound through the preclinical pipeline. By understanding its physicochemical limitations early on, researchers can make informed decisions regarding formulation development and chemical optimization, ultimately increasing the probability of developing a safe, effective, and stable medicine.

References

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Exploring the Chemical Space Around 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This in-depth technical guide focuses on the 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one core, providing a comprehensive exploration of its synthesis, potential for chemical diversification, and promising therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration of this valuable chemical space.

Introduction: The Significance of the this compound Core

The 3,4-dihydroquinoxalin-2(1H)-one backbone represents a key pharmacophore in a variety of biologically active molecules.[3][4] The introduction of a cyclopropyl group at the N-4 position is a strategic chemical modification. The cyclopropyl moiety is a well-regarded "bioisostere" for a phenyl group or a double bond, and it can introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets.[5] The unique electronic and steric properties of the cyclopropyl group can significantly influence the pharmacological profile of the parent molecule, making the this compound core an attractive starting point for the development of novel therapeutics.

This guide will delve into the synthetic pathways to access this core, provide a rationale for exploring its chemical space through targeted modifications, and discuss potential therapeutic avenues based on the known biological activities of related quinoxalinone derivatives.

Synthetic Strategies for this compound

The synthesis of the target core can be approached in two main stages: the formation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold followed by N-cyclopropylation.

Synthesis of the 3,4-dihydroquinoxalin-2(1H)-one Scaffold

A common and efficient method for the synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core involves the condensation of an o-phenylenediamine with an α-haloacetate, such as ethyl bromoacetate. This reaction proceeds via an initial SN2 reaction followed by an intramolecular cyclization.[6]

Experimental Protocol: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one

Materials:

  • o-phenylenediamine

  • Ethyl bromoacetate

  • Pyridine

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of ethanol.

  • Add pyridine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford 3,4-dihydroquinoxalin-2(1H)-one.

Characterization: The structure of the synthesized compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

N-Cyclopropylation of the 3,4-dihydroquinoxalin-2(1H)-one Core

The introduction of the cyclopropyl group at the N-4 position is a critical step. While direct N-alkylation with cyclopropyl bromide can be challenging, modern cross-coupling reactions offer more reliable and efficient alternatives. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are powerful methods for the formation of C-N bonds.[7][8][9][10][11][12][13] A particularly relevant method for N-cyclopropylation of amides has been reported using a copper(II) reagent.

Conceptual Experimental Protocol: N-Cyclopropylation via Copper-Catalyzed Coupling

This protocol is adapted from methodologies for the N-cyclopropylation of indoles and cyclic amides.

Materials:

  • 3,4-dihydroquinoxalin-2(1H)-one

  • Cyclopropylboronic acid

  • Copper(II) acetate (Cu(OAc)2)

  • Pyridine

  • Dichloromethane (DCM) or Toluene

  • Molecular sieves (4 Å)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add 3,4-dihydroquinoxalin-2(1H)-one (1.0 eq), cyclopropylboronic acid (2.0 eq), copper(II) acetate (1.5 eq), and activated 4 Å molecular sieves.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dichloromethane (or toluene) and pyridine (2.0 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Exploring the Chemical Space: A Rationale for Diversification

The this compound core offers several key positions for chemical modification to explore the structure-activity relationship (SAR) and optimize for desired biological activities.

SAR_Exploration core 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one N1 N1 Position (Amide Nitrogen) core->N1 Alkylation, Acylation, Sulfonylation C3 C3 Position (Methylene) core->C3 Alkylation, Arylation, Introduction of spirocycles Aromatic Aromatic Ring (Positions 6, 7, 8, 9) core->Aromatic Substitution with EWGs and EDGs

Caption: Key positions for chemical diversification of the core scaffold.

Modification at the N-1 Position

The amide nitrogen at the N-1 position is a key site for derivatization. Alkylation, acylation, or sulfonylation at this position can introduce a variety of functional groups that can modulate the compound's polarity, hydrogen bonding capacity, and overall shape, thereby influencing its interaction with biological targets.[14]

Derivatization at the C-3 Position

The methylene group at the C-3 position can be functionalized through various C-H activation strategies. Introduction of alkyl or aryl substituents can explore new binding pockets in target proteins. Furthermore, the synthesis of spirocyclic analogs at this position can introduce novel three-dimensional scaffolds.

Substitution on the Aromatic Ring

The benzene ring of the quinoxalinone core provides multiple sites for substitution. The introduction of electron-donating (e.g., -OCH3, -CH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) at positions 6, 7, 8, and 9 can significantly impact the electronic properties of the molecule and its metabolic stability.[2] SAR studies on related quinoxalinones have shown that the nature and position of these substituents are critical for biological activity.[1]

Potential Therapeutic Applications and Biological Evaluation

The quinoxalinone scaffold is associated with a wide array of pharmacological activities, suggesting that derivatives of this compound could be promising candidates for various therapeutic areas.

Anticancer Activity

Quinoxalinone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases such as c-Met and JNK3.[3][15][16] Novel analogs of the 4-cyclopropyl core should be evaluated for their antiproliferative activity against a panel of cancer cell lines.

Workflow for Anticancer Evaluation

Anticancer_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies MTT MTT Assay (Cell Viability) Kinase Kinase Inhibition Assay (e.g., c-Met, JNK3) MTT->Kinase Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) Kinase->Apoptosis CellCycle Cell Cycle Analysis Kinase->CellCycle Xenograft Xenograft Tumor Model Apoptosis->Xenograft Promising Candidates CellCycle->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Start Synthesized Analog Library Start->MTT

Caption: A streamlined workflow for the evaluation of anticancer activity.

Antimicrobial Activity

Various substituted quinoxalines have been reported to possess significant antibacterial and antifungal properties.[4] The novel 4-cyclopropyl derivatives should be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Anti-inflammatory and Neuroprotective Activity

Quinoxalinone derivatives have been investigated as antagonists of the NMDA receptor glycine site, suggesting potential applications in neurodegenerative diseases.[17] Additionally, some analogs have shown anti-inflammatory properties. Evaluation of new compounds in relevant cellular and animal models of inflammation and neurodegeneration is warranted.

Data Presentation

Systematic evaluation of newly synthesized analogs is crucial for establishing a clear SAR. The following table provides a template for organizing biological data.

Table 1: Biological Activity of this compound Analogs

Compound IDR1 (N-1)R2 (C-3)R3 (Aromatic)c-Met IC50 (nM)HT-29 IC50 (µM)S. aureus MIC (µg/mL)
Core HHHData to be determinedData to be determinedData to be determined
Analog-1 CH3HH
Analog-2 HPhH
Analog-3 HH7-Cl
............

Conclusion

The this compound core represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through established and modern synthetic methodologies. The strategic exploration of its chemical space at the N-1, C-3, and aromatic ring positions, guided by the extensive literature on related quinoxalinone derivatives, offers a high probability of discovering compounds with potent and selective biological activities. This technical guide provides a solid framework for researchers to embark on the synthesis, diversification, and biological evaluation of this intriguing class of molecules.

References

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Initial Toxicity Screening of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Strategic Approach for Early-Stage Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one represents a novel chemical entity (NCE) with therapeutic potential. However, early and robust assessment of its toxicological profile is paramount to de-risk its development pipeline. This guide outlines a tiered, multi-parametric strategy for the initial toxicity screening of this compound, designed for researchers, toxicologists, and drug development professionals. By integrating in silico predictions with a battery of validated in vitro assays, this approach enables a data-driven assessment of general cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities, facilitating an early go/no-go decision-making process.

The Imperative for Early Toxicity Screening

Late-stage attrition of drug candidates due to unforeseen toxicity is a significant bottleneck in pharmaceutical development, leading to immense financial and temporal losses.[2] The quinoxaline class, while promising, is not without its liabilities, with various derivatives showing potential for cytotoxicity or other adverse effects.[1][3] Therefore, a front-loaded, systematic screening approach is not just beneficial but essential. This guide proposes a logical, tiered workflow to efficiently profile this compound.

G cluster_0 Tier 1: Computational Assessment cluster_1 Tier 2: Foundational In Vitro Assays cluster_2 Tier 3: Specific Liability Assessment cluster_3 Tier 4: Integrated Risk Assessment in_silico In Silico ADMET Prediction (Toxicity, Mutagenicity, hERG, CYP) cytotoxicity General Cytotoxicity (MTT & LDH Assays) in_silico->cytotoxicity genotoxicity Genotoxicity (Ames & Micronucleus Assays) cytotoxicity->genotoxicity cardiotoxicity Cardiotoxicity (hERG Inhibition Assay) genotoxicity->cardiotoxicity ddi Metabolic DDI Potential (CYP450 Inhibition Assay) cardiotoxicity->ddi decision Go / No-Go Decision & Lead Optimization ddi->decision

Caption: A tiered workflow for initial toxicity screening.

Tier 1: In Silico ADMET Prediction

Before committing to resource-intensive wet-lab experiments, computational toxicology models provide a rapid, cost-effective first pass to flag potential liabilities.[4][5] For this compound, this involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Causality Behind This Choice: In silico tools leverage vast datasets of known compounds to build predictive models based on chemical structure. This allows for the early identification of structural alerts for toxicity, potential for hERG channel blockade, or inhibition of key metabolic enzymes, guiding the design of subsequent in vitro assays.[4][6]

Methodology:

  • Structure Input: Obtain the 2D or 3D structure of this compound in a compatible format (e.g., SMILES or SDF).

  • Model Selection: Utilize a validated suite of computational models (e.g., QSAR-based platforms like those described by BenchChem or other commercial software) to predict key endpoints.[4]

  • Endpoints for Analysis:

    • Toxicity: Predict potential for hepatotoxicity, carcinogenicity, and mutagenicity.

    • Pharmacokinetics: Evaluate drug-likeness based on Lipinski's Rule of Five and Veber's rules.[5]

    • Specific Liabilities: Predict inhibition potential for key Cytochrome P450 (CYP) isoforms and the hERG potassium channel.[4]

Data Presentation:

Parameter Predicted Value Interpretation / Risk Flag
Mutagenicity (Ames) e.g., NegativeLow
hERG Inhibition e.g., pIC50 < 5Low / Medium
CYP2D6 Inhibition e.g., YesHigh (Potential for DDI)
Hepatotoxicity Alert e.g., PresentHigh
Lipinski's Violations e.g., 0Low (Good drug-likeness)
Caption: Example table for summarizing in silico ADMET predictions.

Tier 2: Foundational In Vitro Toxicity Assessment

This tier establishes the compound's fundamental impact on cell health and genetic integrity.

General Cytotoxicity Profiling

The initial step in wet-lab screening is to determine the concentration range at which the compound elicits a cytotoxic response.[7][8] A multi-assay approach is recommended to capture different mechanisms of cell death.

Causality Behind This Choice: Using two assays with distinct endpoints—metabolic activity (MTT) and membrane integrity (LDH)—provides a more robust assessment.[7][9] A compound might inhibit mitochondrial function without immediately lysing the cell, a nuance that would be missed by a single assay. The choice of cell lines (e.g., HepG2, a human liver carcinoma line, and HEK293, a non-cancerous human embryonic kidney line) provides initial data on potential liver toxicity and general cytotoxicity, respectively.[10][11]

G cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_data Data Analysis start Seed Cells in 96-well Plates (e.g., HepG2, HEK293) incubate1 Incubate for 24h start->incubate1 treat Treat with Serial Dilutions of This compound incubate1->treat incubate2 Incubate for 24h or 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt supernatant Collect Supernatant incubate2->supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_mtt Read Absorbance (~570 nm) solubilize->read_mtt calc_ic50 Calculate IC50 Values read_mtt->calc_ic50 add_ldh Add LDH Reaction Mix supernatant->add_ldh incubate_ldh Incubate (30 min) add_ldh->incubate_ldh read_ldh Read Absorbance (~490 nm) incubate_ldh->read_ldh read_ldh->calc_ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Experimental Protocol: MTT Assay [7][10]

  • Cell Plating: Seed HepG2 and HEK293 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation:

Cell Line Assay IC50 (µM) Selectivity Index (SI)
HepG2 (Liver Cancer)MTTe.g., 15.2 ± 1.8-
HEK293 (Normal Kidney)MTTe.g., 45.6 ± 3.13.0
HepG2 (Liver Cancer)LDHe.g., 20.1 ± 2.5-
HEK293 (Normal Kidney)LDHe.g., 55.3 ± 4.02.75
Caption: Hypothetical cytotoxicity data. The Selectivity Index (IC50 in normal cells / IC50 in cancer cells) can provide an early indication of a therapeutic window.
Genotoxicity Screening

Genotoxicity testing is a regulatory requirement and a critical component of safety assessment, as damage to genetic material can lead to carcinogenesis.[12][13][14]

Causality Behind This Choice: A battery of tests is required because no single assay can detect all genotoxic mechanisms.[12] The Ames test is highly sensitive for detecting point mutations and frameshift mutations caused by a compound or its metabolites.[14][15] The in vitro micronucleus assay complements this by detecting chromosomal damage (clastogenicity) and aneuploidy in mammalian cells.[13][15]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test [14]

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli that are histidine-auxotrophic (cannot synthesize histidine).

  • Metabolic Activation: Conduct the assay both with and without the addition of a liver microsomal fraction (S9 mix) to simulate mammalian metabolism, which can convert pro-mutagens into active mutagens.

  • Exposure: Mix the bacterial strains, the test compound at various concentrations, and either S9 mix or a buffer. Pour the mixture onto histidine-deficient agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Data Acquisition: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double that of the negative control.

Tier 3: Specific Liability Assessment

If the compound shows acceptable cytotoxicity and genotoxicity profiles, the focus shifts to specific, high-impact toxicities known to cause drug development failure.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[16][17] This is a mandatory screening step for nearly all new chemical entities.

Causality Behind This Choice: The hERG channel is critical for cardiac repolarization.[18] Many structurally diverse drugs have been withdrawn from the market due to off-target hERG inhibition. Early detection using a sensitive method like automated patch-clamp electrophysiology is crucial for safety.[17]

Experimental Protocol: Automated Patch-Clamp hERG Assay [17][18]

  • Cell Line: Use a stable mammalian cell line (e.g., HEK293 or CHO) engineered to express the hERG channel.

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). These systems provide high-throughput, high-quality electrophysiological data.[17]

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization.[19]

  • Compound Application: After establishing a stable baseline current, apply the vehicle control followed by sequentially increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).

  • Positive Control: Use a known potent hERG inhibitor, such as E-4031 or cisapride, to validate assay performance.[17][19]

  • Data Acquisition & Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration. Fit the data to a concentration-response curve to determine the IC50 value.

Data Presentation:

Compound hERG Inhibition IC50 (µM) Risk Category
This compound e.g., > 30Low
E-4031 (Positive Control) e.g., 0.009(Validation)
Caption: Example data for hERG inhibition potential. An IC50 > 10 µM is often considered a low risk, though this must be interpreted in the context of the compound's expected therapeutic concentration.
Metabolic Liabilities: Cytochrome P450 (CYP) Inhibition

CYP enzymes are the primary drivers of drug metabolism.[20] Inhibition of these enzymes by a new drug can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma concentrations of co-administered drugs.[21][22]

Causality Behind This Choice: Regulatory agencies recommend screening against a panel of the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) to predict DDI potential.[21] An in vitro assay using human liver microsomes provides a biologically relevant system containing a full complement of these enzymes.[21]

Experimental Protocol: Multi-CYP Inhibition Assay [21][23][24]

  • System: Use pooled human liver microsomes (HLM) as the enzyme source.

  • Substrates: Utilize a "cocktail" of isoform-specific probe substrates, where each substrate is metabolized by a specific CYP enzyme to produce a unique metabolite.

  • Incubation: Incubate the HLM, the substrate cocktail, and a range of concentrations of this compound. Initiate the reaction by adding an NADPH-regenerating system.

  • Reaction Termination: Stop the reaction after a set time (e.g., 15 minutes) by adding a stop solution (e.g., acetonitrile).

  • Analysis: Quantify the formation of each specific metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Calculate the IC50 value for the inhibition of each CYP isoform by determining the concentration of the test compound that reduces metabolite formation by 50%.

Data Presentation:

CYP Isoform Probe Substrate IC50 (µM) Potential for DDI
CYP1A2 Phenacetine.g., > 50Low
CYP2C9 Diclofenace.g., 12.5Moderate
CYP2C19 S-Mephenytoine.g., > 50Low
CYP2D6 Dextromethorphane.g., 5.8High
CYP3A4 Midazolame.g., 22.1Low/Moderate
Caption: Example data for CYP450 inhibition profiling. Low IC50 values (<10 µM) flag a potential for clinically significant drug-drug interactions.

Integrated Risk Assessment and Path Forward

The initial toxicity screening is not about generating a single number but about building a comprehensive safety profile. The data from each tier must be synthesized to make an informed decision.

  • Low-Risk Profile: The compound exhibits low cytotoxicity (IC50 > 30 µM in both cell lines), is non-mutagenic in the Ames test, shows no significant chromosomal damage, has a hERG IC50 > 30 µM, and does not potently inhibit major CYP isoforms (all IC50s > 10 µM). Decision: Advance to further preclinical studies.

  • High-Risk Profile: The compound is highly cytotoxic (IC50 < 1 µM), is positive in the Ames test, potently inhibits the hERG channel (IC50 < 1 µM), or strongly inhibits a key CYP isoform (e.g., CYP3A4 or CYP2D6 IC50 < 1 µM). Decision: Terminate development or consider for major structural modification and re-screening.

  • Mixed Profile: The compound shows moderate liabilities (e.g., cytotoxicity IC50 between 5-10 µM, moderate CYP2D6 inhibition). Decision: The path forward depends on the therapeutic indication and the potential to mitigate the risk through medicinal chemistry (lead optimization) to improve the safety profile.

This structured, evidence-based approach ensures that resources are focused on compounds with the highest probability of success, ultimately accelerating the delivery of safe and effective medicines.

References

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Methodological & Application

Application Notes & Protocols: Utilizing 4-Cyclopropyl-Modified VHL Ligands in Cell-Based Assays for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Paradigm of Targeted Protein Degradation

The landscape of modern pharmacology is rapidly evolving beyond simple occupancy-based inhibition towards event-driven modalities. Among the most transformative of these is Targeted Protein Degradation (TPD), a strategy that eliminates disease-causing proteins from the cell rather than merely blocking their function. This is achieved using heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs).[1]

A PROTAC is composed of three key elements: a ligand that binds the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins them.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The choice of E3 ligase is a critical design decision. The von Hippel-Lindau (VHL) E3 ligase is one of the most widely recruited due to its ubiquitous expression and well-characterized binding pocket.[4][5] Small molecules that bind to VHL, often derivatives of a hydroxyproline scaffold, are essential components of many successful PROTACs.[6] Research has shown that modifications to these VHL ligands, such as the incorporation of a cyclopropyl group into a dihydroquinoxalinone-like scaffold, can enhance binding affinity and improve the overall potency of the resulting PROTAC.[7]

This guide provides a comprehensive overview and detailed protocols for utilizing PROTACs containing a 4-cyclopropyl-modified VHL ligand in a suite of essential cell-based assays. We will explore the causality behind each experimental step, empowering researchers to not only execute these protocols but also to interpret the results with confidence and troubleshoot effectively.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The fundamental role of a VHL ligand within a PROTAC is to act as a molecular "hook" that hijacks the VHL E3 ligase complex (composed of VHL, Elongin B, Elongin C, and Cullin-2).[4][] The PROTAC molecule does not act stoichiometrically; instead, it functions catalytically, where a single molecule can induce the degradation of multiple POI molecules.[3]

The process unfolds in a series of orchestrated steps:

  • Binary Complex Formation: The PROTAC independently binds to both the POI and the VHL E3 ligase complex within the cellular milieu.

  • Ternary Complex Formation: The PROTAC bridges the POI and VHL, forming a transient, productive ternary complex (POI-PROTAC-VHL). The stability and conformation of this complex are critical for degradation efficacy.[9]

  • Ubiquitination: Within the ternary complex, the E3 ligase transfers ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, recycling the ubiquitin molecules. The PROTAC is then released to engage another POI and VHL complex.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC (POI Binder-Linker-VHL Ligand) PROTAC->Ternary Bridges VHL VHL E3 Ligase Complex VHL->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Proteasome->VHL Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation E2_Ub E2-Ub E2_Ub->Ternary Ub Transfer

Figure 1. Mechanism of PROTAC-mediated protein degradation.

Application I: Characterizing Ternary Complex Formation

Scientific Rationale: The formation of a stable ternary complex is the pivotal event in PROTAC-mediated degradation. A PROTAC may bind strongly to its two target proteins individually but fail to form a productive ternary complex, resulting in poor degradation. Therefore, directly measuring ternary complex formation is a critical step in validating a PROTAC's mechanism of action. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal assay for this purpose due to its high sensitivity and homogeneous "mix-and-read" format.[10][11]

Protocol 3.1: TR-FRET Ternary Complex Assay

This protocol describes the detection of a ternary complex between a GST-tagged Protein of Interest (POI), a His-tagged VHL complex, and a PROTAC.

A. Materials

  • Purified GST-tagged POI

  • Purified His-tagged VHL-ElonginB-ElonginC (VCB) complex

  • PROTAC with 4-cyclopropyl-modified VHL ligand

  • TR-FRET Donor: Terbium (Tb) cryptate anti-GST antibody

  • TR-FRET Acceptor: d2-conjugated anti-His antibody

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA

  • Low-volume, 384-well white microplates

B. Experimental Workflow

Figure 2. Workflow for the TR-FRET ternary complex assay.

C. Step-by-Step Procedure

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in Assay Buffer. The final concentration range should typically span from low nanomolar to high micromolar. Prepare working solutions of proteins and antibodies in cold Assay Buffer at 2X the final desired concentration.

  • Dispensing: To each well of a 384-well plate, add the reagents in the following order:

    • 5 µL of PROTAC dilution (or buffer for no-PROTAC control).

    • 5 µL of 2X GST-POI solution.

    • 5 µL of 2X His-VCB solution.

    • 5 µL of a pre-mixed solution containing 2X Tb-anti-GST and 2X d2-anti-His antibodies.

    • Final volume will be 20 µL.

  • Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light. The incubation time should be optimized to allow the binding to reach equilibrium.

  • Detection: Read the plate on a TR-FRET-compatible microplate reader. Excite the Terbium donor (typically at 337 nm) and measure emission at two wavelengths:

    • Donor emission (~620 nm)

    • Acceptor emission (~665 nm)

  • Data Analysis: The TR-FRET signal is expressed as a ratio of the acceptor and donor fluorescence intensities. This ratiometric measurement corrects for well-to-well variations.[10]

    • Ratio = (Intensity at 665 nm / Intensity at 620 nm) * 10,000

    • Plot the TR-FRET ratio against the log of the PROTAC concentration. A bell-shaped curve is characteristic of PROTACs, where at very high concentrations, binary complexes (PROTAC-POI and PROTAC-VHL) are favored over the ternary complex, leading to a "hook effect."

Application II: Measuring Target Protein Degradation

Scientific Rationale: The definitive measure of a PROTAC's success is the dose-dependent reduction of the target protein within the cell. Western blotting is the gold-standard method for quantifying changes in protein levels. It provides direct visual and quantitative evidence of degradation.[12] For higher throughput, automated capillary-based immunoassays like WES or JESS offer similar data with reduced hands-on time.

Protocol 4.1: Western Blot for Protein Degradation

A. Materials

  • Cell line expressing the POI

  • Complete cell culture medium

  • PROTAC with 4-cyclopropyl-modified VHL ligand

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) and Neddylation inhibitor (e.g., MLN4924) for mechanistic validation[13]

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody specific to the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

B. Experimental Workflow

Figure 3. Workflow for Western Blot analysis of protein degradation.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or DMSO vehicle. For mechanistic controls, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Incubation: Return plates to the incubator for the desired treatment duration (e.g., 18-24 hours). This timing is target-dependent and should be optimized.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's protocol.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples for 5 minutes. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody for the POI and the loading control overnight at 4°C. Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After final washes, apply ECL substrate and image the blot using a chemiluminescence detector. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity.

Data Presentation and Interpretation

Table 1: Example Data Summary for a VHL-based PROTAC

Assay TypeParameterValueInterpretation
Ternary Complex Formation TR-FRET Max Signal3500 RatioIndicates robust formation of the ternary complex.
Hook Effect Conc.> 1 µMA hook effect confirms the 1:1:1 stoichiometry of the complex.
Protein Degradation DC₅₀ (Degradation)25 nMThe PROTAC is potent at inducing degradation of the POI.
Dₘₐₓ (Max Degradation)> 95%The PROTAC achieves near-complete removal of the target protein.
MG132 RescueYesConfirms degradation is proteasome-dependent.[13]
Cell Viability IC₅₀ (Viability)40 nMThe degradation of the POI leads to a potent anti-proliferative effect.

Causality Check: A potent PROTAC should show a strong TR-FRET signal, a low nanomolar DC₅₀ value, and a corresponding low IC₅₀ value if the target is essential for cell survival. The DC₅₀ and IC₅₀ values should be reasonably correlated. Discrepancies, such as potent degradation but weak effects on viability, may indicate that the target protein is not critical for survival in that cell line or that resistance mechanisms are at play.

References

  • Steinebach, C., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry.

  • Proxi-MATE (2023). CRBN vs VHL: Choosing the Right E3 Ligase Ligand for Your PROTAC Project.

  • BenchChem (2025). A Comparative Guide to E3 Ligase Ligands: Cereblon (CRBN) vs. von Hippel-Lindau (VHL).

  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signaling and drug discovery. Bioorganic & Medicinal Chemistry.
  • Charnwood Discovery (n.d.). PROTAC assays & successfully measuring protein degradation.

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry.

  • Gable, J. E., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology.

  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Mendeley.

  • Gable, J. E., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. PMC - NIH.

  • Reaction Biology (n.d.). Protein Degradation Assays – PROTAC Screening.

  • The Biochemist (2021). A beginner's guide to PROTACs and targeted protein degradation.

  • DCReport.org (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.

  • Testa, A., et al. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry.
  • eLife (2024). Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA).

  • MDPI (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.

  • Molecular Devices (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF).

  • Poly-Dtech (n.d.). TR-FRET Assay Principle.

  • ACS Publications (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.

  • ResearchGate (n.d.). HTRF® Kinase Assay Protocol.

  • Frost, J., et al. (2016). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.

  • European Journal of Medicinal Chemistry (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors.

  • PMC - NIH (n.d.). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis.

  • BLDpharm (n.d.). 115618-81-0|4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one.

  • PubChem (n.d.). (4-cyclopropyl-3,4-dihydro-2h-quinoxalin-1-yl)(4-(2,5-dichloro-phenoxy)-pyridin-3-yl)-methanone.

  • Cayman Chemical (n.d.). VHL Ligand 1 (hydrochloride).

  • PMC - NIH (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present).

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in vitro kinase assay protocol for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the In Vitro Kinase Profiling of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including protein kinases such as JNK3.[1][2][3] Determining the inhibitory potential and selectivity of novel compounds like this compound across the human kinome is a critical step in early-stage drug discovery. This guide provides a comprehensive, field-proven protocol for assessing the in vitro kinase inhibitory activity of this compound. We detail the use of the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring ADP production. The protocol is designed to be universally applicable to a wide range of protein kinases, enabling researchers to perform initial single-concentration screening or detailed IC₅₀ determination. We emphasize the rationale behind key experimental choices, the implementation of a self-validating system through appropriate controls, and rigorous data analysis to ensure the generation of reliable and reproducible results.

Introduction: The Rationale for Kinase Profiling

Protein kinases are a major class of drug targets, regulating a vast array of cellular processes.[4][5] The development of small molecule kinase inhibitors requires a thorough understanding of their potency and selectivity.[6] The ATP-binding site, the target for most kinase inhibitors, is highly conserved across the kinome, creating a significant potential for off-target effects.[5] Therefore, profiling compounds like this compound against a panel of kinases is essential to build a comprehensive structure-activity relationship (SAR) and identify potential liabilities early in the discovery pipeline.

This protocol employs the ADP-Glo™ Kinase Assay, a universal platform suitable for virtually any kinase.[7][8] Its principle relies on the enzymatic conversion of ADP, produced during the kinase reaction, into a quantifiable luminescent signal. The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted; second, the generated ADP is converted back to ATP, which fuels a luciferase/luciferin reaction.[9][10] This method is highly sensitive, compatible with high-throughput screening (HTS), and exhibits low susceptibility to interference from test compounds.[8]

Assay Principle and Workflow

The ADP-Glo™ Kinase Assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The workflow is a simple two-step, add-and-read process, making it highly amenable to automation and high-throughput applications.

Step 1: Kinase Reaction & ATP Depletion. The kinase, its substrate, ATP, and the test compound (this compound) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP. After the reaction reaches the desired endpoint, ADP-Glo™ Reagent is added. This simultaneously stops the kinase reaction (via chelation of divalent cations) and depletes the remaining, unconsumed ATP. This step is critical as high background ATP levels would interfere with the sensitive detection of the newly produced ADP.[7][10]

Step 2: ADP Conversion & Signal Generation. Kinase Detection Reagent is added, which contains enzymes that convert the ADP back into ATP. This newly synthesized ATP serves as a substrate for a luciferase enzyme, also present in the reagent, which generates a stable luminescent signal proportional to the initial amount of ADP produced.[9][10] The amount of light is therefore directly correlated with kinase activity.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation K_Reaction Kinase + Substrate + ATP + Test Compound ADP_Prod ADP + Phospho-Substrate K_Reaction->ADP_Prod Kinase Activity Add_Reagent1 Add ADP-Glo™ Reagent ADP_Prod->Add_Reagent1 Stop_Reaction Kinase Reaction Stops Remaining ATP Depleted Add_Reagent1->Stop_Reaction Add_Reagent2 Add Kinase Detection Reagent Stop_Reaction->Add_Reagent2 ADP_to_ATP ADP converted to ATP Add_Reagent2->ADP_to_ATP Light Luciferase + Luciferin -> Light ADP_to_ATP->Light Luminescence_Read Measure Luminescence (Signal ∝ Kinase Activity) Light->Luminescence_Read

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

This protocol assumes the use of a generic serine/threonine or tyrosine kinase. Reagent concentrations, particularly for the enzyme and substrate, must be optimized for each specific kinase being assayed.

Reagent / Material Supplier (Example) Purpose
This compoundUser-providedTest compound
Recombinant Protein Kinase (e.g., JNK3)Promega, RevvityEnzyme source
Kinase Substrate (Peptide or Protein)VariousPhosphate acceptor
ADP-Glo™ Kinase Assay KitPromega (V9101)Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP
Kinase Assay Buffer (1X)See Table 2Provides optimal pH and ionic conditions for the kinase reaction
DMSO, AnhydrousSigma-AldrichSolvent for test compound
Known Kinase Inhibitor (e.g., Staurosporine)VariousPositive control for inhibition
Solid white, opaque 96- or 384-well assay platesCorning, GreinerLow-volume plates suitable for luminescence measurements
Multichannel pipettes and sterile tipsVariousReagent handling
Plate-reading LuminometerBMG LABTECH, PerkinElmerSignal detection instrument

Table 1: Required materials and reagents.

Component Final Concentration (1X) Purpose
Tris-HCl or HEPES, pH 7.525 mMBuffering agent to maintain physiological pH.[11]
MgCl₂10 mMEssential cofactor for kinase activity, complexes with ATP.[11]
β-glycerophosphate5 mMPhosphatase inhibitor.[11]
DTT2 mMReducing agent to maintain enzyme integrity.[11]
BSA0.1 mg/mLCarrier protein to prevent enzyme adsorption to plate surfaces.[12]
Na₃VO₄ (for Tyr kinases)0.1 mMTyrosine phosphatase inhibitor.[11]

Table 2: Example 1X Kinase Assay Buffer composition. Note: Many commercial kinase assay buffers are available and can be used.[13][14]

Detailed Experimental Protocol

This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL.[9] Adjust volumes as needed for other plate formats, maintaining the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[9]

Reagent Preparation
  • Test Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate dose-response curves. The highest concentration in the assay should be carefully chosen to avoid solubility issues. The final DMSO concentration in the kinase reaction should not exceed 1-2% to minimize solvent effects.

  • ATP Solution: Prepare a working stock of ATP in nuclease-free water. The optimal ATP concentration should be at or near the Kₘ(ATP) for the specific kinase being tested.[4][15] This ensures the assay is sensitive to ATP-competitive inhibitors. For initial screening, 10 µM ATP is often a reasonable starting point.[8]

  • Enzyme and Substrate Preparation: Dilute the kinase and its corresponding substrate to their optimal working concentrations in 1X Kinase Assay Buffer. These concentrations must be determined empirically by performing enzyme and substrate titrations to find conditions that yield a robust signal within the linear range of the assay.

Assay Plate Setup
  • Dispense Compound: Add 1 µL of the diluted test compound, positive control inhibitor, or DMSO (for 0% and 100% activity controls) to the appropriate wells of a 384-well plate.

  • Add Kinase/Substrate Mix: Prepare a 2X Kinase/Substrate master mix in 1X Kinase Assay Buffer. Add 2.5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in 1X Kinase Assay Buffer. Add 2.5 µL of the ATP solution to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for the predetermined optimal reaction time (e.g., 60 minutes). The time should be within the linear phase of the reaction.[4]

Luminescence Detection
  • Equilibrate Plate: After incubation, allow the plate to return to room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 40 minutes.[9][10]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix the plate on a plate shaker for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9][10]

  • Read Plate: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The raw luminescence data (Relative Light Units, RLU) is used to calculate the percentage of kinase activity inhibition for each compound concentration.

  • 100% Activity Control (Negative Control): Reaction with DMSO only. (Max Signal)

  • 0% Activity Control (Background): Reaction without kinase enzyme. (Min Signal)

Percent Inhibition is calculated as: % Inhibition = 100 * (1 - (RLU_compound - RLU_min) / (RLU_max - RLU_min))

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[6]

  • Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (variable slope, four-parameter sigmoidal dose-response curve) using software like GraphPad Prism or equivalent.

  • The IC₅₀ is derived directly from the curve fit.

Compound Conc. (µM) Log [Compound] RLU Reading % Inhibition
0 (Max Signal)-1,250,0000.0
0.01-2.001,198,5004.3
0.03-1.521,115,00011.2
0.1-1.00950,00024.6
0.3-0.52680,00046.8
1.00.00350,00073.5
3.00.48180,00087.2
10.01.00125,00091.6
No Enzyme (Min Signal)-100,000100.0

Table 3: Example data layout for IC₅₀ curve generation.

The Importance of Kᵢ and ATP Concentration

The IC₅₀ value is dependent on assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[15] To determine a true measure of inhibitor affinity, the inhibitor constant (Kᵢ) should be calculated using the Cheng-Prusoff equation for competitive inhibitors:[15]

Kᵢ = IC₅₀ / (1 + ([ATP] / Kₘ(ATP)))

Where [ATP] is the ATP concentration used in the assay and Kₘ(ATP) is the Michaelis constant of the kinase for ATP. This conversion is crucial for comparing inhibitor potencies across different studies and kinases.[4]

A Self-Validating System: Controls and Assay Quality

To ensure the trustworthiness of the results, a robust set of controls is mandatory.

  • Positive Control: A known inhibitor of the target kinase should be run in every assay plate to confirm that the system can detect inhibition.

  • Negative Control (DMSO): This defines the 100% activity window and is used for calculating percent inhibition.

  • No-Enzyme Control: This defines the background signal and is essential for data normalization.

  • Assay Quality (Z'-factor): For screening campaigns, the Z'-factor should be calculated to assess the quality and robustness of the assay. It is calculated from the means (µ) and standard deviations (σ) of the positive (pos) and negative (neg) controls. Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Conclusion

This application note provides a detailed and robust protocol for the in vitro characterization of this compound as a potential kinase inhibitor. By utilizing the highly sensitive and universal ADP-Glo™ Kinase Assay and adhering to rigorous standards for controls and data analysis, researchers can generate high-quality, reproducible data on the compound's potency (IC₅₀) and affinity (Kᵢ). This methodology serves as a foundational step for further investigation into the compound's selectivity, mechanism of action, and potential as a therapeutic agent.

References

  • ADP Glo Protocol. Nanosyn. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. [Link]

  • Assay Buffer and Co-factors: Kinase Assay Buffer I. Sino Biological. [Link]

  • Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]

  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. MDPI. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

  • Kinase Buffer II 5X. bioWORLD. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicrospheres. [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. PubMed. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

  • (4-cyclopropyl-3,4-dihydro-2h-quinoxalin-1-yl)(4-(2,5-dichloro-phenoxy)-pyridin-3-yl)-methanone. PubChemLite. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

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Application Notes and Protocols for the Purity Assessment of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound of increasing interest within pharmaceutical research and development. As with any active pharmaceutical ingredient (API) candidate, ensuring its purity is of paramount importance for safety, efficacy, and regulatory compliance. The presence of impurities, even in trace amounts, can significantly impact the toxicological profile and therapeutic effect of the final drug product. Therefore, robust and reliable analytical methods for purity assessment are critical throughout the drug development lifecycle.

This document provides a comprehensive guide to the analytical methods for determining the purity of this compound. It is intended for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2] The protocols are designed to be self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure technical accuracy and trustworthiness.

Overall Purity Assessment Strategy

A multi-faceted approach is essential for a comprehensive purity assessment of this compound. No single analytical technique can provide a complete picture of all potential impurities (e.g., organic, inorganic, residual solvents, polymorphic). The recommended strategy, therefore, integrates chromatographic, spectroscopic, and thermal analysis techniques.

Purity_Assessment_Workflow cluster_0 Primary Purity Assessment cluster_1 Complementary & Orthogonal Methods cluster_2 Method Validation & Stability HPLC HPLC-UV (Organic Impurities, Quantitative Assay) LC_MS LC-MS (Impurity Identification) HPLC->LC_MS Characterize Peaks ICH_Validation ICH Q2(R2) Validation (Accuracy, Precision, etc.) HPLC->ICH_Validation qNMR qNMR (Absolute Purity, Structural Confirmation) Purity_Report Comprehensive Purity Report qNMR->Purity_Report GC_MS GC-MS (Volatile Impurities, Residual Solvents) GC_MS->Purity_Report Thermal_Analysis DSC/TGA (Polymorphism, Solvates, Thermal Stability) Thermal_Analysis->Purity_Report Forced_Degradation Forced Degradation (Stability-Indicating Method) Forced_Degradation->HPLC Develop Method ICH_Validation->Purity_Report Generate API_Sample API Sample: 4-Cyclopropyl-3,4- dihydroquinoxalin-2(1H)-one API_Sample->HPLC API_Sample->qNMR API_Sample->GC_MS API_Sample->Thermal_Analysis

Caption: Workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities and Assay

Reverse-phase HPLC (RP-HPLC) with UV detection is the primary technique for quantifying the purity of this compound and for detecting non-volatile organic impurities. The method's ability to separate compounds with varying polarities makes it ideal for resolving the API from potential starting materials, by-products, and degradation products.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar to non-polar compounds like the quinoxalinone derivative.[4]

  • Mobile Phase: An acetonitrile/water gradient is chosen to ensure the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) helps to protonate any basic nitrogen atoms in the heterocyclic ring system, leading to improved peak shape and reproducibility.[5][6]

  • Detection: The aromatic nature of the quinoxalinone core suggests strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, which aids in peak purity assessment and method development.

Protocol 1: HPLC Purity and Assay Determination

1.1. Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and PDA detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • Formic acid (or Phosphoric acid).

  • Reference standard of this compound of known purity.

1.2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterProvides acidic pH for good peak shape.[7]
Mobile Phase B 0.1% Formic acid in AcetonitrileOrganic modifier for elution.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BEnsures separation of early and late eluting impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection PDA, 254 nm (or λmax of the compound)254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLBalances sensitivity and column loading.
Sample Conc. 1.0 mg/mL in Acetonitrile/Water (50:50)Ensures adequate signal for both main peak and impurities.

1.3. Method Validation: The method must be validated according to ICH Q2(R2) guidelines.[1][8][9] Key parameters to assess include:

  • Specificity: Demonstrated through forced degradation studies and analysis of spiked samples.[2]

  • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the nominal concentration).

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Evaluated at repeatability and intermediate precision levels.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Established for key impurities.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate).[10]

1.4. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[11] The API should be subjected to stress conditions to generate potential degradation products.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 80 °C for 48 hours (solid state)
Photolytic ICH Q1B conditions (solid and solution)

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for the identification and quantification of volatile organic compounds, making it the ideal technique for analyzing residual solvents from the synthesis process. The high sensitivity of mass spectrometry allows for detection at the parts-per-million (ppm) level, as required by ICH Q3C guidelines.

Causality Behind Experimental Choices:

  • Sample Introduction: Headspace GC is preferred as it introduces only the volatile components into the system, protecting the column from non-volatile API and minimizing sample preparation.

  • Column: A non-polar or mid-polar column (e.g., 5% phenyl-polysiloxane) is generally effective for separating a wide range of common organic solvents.[12]

  • Detector: A mass spectrometer provides definitive identification of the solvents based on their mass spectra and retention times, offering higher confidence than flame ionization detection (FID).

Protocol 2: Headspace GC-MS for Residual Solvents

2.1. Instrumentation and Materials:

  • GC system with a headspace autosampler and a mass spectrometer detector.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Helium (carrier gas).

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling, inert solvent.

  • Certified standards of expected residual solvents.

2.2. GC-MS Conditions:

ParameterConditionRationale
Headspace Oven 80 °C for 15 minEnsures volatilization of solvents from the sample matrix.
Injector Temp. 250 °CPrevents condensation of analytes.[13]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas compatible with MS.
Oven Program 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min)Separates solvents based on boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization.[12]
MS Quad Temp. 150 °CStandard temperature for quadrupole.[12]
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 35-350Covers the mass range of common solvents.
Sample Prep. Accurately weigh ~100 mg of API into a headspace vial, add 1 mL of DMSO.Dissolves the API and allows for efficient partitioning of volatiles.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for accurate quantification against a certified internal standard.[16][17]

Causality Behind Experimental Choices:

  • Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone). Its known mass allows for the direct calculation of the analyte's mass and purity.

  • Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is critical. DMSO-d₆ is a common choice for its broad solvency.

  • Acquisition Parameters: A long relaxation delay (D1) is crucial to ensure complete T1 relaxation of all protons, which is essential for accurate integration and quantification.[16]

Protocol 3: Absolute Purity by ¹H qNMR

3.1. Instrumentation and Materials:

  • NMR spectrometer (≥400 MHz).

  • High-precision analytical balance.

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity).

  • Deuterated solvent (e.g., DMSO-d₆).

  • Class A volumetric glassware.

3.2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial.

  • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

3.3. NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program Standard 1D proton (e.g., zg30)Simple and robust for quantification.
Relaxation Delay (D1) ≥ 5 x T1 (longest T1 of analyte/standard)Ensures full magnetization recovery for accurate integration.
Number of Scans ≥ 16Improves signal-to-noise ratio.
Acquisition Time ≥ 3 secondsProvides good digital resolution.
Pulse Angle 30-90 degreesA 90-degree pulse gives maximum signal, but a smaller angle can be used with a shorter D1 if T1 values are unknown.

3.4. Data Processing and Calculation:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

  • Calculate the purity using the following formula:[16]

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Weigh_API Accurately weigh API (m_analyte) Weigh_Std Accurately weigh Internal Standard (m_std, P_std) Weigh_API->Weigh_Std Dissolve Dissolve in deuterated solvent Weigh_Std->Dissolve Set_Params Set quantitative parameters (long D1, appropriate pulse) Dissolve->Set_Params Acquire_Spectrum Acquire ¹H NMR spectrum Set_Params->Acquire_Spectrum Process_Spectrum Phase and baseline correct Acquire_Spectrum->Process_Spectrum Integrate Integrate non-overlapping peaks (I_analyte, I_std) Process_Spectrum->Integrate Calculate Calculate purity using formula Integrate->Calculate Final_Purity Final_Purity Calculate->Final_Purity Absolute Purity Value

Caption: Quantitative NMR (qNMR) workflow diagram.

Thermal Analysis (DSC/TGA) for Physicochemical Characterization

Thermal analysis provides critical information about the physicochemical properties of the API, including its melting point, thermal stability, and the presence of polymorphs, hydrates, or solvates.[18]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity.[19] The presence of impurities typically broadens the melting endotherm and lowers the melting point. DSC can also detect polymorphic transitions.[19]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile content, such as water (hydrates) or residual solvents (solvates), and to determine the decomposition temperature of the material.[18][20]

Protocol 4: DSC and TGA Analysis

4.1. Instrumentation:

  • DSC instrument with a cooling accessory.

  • TGA instrument.

  • Aluminum or hermetically sealed pans.

4.2. DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Crimp the pan (use a hermetically sealed pan if volatiles are expected).

  • Place the pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (50 mL/min).

  • Record the heat flow from ambient temperature to a temperature beyond the melting point (e.g., 250 °C).

  • Analyze the resulting thermogram for melting endotherms (onset temperature and peak maximum) and other thermal events.

4.3. TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Record the weight loss from ambient temperature to a point of complete decomposition (e.g., 400 °C).

  • Analyze the thermogram for weight loss steps, which can indicate the loss of water, solvent, or decomposition.[20]

Conclusion

The purity assessment of this compound requires a scientifically sound, multi-technique approach. The protocols outlined in these application notes provide a robust framework for this evaluation. By combining a validated, stability-indicating HPLC method for organic impurities, headspace GC-MS for residual solvents, qNMR for absolute purity, and thermal analysis for physicochemical characterization, researchers and drug development professionals can build a comprehensive purity profile. This rigorous analytical characterization is fundamental to ensuring the quality, safety, and efficacy of the compound as it progresses through the development pipeline. All methods should be developed and validated in accordance with current regulatory guidelines to ensure data integrity and compliance.[1][2][9]

References

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Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Author: Senior Application Scientist, Advanced Chromatography Division

Abstract

This technical guide provides detailed methodologies for the quantitative and qualitative analysis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, a key intermediate in the synthesis of various biologically active compounds. The protocols described herein leverage High-Performance Liquid Chromatography (HPLC) with UV detection for robust quantification and Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive detection and structural confirmation. The causality behind experimental choices, from mobile phase composition to mass spectrometry parameters, is elucidated to provide a comprehensive and scientifically sound framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound Analysis

Quinoxalinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific compound, this compound, is a crucial building block in the synthesis of novel pharmaceutical candidates. Accurate and reliable analytical methods are therefore paramount for monitoring reaction progress, assessing purity, and performing pharmacokinetic studies.

The inherent polarity and structural characteristics of quinoxalinone derivatives can present challenges for traditional reversed-phase liquid chromatography (RPLC).[4] This application note addresses these challenges by presenting optimized HPLC and LC-MS methods tailored for the robust analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The developed HPLC method is designed for the accurate quantification of this compound in various sample matrices. The selection of the stationary phase and mobile phase is critical for achieving optimal separation and peak shape.

Rationale for Method Development

Given that this compound is a moderately polar compound, a C18 stationary phase is a suitable starting point for reversed-phase chromatography. However, to enhance retention and improve peak shape for this nitrogen-containing heterocycle, a mobile phase with an acidic modifier is employed. The acidic pH suppresses the ionization of potential silanol groups on the silica backbone of the column and ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by a 3-minute re-equilibration at 30% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Quantification is achieved by integrating the peak area of this compound and comparing it to a standard curve prepared from a reference standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

For highly sensitive and specific detection, as well as unequivocal identification, an LC-MS method is indispensable. Electrospray ionization (ESI) is the preferred ionization technique for quinoxalinone derivatives due to their polarity and the presence of nitrogen atoms that are readily protonated.[5]

Causality in LC-MS Parameter Selection

The choice of ESI in positive ion mode is based on the basic nature of the nitrogen atoms in the quinoxalinone ring, which facilitates the formation of a stable protonated molecule ([M+H]^+). A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF can be used for analysis. For structural confirmation, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and generate a characteristic fragmentation pattern. The fragmentation of the cyclopropyl moiety is of particular interest and can provide valuable structural information.[6]

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC system (as described in the HPLC section)

  • Mass spectrometer with an ESI source (Triple Quadrupole or Q-TOF)

Liquid Chromatography Conditions:

ParameterRecommended Setting
Column C18, 100 mm x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, followed by a 3-minute re-equilibration at 20% B.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Scan Range (Full Scan) m/z 50-500
MS/MS Fragmentation Collision-Induced Dissociation (CID) with Argon
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

Data Acquisition and Analysis:

  • Acquire data in both full scan mode to determine the parent ion mass and in product ion scan mode (MS/MS) to obtain fragmentation patterns for structural confirmation. The expected protonated molecule ([M+H]^+) for this compound (C11H12N2O) is m/z 189.10.

  • The fragmentation pattern can be used to confirm the identity of the compound by comparing it to a reference standard or by interpreting the fragmentation pathways.

Method Validation and Trustworthiness

To ensure the reliability of these methods, a validation process should be conducted in accordance with ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the HPLC and LC-MS analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample dissolve Dissolve in ACN/Water start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System filter->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: HPLC analytical workflow for this compound.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lcms LC-MS Analysis cluster_data_lcms Data Interpretation start_lcms Sample dissolve_lcms Dissolve in Mobile Phase start_lcms->dissolve_lcms filter_lcms Filter (0.22 µm) dissolve_lcms->filter_lcms lc_system LC System filter_lcms->lc_system separation_lcms C18 Column Separation lc_system->separation_lcms ionization ESI+ Source separation_lcms->ionization mass_analysis Mass Analyzer (MS/MS) ionization->mass_analysis mass_spectrum Mass Spectrum mass_analysis->mass_spectrum parent_ion Parent Ion ID mass_spectrum->parent_ion fragmentation Fragmentation Analysis parent_ion->fragmentation confirmation Structural Confirmation fragmentation->confirmation

Caption: LC-MS analytical workflow for this compound.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC method is well-suited for routine quality control and quantification, while the LC-MS method offers high sensitivity and specificity for identification and structural elucidation. By understanding the scientific principles behind the method development, researchers can adapt and further optimize these protocols for their specific applications in drug discovery and development.

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application of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one in JNK3 inhibition studies

Successful characterization using these protocols provides the necessary foundation for advancing candidate inhibitors to more complex studies, including pharmacokinetic profiling, in vivo efficacy models of neurodegenerative diseases, and safety toxicology. [22][23]The ultimate goal is the development of a highly selective, brain-penetrant JNK3 inhibitor as a disease-modifying therapy for devastating neurological disorders. [9]

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  • Zhang, H., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 96, 117520. [Link]

  • Reichmann, H. (2022). Alpha-synuclein inhibitors, kinase inhibitors & targeting mitochondria in Parkinson's disease. VJNeurology. [Link]

Sources

Application Notes and Protocols for the Antibacterial Susceptibility Testing of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for Novel Antibacterial Evaluation

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. This escalating crisis necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The quinoxalinone scaffold, in particular, is a core component in various pharmacologically active molecules.[4][5][6] This application note focuses on 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one , a novel derivative, to provide a comprehensive guide for researchers, scientists, and drug development professionals on the robust evaluation of its antibacterial potential.

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that inhibits the visible in-vitro growth of a microorganism, a value known as the Minimum Inhibitory Concentration (MIC).[7][8] This metric is the foundational first step in assessing a compound's potential as a therapeutic agent.[7] This document outlines detailed, field-proven protocols for determining the antibacterial susceptibility profile of novel compounds like this compound, grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][9][10][11][12]

While the precise mechanism of action for many quinoxalinone derivatives is still under investigation, some related compounds, such as quinoxaline 1,4-di-N-oxides, are known to exert their antibacterial effects by inducing an SOS response and oxidative stress through the generation of reactive oxygen species, leading to DNA damage.[13][14][15] Understanding the susceptibility profile of this compound is the critical first step toward elucidating its potential mechanism and therapeutic utility.

PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing

The choice of AST method is dictated by the specific research question, the characteristics of the compound, and the required throughput. The most common and well-validated methods are broth dilution and agar-based diffusion assays.[7][16]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a gold-standard technique for quantitative determination of a compound's MIC.[7] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The causality behind this method is straightforward: to identify the precise concentration at which the compound's bacteriostatic or bactericidal activity is sufficient to prevent visible growth.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase P1 Prepare standardized bacterial inoculum (0.5 McFarland) A2 Inoculate wells with bacterial suspension (final conc. ~5x10^5 CFU/mL) P1->A2 P2 Prepare serial dilutions of Test Compound in appropriate solvent (e.g., DMSO) A1 Add compound dilutions to respective wells P2->A1 P3 Dispense broth medium into 96-well plate P3->A1 A1->A2 A3 Include Positive (Antibiotic) & Negative (No drug) Controls A2->A3 AN1 Incubate plate (e.g., 37°C for 16-20h) A3->AN1 AN2 Visually inspect for turbidity or measure OD600 AN1->AN2 AN3 Determine MIC: Lowest concentration with no visible growth AN2->AN3

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Step-by-Step Protocol:

  • Preparation of Test Compound:

    • Create a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable sterile solvent like Dimethyl Sulfoxide (DMSO). The choice of solvent is critical; it must fully dissolve the compound and be non-toxic to the test bacteria at the final concentration used in the assay.

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[8]

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Setup:

    • Add 50 µL of the appropriate compound dilution to each well.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Self-Validating Controls (Essential for Trustworthiness):

      • Growth Control (Negative Control): Broth + Inoculum (no compound). This well must show turbidity.

      • Sterility Control: Broth only (no inoculum, no compound). This well must remain clear.

      • Solvent Control: Broth + Inoculum + highest concentration of solvent (DMSO). This ensures the solvent has no inhibitory effect.

      • Positive Control: Broth + Inoculum + a known effective antibiotic (e.g., Ciprofloxacin, Gentamicin). This well should show no growth, validating the susceptibility of the test strain.[2]

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[8] Alternatively, results can be quantified by reading the optical density (OD) at 600 nm using a microplate reader.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative or semi-quantitative technique that is simple, cost-effective, and widely used for routine AST.[17] It relies on the diffusion of the antimicrobial agent from a paper disk into an agar medium inoculated with the test organism. The result is a zone of growth inhibition around the disk, the diameter of which is inversely proportional to the MIC.

Detailed Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound. This requires careful optimization to ensure an appropriate amount of compound is loaded onto each disk.

    • Aseptically apply the disks to the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a blank disk (with solvent only) and a disk with a standard antibiotic as controls.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or caliper. The interpretation (Susceptible, Intermediate, Resistant) requires pre-established breakpoints, which are not available for novel compounds. Therefore, for research purposes, this method provides a qualitative assessment of activity and can be used to compare the relative potency of different derivatives.[18]

PART 2: Data Presentation and Interpretation

Table 1: Example Data Summary for Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismGram StainATCC® No.MIC (µg/mL) of Test CompoundPositive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusPositive25923[Experimental Result]Ciprofloxacin[Experimental Result]
Escherichia coliNegative25922[Experimental Result]Ciprofloxacin[Experimental Result]
Pseudomonas aeruginosaNegative27853[Experimental Result]Gentamicin[Experimental Result]
Enterococcus faecalisPositive29212[Experimental Result]Vancomycin[Experimental Result]

Interpreting Results: A Decision Framework

The interpretation of MIC values for a novel compound is a multi-step process. The following logical framework guides the subsequent steps in the research and development pipeline.

MIC_Interpretation cluster_next_steps Next Steps for Potent Compounds Start Determine MIC Value (µg/mL) Decision1 Is MIC ≤ Threshold? (e.g., ≤ 16 µg/mL) Start->Decision1 Action_Potent Compound is Potent Proceed to further testing Decision1->Action_Potent Yes Action_Weak Compound has Weak/ No Activity Decision1->Action_Weak No (High MIC) Step1 Determine MBC (Bactericidal vs. Bacteriostatic) Action_Potent->Step1 Action_Moderate Compound has Moderate Activity Step2 Time-Kill Kinetics Assay Step1->Step2 Step3 Cytotoxicity Testing Step2->Step3 Step4 Mechanism of Action Studies Step3->Step4

Sources

Application Notes and Protocols for Determining the Cell Permeability of Quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Permeability Challenge of Quinoxalinone Scaffolds

Quinoxalinone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in modern drug discovery.[1] Their therapeutic potential, however, is critically dependent on their ability to cross biological membranes to reach their intended intracellular targets. Understanding and optimizing the cell permeability of these derivatives is, therefore, a pivotal step in their development from promising hits to viable clinical candidates.

This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of quinoxalinone derivatives. We will explore a tiered approach, from high-throughput artificial membrane assays for early-stage screening to more complex, biologically relevant cell-based models that provide deeper mechanistic insights. As quinoxalinone derivatives can exhibit a range of physicochemical properties, including varying lipophilicity and potential for hydrogen bonding, this document emphasizes the rationale behind selecting the appropriate assay and troubleshooting common challenges.[2]

Understanding Permeability: Key Concepts for Quinoxalinone Derivatives

Cell membranes are sophisticated barriers that regulate the passage of molecules. For quinoxalinone derivatives, two primary mechanisms of crossing these barriers are of interest:

  • Passive Diffusion: The movement of a compound across the lipid bilayer driven by a concentration gradient. This is a critical route for many small molecule drugs and is heavily influenced by the compound's physicochemical properties, such as lipophilicity (logP), molecular weight, and hydrogen bonding capacity.[3]

  • Active Transport: The movement of a compound across the membrane facilitated by transporter proteins. This can involve uptake into the cell or efflux out of the cell. Efflux transporters, such as P-glycoprotein (P-gp), can significantly limit the intracellular concentration and, thus, the efficacy of a drug candidate.[4][5]

The following sections detail the experimental workflows to dissect these transport mechanisms for your quinoxalinone series.

Tier 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

For early-stage drug discovery, where a rapid assessment of a large number of compounds is necessary, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an invaluable tool. PAMPA is a cell-free assay that models passive diffusion, providing a measure of a compound's intrinsic permeability.[6][7]

Causality Behind Experimental Choices in PAMPA

The PAMPA system utilizes a 96-well plate format where a filter plate is coated with a lipid solution, creating an artificial membrane that separates a donor compartment (containing the test compound) from an acceptor compartment.[8] The choice of lipid composition is critical and can be tailored to mimic different biological barriers, such as the gastrointestinal tract (GIT) or the blood-brain barrier (BBB).[6] For quinoxalinone derivatives, which are often targeted for oral administration, a GIT-mimetic lipid composition is a logical starting point. Due to the often hydrophobic nature of these compounds, a modified PAMPA system, such as the PDMS-PAMPA, might be considered to overcome challenges with low aqueous solubility.[9]

Experimental Workflow: PAMPA

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Bidirectional Caco-2 Assay for Quinoxalinone Derivatives

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Lucifer Yellow

  • Quinoxalinone derivatives

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 18-22 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer. [4]2. Monolayer Integrity Check:

    • Measure the TEER of the monolayers. Only use monolayers with TEER values >200 Ω·cm². [10] * Perform a Lucifer Yellow assay to confirm low paracellular permeability.

  • Transport Experiment Preparation:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Incubate the monolayers with HBSS in both the apical and basolateral chambers for 30 minutes at 37°C on an orbital shaker. [10]4. Bidirectional Transport:

    • Apical to Basolateral (A-B) Permeability:

      • Prepare the dosing solution of the quinoxalinone derivative (e.g., 10 µM) in HBSS.

      • Remove the HBSS from the apical chamber and add the dosing solution.

      • Add fresh HBSS to the basolateral chamber.

      • Incubate at 37°C with gentle shaking.

      • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS. [10] * Basolateral to Apical (B-A) Permeability:

      • Prepare the dosing solution in HBSS.

      • Remove the HBSS from the basolateral chamber and add the dosing solution.

      • Add fresh HBSS to the apical chamber.

      • Follow the same incubation and sampling procedure as for the A-B permeability. [10]5. Sample Analysis: Analyze the concentration of the quinoxalinone derivative in all collected samples using a validated LC-MS/MS method. [10]6. Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: [4][10] Papp (cm/s) = (dQ/dt) / (A * C0)

      Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the filter membrane

      • C0 is the initial concentration in the donor chamber

    • Calculate the efflux ratio (ER): [4][5] ER = Papp (B-A) / Papp (A-B)

Data Interpretation for Caco-2 Assays
Papp (A-B) (x 10⁻⁶ cm/s) Permeability Classification Efflux Ratio (ER) Interpretation for Quinoxalinone Derivatives
< 1.0Low~1Poor absorption, not a substrate for efflux.
1.0 - 10.0Moderate~1Moderate absorption, not a substrate for efflux.
> 10.0High~1High absorption, not a substrate for efflux.
Any valueLow to High> 2.0Potential substrate for an efflux transporter (e.g., P-gp). [4][5]

An efflux ratio greater than 2 is a strong indication that the quinoxalinone derivative is a substrate for an efflux transporter. [4][5]To confirm this, the assay can be repeated in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp). [5]A significant reduction in the efflux ratio in the presence of the inhibitor confirms the interaction.

MDCK Permeability Assay: A Focus on BBB and Efflux

Madin-Darby Canine Kidney (MDCK) cells are another popular cell line for permeability studies. [11]Wild-type MDCK cells have low expression of endogenous transporters, making them a good model for studying passive permeability. [12]Furthermore, MDCK cells can be transfected to overexpress specific transporters, such as human P-gp (MDR1-MDCK). [11][12][13]This makes the MDR1-MDCK assay particularly useful for identifying compounds that are substrates of P-gp, a key transporter at the blood-brain barrier (BBB). [13][14] The protocol for the MDCK assay is similar to the Caco-2 assay, with the main difference being a shorter culture time (4-5 days) to form a confluent monolayer. [13]

Troubleshooting Common Issues in Permeability Assays for Quinoxalinone Derivatives

Issue Potential Cause Troubleshooting Strategy
Low Compound Recovery - Poor solubility of the quinoxalinone derivative in the assay buffer. - Non-specific binding to the plate or filter. - Compound instability.- Assess the solubility of the compound in the assay buffer beforehand. Consider using a co-solvent, but keep the concentration low. - Use low-binding plates. - Evaluate the stability of the compound in the assay buffer over the time course of the experiment. [5]
High Variability in Papp Values - Inconsistent cell monolayer integrity. - Pipetting errors. - Issues with the analytical method.- Strictly adhere to monolayer integrity checks (TEER and Lucifer Yellow). [15]- Use automated liquid handling for improved precision. - Ensure the LC-MS/MS method is robust and validated.
Unexpectedly High Permeability - Disruption of the cell monolayer by the test compound (toxicity).- Re-evaluate the TEER values post-experiment. - Perform a cytotoxicity assay at the tested concentration.
Efflux Ratio Close to 1 for a Known P-gp Substrate - Insufficient expression or activity of the efflux transporter in the cell line.- Use a positive control known to be a strong substrate for the transporter (e.g., talinolol for P-gp). [4]- Check the passage number of the cells, as transporter expression can change over time.

Conclusion: A Strategic Approach to Permeability Assessment

A tiered and well-validated approach to assessing the cell permeability of quinoxalinone derivatives is essential for their successful development. By starting with a high-throughput PAMPA screen to assess passive diffusion and progressing to more biologically complex cell-based assays like the Caco-2 and MDCK models, researchers can gain a comprehensive understanding of a compound's absorption potential and its interactions with key transporters. This systematic approach, coupled with rigorous data interpretation and troubleshooting, will enable the selection and optimization of quinoxalinone derivatives with favorable pharmacokinetic properties, ultimately increasing their chances of becoming successful therapeutic agents.

References

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  • Technology Networks. (n.d.). Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563.
  • Wang, Q., et al. (2005). Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. International Journal of Pharmaceutics, 288(2), 349-359.
  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). MDCK Permeability. Retrieved from [Link]

  • van den Bogaart, G., et al. (2022). Determining small-molecule permeation through lipid membranes.
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  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI.
  • Kwon, J. H., et al. (2011). A Modified Parallel Artificial Membrane Permeability Assay for Evaluating the Bioconcentration of Highly Hydrophobic Chemicals. Environmental Science & Technology, 45(13), 5736-5742.
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  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • ProQuest. (n.d.). Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Retrieved from [Link]

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Pires, C., et al. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity.
  • Rowan Newsletter. (2026, January 9). Predicting Permeability for Small Molecules. Substack.
  • Sarr, M., et al. (2021). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Journal of Clinical Medicine, 10(11), 2376.
  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Katneni, K., et al. (2020).
  • Liu, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 593161.
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  • Al-Ostath, R., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6523.
  • Volpe, D. A. (2010).
  • Labinsights. (2023, May 8). Method for Determination of Drug Permeability. Retrieved from [Link]

  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 3(16), 2063-2077.
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  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Soares, S., et al. (2023). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics, 15(3), 903.
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Application Notes & Protocols: Determining the IC50 of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise as inhibitors of various therapeutic targets, including protein kinases and topoisomerases, and exhibiting broad biological activities such as anticancer and antibacterial effects.[1][2][3] 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a specific derivative within this class. The accurate determination of its half-maximal inhibitory concentration (IC50) is a critical first step in characterizing its potency and advancing it through the drug discovery pipeline.[4] This document provides a detailed protocol for determining the IC50 of this compound against a representative protein kinase, c-Jun N-terminal kinase 3 (JNK3), a target for which other 3,4-dihydroquinoxalin-2(1H)-one derivatives have shown inhibitory activity.[1] The primary method described is a luminescence-based biochemical assay, chosen for its high sensitivity, robustness, and scalability. An alternative cell-based protocol is also presented to assess the compound's anti-proliferative effects.

Introduction: The Scientific Rationale

The IC50 value quantifies the concentration of a substance required to inhibit a given biological process by 50%.[5] It is a fundamental metric of a compound's potency. For an enzyme inhibitor like a potential kinase inhibitor, a lower IC50 value signifies higher potency, meaning less of the compound is needed to achieve a significant inhibitory effect.[6] The choice of assay is paramount for generating reliable and reproducible IC50 data.

Why a Kinase Target? The 3,4-dihydroquinoxalin-2(1H)-one core has been successfully exploited to develop potent inhibitors of c-Jun N-terminal kinase 3 (JNK3).[1] JNK3 is a key player in neuronal apoptosis and inflammatory pathways, making it a high-value target for neurodegenerative and inflammatory diseases. Therefore, using a JNK3 inhibition assay as a model system for this compound is a scientifically grounded starting point.

Why a Luminescence-Based Biochemical Assay? Biochemical assays isolate the target enzyme from the complex cellular environment, providing a direct measure of compound-target interaction. Among various formats, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer superior sensitivity and a broad dynamic range compared to fluorescence-based methods.[7][8] The assay quantifies the amount of ADP produced during the kinase reaction; this amount is directly proportional to kinase activity.[8] Therefore, an inhibitor will cause a decrease in the luminescent signal, allowing for precise quantification of its effect.

Principle of the ADP-Glo™ Kinase Assay

The protocol is based on the ADP-Glo™ Kinase Assay platform, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[7] The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion : The kinase (JNK3), its substrate, and ATP are incubated with varying concentrations of the inhibitor, this compound. After the reaction reaches equilibrium, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes all remaining ATP in the well. This step is crucial because the high concentration of ATP from the kinase reaction would otherwise create a massive background signal in the subsequent detection step.[7]

  • ADP Conversion & Signal Generation : The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, producing a stable luminescent signal that is directly proportional to the initial kinase activity.[9][10]

The resulting dose-dependent decrease in luminescence is used to generate a dose-response curve from which the IC50 value is calculated.

Experimental Workflow

The overall experimental process is outlined below. Each step is critical for ensuring data quality and reproducibility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Assay_Plate Dispense Reagents & Compound to Assay Plate Compound_Prep->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Incubate_Kinase Incubate for Kinase Reaction Assay_Plate->Incubate_Kinase Stop_Reaction Stop Reaction & Deplete ATP Incubate_Kinase->Stop_Reaction Detect_Signal Add Detection Reagent & Generate Luminescence Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence (Plate Reader) Detect_Signal->Read_Plate Data_Norm Normalize Data to Controls Read_Plate->Data_Norm Curve_Fit Non-linear Regression (Dose-Response Curve) Data_Norm->Curve_Fit IC50_Calc Determine IC50 Value Curve_Fit->IC50_Calc

Caption: Workflow for IC50 determination using a luminescence-based kinase assay.

Detailed Protocol: Biochemical IC50 Determination for JNK3

This protocol is designed for a 384-well plate format but can be adapted for 96-well plates.

Materials and Reagents
ReagentExample SupplierPurpose
This compoundCustom SynthesisTest Inhibitor
Recombinant Human JNK3Carna BiosciencesTarget Enzyme
ATF2 (1-109)Carna BiosciencesKinase Substrate
ATP, Ultra PurePromegaPhosphate donor for kinase reaction
ADP-Glo™ Kinase Assay KitPromegaContains reagents for reaction termination and signal detection
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5)In-house/VendorProvides optimal pH and ionic strength for the enzyme
DTT (Dithiothreitol)Sigma-AldrichReducing agent to maintain enzyme stability
MgCl₂Sigma-AldrichEssential cofactor for kinase activity
DMSO, AnhydrousSigma-AldrichSolvent for dissolving the test compound
StaurosporineSigma-AldrichPositive control (pan-kinase inhibitor)
384-well, low-volume, white assay platesCorningOpaque plates to maximize luminescent signal and prevent crosstalk
Step-by-Step Methodology

Step 1: Compound Preparation (Serial Dilution)

Causality: A wide range of concentrations is required to generate a full sigmoidal dose-response curve. A logarithmic or semi-logarithmic dilution series is standard practice.[11] DMSO is used as the solvent, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced artifacts.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution series. For an 11-point curve, perform 1:3 serial dilutions in 100% DMSO. This will generate concentrations ranging from 10 mM down to 0.17 µM. The final well will contain only DMSO to serve as the vehicle control (0% inhibition).

  • Prepare a positive control inhibitor, such as Staurosporine, in a similar manner.

Step 2: Assay Reagent Preparation

Causality: Reagents are prepared at a higher concentration (e.g., 2X or 4X) to account for the subsequent addition of other components, ensuring final concentrations are correct in the assay well.

  • Prepare 2X Kinase/Substrate Solution : In kinase buffer, dilute the JNK3 enzyme and ATF2 substrate to twice their final desired concentration. (e.g., Final concentration of 5 ng/µL JNK3 and 0.2 µg/µL ATF2). Keep this solution on ice.

  • Prepare 2X ATP/Compound Solution : This step is performed directly in the assay plate.

Step 3: Assay Execution

  • Add 2.5 µL of each compound dilution from Step 1 to the wells of a 384-well plate. Include wells with DMSO only (negative/vehicle control) and a dilution series of the positive control.

  • Add 2.5 µL of kinase buffer to "no enzyme" control wells for background measurement.

  • Add 5 µL of a 2X ATP solution to all wells. The final ATP concentration should be at or near the Km of the enzyme for ATP to ensure assay sensitivity.[12]

  • To initiate the kinase reaction, add 5 µL of the 2X Kinase/Substrate solution to all wells except the "no enzyme" background controls. The total reaction volume is now 10 µL.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 60 minutes. This incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well.

  • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

Step 4: Data Acquisition

  • Measure the luminescence of the plate using a plate reader (e.g., Promega GloMax® or BMG PHERAstar).

Data Analysis and Interpretation

Trustworthiness: Proper data analysis, including normalization to controls, is essential for a self-validating system. The use of non-linear regression provides the most accurate IC50 determination from the dose-response data.[6][13]

  • Subtract Background : Subtract the average luminescence from the "no enzyme" wells from all other data points.

  • Normalize Data : Convert the raw luminescence data into percent inhibition. The "DMSO only" wells represent 0% inhibition (maximum kinase activity), and a saturating concentration of the positive control (or no enzyme) represents 100% inhibition (minimum signal).

    • % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])

  • Plot Dose-Response Curve : Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[14]

  • Calculate IC50 : Use a non-linear regression model (four-parameter variable slope) to fit the data and determine the IC50 value.[13] Software such as GraphPad Prism is standard for this analysis. The IC50 is the concentration of the compound that corresponds to 50% inhibition on the fitted curve.

Example Data Presentation
Compound Conc. (µM)Log [Compound]Avg. Luminescence (RLU)% Inhibition
1002.0015,23098.2
33.31.5225,89091.2
11.11.0598,55066.5
3.70.57185,40037.1
1.20.08255,10013.5
0.4-0.40289,5002.0
0 (DMSO)-295,400 (Max Signal)0.0
Control (No Enzyme)-12,500 (Min Signal)100.0

Alternative Protocol: Cell-Based Anti-Proliferation Assay (MTT Assay)

To assess the compound's effect in a more physiologically relevant context, a cell-based assay measuring cell viability or proliferation is recommended.[15] The MTT assay is a classic colorimetric method for this purpose.[16]

  • Cell Seeding : Seed a relevant cancer cell line (e.g., A549 lung cancer cells, given the activity of other quinoxalines) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[17][18]

  • Compound Treatment : The next day, treat the cells with a serial dilution of this compound (prepared in culture media, keeping final DMSO concentration <0.5%). Include media-only and DMSO vehicle controls.

  • Incubation : Incubate the plates for 48-72 hours. The duration should be sufficient to observe an anti-proliferative effect.[19]

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization : Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 490-570 nm using a microplate reader.

  • Data Analysis : Calculate the percent inhibition of cell viability relative to the DMSO control and determine the IC50 using the same non-linear regression analysis described in Section 5.

References

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Cypris, A. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cypris. Retrieved from [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Klink, T. A., et al. (2017). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH. Retrieved from [Link]

  • Bhattacharya, A., et al. (2020). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Oncotarget. Retrieved from [Link]

  • Oreate AI. (2025). Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Retrieved from [Link]

  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. Retrieved from [Link]

  • Robinson, A. (2016). IC50 or cell viability experiment. YouTube. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. edX. Retrieved from [Link] (Note: Specific course link unavailable, general reference to platform's educational materials on the topic).

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. (2020). Is it possible to calculate IC50 value from DNA fluorescence?. Retrieved from [Link]

  • ARC-Bio. (n.d.). Instruction manual ARC-Lum Protein Kinase Assay Kit. Retrieved from [Link] (Note: Specific manual link unavailable, general reference to manufacturer).

  • LibreTexts Biology. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link] (Note: Specific page link may vary, general reference).

  • Chung, S. K., et al. (2012). RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. µTAS 2012 Conference Proceedings. Retrieved from [Link] (Note: Specific paper link unavailable).

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • protocols.io. (2022). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Bioinformatics Review. (2024). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of the hit quinoxaline 1,4-di-N-oxide derivatives are shown in.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values measured by the Homogenous Time resolved Fluorescence.... Retrieved from [Link]

  • Martínez-Cebrián, G., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Retrieved from [Link]

  • Lomenick, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Varala, R., et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Retrieved from [Link]

  • Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Retrieved from [Link]

  • Wang, X., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Molecular Biology Reports. Retrieved from [Link]

  • Black, D. StC., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Retrieved from [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

  • Wang, N., et al. (2015). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives.... Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction

The synthesis of this compound is a critical process in the development of various pharmacologically active molecules.[1][2] The quinoxalinone core is a privileged scaffold in medicinal chemistry, and precise control over the synthetic route is paramount to ensure high purity and yield.[3] This guide will address common issues, particularly the formation of unwanted side products, and provide actionable solutions.

Two primary synthetic strategies are commonly employed for the preparation of N-substituted dihydroquinoxalinones:

  • Strategy A: N-Alkylation/Arylation of the Dihydroquinoxalinone Core. This involves the initial formation of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, followed by the introduction of the cyclopropyl group at the N4 position.

  • Strategy B: Cyclization of a Pre-functionalized Aromatic Amine. This approach involves the synthesis of an N-cyclopropyl-substituted o-phenylenediamine derivative, which then undergoes cyclization to form the target molecule.

Each strategy presents a unique set of challenges and potential side products. This guide is structured in a question-and-answer format to directly address problems you may encounter.

Troubleshooting Guide & FAQs

Part 1: Issues Related to the N-Alkylation/Arylation of the Dihydroquinoxalinone Core (Strategy A)
Question 1: I am attempting to N-cyclopropylate 3,4-dihydroquinoxalin-2(1H)-one using a cyclopropyl halide, but I am observing low conversion and the formation of multiple unidentified spots on my TLC. What is happening?

Answer:

This is a common issue stemming from several potential factors: the reactivity of the N-H bond, the choice of base and solvent, and the potential for competing reactions.

Causality and Explanation:

  • Ambident Nucleophilicity: The 3,4-dihydroquinoxalin-2(1H)-one anion, formed upon deprotonation, is an ambident nucleophile. While N-alkylation at the N4 position is desired, competing O-alkylation can occur, leading to the formation of a 2-alkoxyquinoxaline isomer. Furthermore, alkylation can also occur at the N1 position.

  • Base and Solvent Effects: The choice of base and solvent system is critical in directing the selectivity of the alkylation. A strong, non-nucleophilic base is required to fully deprotonate the N-H group without interfering with the reaction. The solvent can influence the dissociation of the ion pair, affecting the nucleophilicity of the nitrogen versus the oxygen atom.

  • Reactivity of the Alkylating Agent: Cyclopropyl halides can be less reactive than their corresponding tosylates or mesylates. Additionally, under certain conditions, they can undergo elimination reactions.

Troubleshooting Protocol:

  • Optimize the Base:

    • Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These bases will ensure complete deprotonation of the N4-H.

  • Solvent Selection:

    • Utilize a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the nitrogen anion.

  • Activate the Cyclopropyl Group:

    • Consider using cyclopropyl tosylate or cyclopropyl mesylate instead of a cyclopropyl halide. These are more potent electrophiles and can lead to higher conversion rates.

  • Temperature Control:

    • Start the reaction at a lower temperature (e.g., 0 °C) after adding the base to form the anion, and then slowly warm to room temperature or slightly above after the addition of the cyclopropylating agent. This can help control the reaction and minimize side product formation.

ParameterRecommended ConditionRationale
Base NaH, KOtBuStrong, non-nucleophilic; ensures complete deprotonation.
Solvent DMF, THFPolar aprotic; enhances nucleophilicity of the N-anion.
Electrophile Cyclopropyl tosylate/mesylateMore reactive than corresponding halides.
Temperature 0 °C to RTBetter control over the reaction kinetics.
Part 2: Issues Related to the Cyclization of a Pre-functionalized Aromatic Amine (Strategy B)

This strategy often involves a Buchwald-Hartwig amination to create the N-cyclopropylaniline precursor, followed by cyclization.

Question 2: My Buchwald-Hartwig amination of an o-haloaniline derivative with cyclopropylamine is giving me low yield and several side products. How can I improve this step?

Answer:

The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, but its success is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions.[4]

Causality and Explanation:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation. Additionally, certain functional groups on the substrates can poison the catalyst.

  • Ligand Choice: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps.[5] Sterically hindered and electron-rich ligands are often required for challenging couplings.

  • Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. However, bases that are too strong can lead to side reactions like elimination.

  • Side Reactions: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and dimerization of the starting materials.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • Ensure you are using an appropriate palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2) and a suitable phosphine ligand. For N-cyclopropylaniline synthesis, biarylphosphine ligands like BrettPhos have been shown to be effective.[6][7]

    • Use a pre-catalyst if available to ensure the active catalytic species is formed efficiently.

  • Inert Atmosphere:

    • The reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox to handle the reagents.

  • Base and Solvent Optimization:

    • Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation.[8]

    • Anhydrous toluene or dioxane are typical solvents. Ensure they are thoroughly dried before use.

  • Temperature Control:

    • These reactions often require elevated temperatures (e.g., 80-110 °C). Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that can lead to product degradation.

Buchwald_Hartwig_Troubleshooting cluster_Problem Low Yield in Buchwald-Hartwig cluster_Causes Potential Causes cluster_Solutions Solutions Problem Low Yield / Side Products Cause1 Catalyst Deactivation Problem->Cause1 Cause2 Suboptimal Ligand Problem->Cause2 Cause3 Incorrect Base/Solvent Problem->Cause3 Cause4 Air/Moisture Contamination Problem->Cause4 Sol3 Ensure Inert Atmosphere (Ar or N2) Cause1->Sol3 Mitigate with Sol1 Use Biarylphosphine Ligand (e.g., BrettPhos) Cause2->Sol1 Address with Sol2 Use Strong, Non-nucleophilic Base (e.g., NaOtBu) Cause3->Sol2 Correct with Sol4 Use Anhydrous Solvent (e.g., Toluene) Cause3->Sol4 Correct with Cause4->Sol3 Prevent with

Caption: Troubleshooting workflow for the Buchwald-Hartwig amination step.

Question 3: During the final cyclization step to form the dihydroquinoxalinone ring, I am observing the formation of an oxidized quinoxalinone product. How can I prevent this?

Answer:

The formation of the aromatic quinoxalinone is a common side reaction, often driven by the presence of an oxidant or harsh reaction conditions.

Causality and Explanation:

  • Oxidation: The 3,4-dihydroquinoxalin-2(1H)-one product is susceptible to oxidation to the more thermodynamically stable aromatic quinoxalin-2(1H)-one. This can be facilitated by atmospheric oxygen, especially at elevated temperatures or in the presence of residual metal catalysts from a previous step.

  • Reaction Conditions: High temperatures and prolonged reaction times can promote this oxidation pathway.

Troubleshooting Protocol:

  • Control the Atmosphere:

    • Perform the cyclization reaction under an inert atmosphere (argon or nitrogen) to minimize contact with atmospheric oxygen.

  • Optimize Reaction Temperature and Time:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.

    • If possible, conduct the reaction at a lower temperature.

  • Purification of Intermediates:

    • Ensure that the N-cyclopropyl-o-phenylenediamine precursor is thoroughly purified to remove any residual palladium catalyst from the Buchwald-Hartwig step, as this can promote oxidation.

  • Addition of Antioxidants:

    • In some cases, the addition of a mild antioxidant can help to suppress the oxidation, although this should be carefully evaluated to ensure it does not interfere with the desired reaction.

Oxidation_Pathway Start N-cyclopropyl-o-phenylenediamine Precursor DesiredProduct 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one Start->DesiredProduct Cyclization (Desired Pathway) SideProduct 4-Cyclopropylquinoxalin-2(1H)-one (Oxidized Side Product) DesiredProduct->SideProduct Oxidation (Side Reaction)

Caption: Desired cyclization versus undesired oxidation pathway.

Summary of Key Side Products

Side ProductProbable CauseProposed Solution
O-alkylated isomer Ambident nucleophilicity of the quinoxalinone anion.Use a strong, non-nucleophilic base and a polar aprotic solvent.
N1-alkylated isomer Competing reaction at the N1 position.Optimize base and solvent to favor N4 alkylation.
Hydrodehalogenated starting material Side reaction in Buchwald-Hartwig amination.Optimize catalyst, ligand, and ensure inert conditions.
Oxidized quinoxalinone Oxidation of the desired product.Run the cyclization under an inert atmosphere and avoid excessive heat.

This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. Successful synthesis relies on a combination of theoretical understanding and careful experimental execution. Always consult the primary literature for detailed procedures and characterization data.

References

  • Chai, Y., Tian, Y., Jia, J., Wang, X., & Quan, Z. (2025). Efficient synthesis of disubstituted γ‐ketophosphine derivatives through the reaction between [TBA][P(SiCl3)2] and N‐(aryl)acrylamides. CHEM-EUR J.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Quinoxaline Derivatives | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 3,4‐dihydroquinoxalin‐2(1H)‐one and quinoxalin‐2(1H). Retrieved from [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., & El-Sayed, N. N. E. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(1), 2-4.
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • ResearchGate. (n.d.). (PDF) synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination reaction of chloroarenes and amines at low-catalyst loading. Retrieved from [Link]

  • MDPI. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines. Retrieved from [Link]

  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.
  • Zhu, Y., Zhang, Y., Zhao, X., & Lu, K. (2024). Photochemical alkylation of quinoxalin-2(1 H)-ones with N, N, N', N'-tetraalkylethylenediamine. Organic & Biomolecular Chemistry, 22(45), 8951-8957.
  • ResearchGate. (n.d.). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

  • Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5736-5745.
  • ResearchGate. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC. Retrieved from [Link]

  • Inorganics. (2021).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Wordpress. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Cyclopropylaniline | C9H11N | CID 12032139 - PubChem. Retrieved from [Link]

  • PubChemLite. (n.d.). (4-cyclopropyl-3,4-dihydro-2h-quinoxalin-1-yl)(4-(2,5-dichloro-phenoxy). Retrieved from [Link]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this and related quinoxalinone scaffolds. As a heterocyclic core found in various biologically active agents, mastering its synthesis is crucial for drug discovery and development programs.[1][2]

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step sequence: first, the formation of the core dihydroquinoxalinone ring system, followed by N-alkylation with a suitable cyclopropyl electrophile. This strategy allows for clear optimization and troubleshooting at each distinct chemical transformation.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Alkylation A o-Phenylenediamine C 3,4-Dihydroquinoxalin-2(1H)-one A->C aq. NH3, Reflux B Chloroacetic Acid B->C D 3,4-Dihydroquinoxalin-2(1H)-one F This compound D->F Base (e.g., NaH), Solvent (e.g., DMF) E Cyclopropyl Bromide E->F

Caption: Proposed two-step synthesis of the target compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My yield for the initial cyclocondensation to form 3,4-dihydroquinoxalin-2(1H)-one is consistently low (<50%). What are the primary causes?

Answer: Low yields in this step typically stem from three areas: suboptimal reaction conditions, incomplete reaction, or side-product formation.

  • Causality - Reaction Conditions: The condensation of o-phenylenediamine with chloroacetic acid is sensitive to pH and temperature. The reaction is often performed in aqueous ammonia, which acts as both a base to neutralize the HCl byproduct and a solvent.[3] If the solution is too acidic, the diamine starting material becomes protonated and non-nucleophilic. If the temperature is too low, the rate of the final intramolecular cyclization (an SNAr-type reaction) will be impractically slow.

  • Troubleshooting Steps:

    • Verify pH: Ensure sufficient base (aqueous ammonia) is present to maintain a basic environment throughout the reaction.

    • Temperature Control: The reaction typically requires reflux to proceed to completion.[3] Ensure you are maintaining a consistent and vigorous reflux.

    • Reaction Time: While some protocols suggest one hour, extending the reflux time to 2-4 hours (monitored by TLC) can often improve conversion. Classic quinoxaline syntheses can suffer from long reaction times.[4]

    • Reagent Purity: Ensure the o-phenylenediamine has not oxidized (it should be a light color). Oxidized starting material can lead to colored impurities and lower yields.

Q2: The N-alkylation with cyclopropyl bromide is sluggish and gives a mixture of starting material, product, and a potential byproduct. How can I improve this step?

Answer: Inefficient N-alkylation is a common hurdle. The success of this step hinges on the choice of base, solvent, and the electrophile's reactivity. The lactam nitrogen of the dihydroquinoxalinone is not strongly nucleophilic, requiring activation with a suitable base.

  • Causality - Base and Solvent System: A strong, non-nucleophilic base is required to fully deprotonate the N-H of the lactam. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is a classic and effective choice. Weaker bases like potassium carbonate (K₂CO₃) can work but often require higher temperatures and longer reaction times, which can lead to decomposition. The solvent must be able to dissolve the intermediate sodium salt of the quinoxalinone.

  • Side Reactions: A potential side reaction is O-alkylation at the lactam oxygen, although this is generally less favored than N-alkylation for this scaffold. More commonly, incomplete reaction is the issue.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If using K₂CO₃ or similar, switch to NaH (1.1-1.2 equivalents).

    • Ensure Anhydrous Conditions: Water will quench the NaH and the anionic intermediate. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Temperature Adjustment: The initial deprotonation with NaH is often done at 0 °C, followed by warming to room temperature or gentle heating (e.g., 50-60 °C) after the addition of cyclopropyl bromide to drive the alkylation.

    • Monitor Progress: Track the reaction by TLC or LC-MS. If it stalls, a small, additional portion of base and electrophile may be required.

Q3: My final product is difficult to purify. Column chromatography yields fractions that are still mixtures. What's the best purification strategy?

Answer: Purification challenges often arise from closely eluting impurities, such as unreacted starting material or isomers.

  • Causality - Impurity Profile: The primary impurity is often the starting 3,4-dihydroquinoxalin-2(1H)-one, which has a similar polarity to the N-alkylated product. If O-alkylation occurred, this isomer can also be difficult to separate.

  • Troubleshooting Steps:

    • Optimize Chromatography: Use a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) to improve separation. Sometimes, switching the solvent system entirely (e.g., dichloromethane/methanol) can alter the elution order and improve resolution.

    • Recrystallization: This is often the most powerful technique for removing small amounts of persistent impurities. Experiment with different solvent systems. A good starting point would be dissolving the crude product in a hot solvent in which it is soluble (like ethanol or ethyl acetate) and then adding a cold anti-solvent in which it is poorly soluble (like hexanes or water) until turbidity is observed, then allowing it to cool slowly.

    • Acid-Base Wash: If unreacted starting material (which is weakly acidic) is the main contaminant, an aqueous wash with a dilute base (e.g., 1M Na₂CO₃) during the workup can help remove it before chromatography.

Key Parameter Optimization

The following table summarizes the critical parameters and their expected impact on the synthesis.

ParameterStep 1: CyclocondensationStep 2: N-AlkylationRationale & Impact on Yield
Primary Reactants o-Phenylenediamine, Chloroacetic Acid3,4-Dihydroquinoxalin-2(1H)-one, Cyclopropyl BromidePurity is paramount. Oxidized diamine will drastically reduce yield.
Base Aqueous Ammonia (NH₃)Sodium Hydride (NaH) > K₂CO₃Step 1: Acts as acid scavenger. Step 2: Strong base (NaH) is needed for efficient deprotonation of the lactam N-H. Incomplete deprotonation is a primary cause of low yield.
Solvent WaterDMF, THF (anhydrous)Step 1: Water is an effective and green solvent for the condensation.[5] Step 2: Anhydrous polar aprotic solvent is required to stabilize the anionic intermediate and prevent quenching of the base.
Temperature Reflux (~100 °C)0 °C to RT/60 °CStep 1: High temperature is needed to drive the intramolecular cyclization. Step 2: Low initial temperature for safe deprotonation, followed by warming to accelerate the SN2 reaction. Overheating can cause decomposition.[6]
Atmosphere AirInert (N₂ or Ar)Step 1: Generally tolerant to air. Step 2: Inert atmosphere is critical to prevent quenching of NaH by atmospheric moisture. Some related reactions show pathway dependence on atmosphere (air vs. argon).[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one

This protocol is adapted from the procedure described by Bonuga, Y. R., et al.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (10.0 g, 92.5 mmol) and chloroacetic acid (8.7 g, 92.5 mmol).

  • Solvent Addition: Add water (80 mL) followed by aqueous ammonia (33%, 10 mL).

  • Heating: Heat the mixture to reflux with vigorous stirring. The mixture will become homogeneous as it heats.

  • Reaction: Maintain a steady reflux for 2-3 hours. Monitor the reaction's progress by TLC (Typical mobile phase: 50% Ethyl Acetate / Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Dry the solid under vacuum to yield 3,4-dihydroquinoxalin-2(1H)-one as an off-white solid. The typical yield is around 70-80%.

Protocol 2: Synthesis of this compound
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3,4-dihydroquinoxalin-2(1H)-one (5.0 g, 33.7 mmol) and anhydrous DMF (100 mL). Stir until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.62 g, 40.5 mmol, 1.2 eq) portion-wise over 15 minutes. Effervescence (H₂ gas) will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. The solution may become a slurry.

  • Alkylation: Add cyclopropyl bromide (3.4 mL, 40.5 mmol, 1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Gentle heating (50 °C) can be applied if the reaction is slow, but monitor for potential decomposition.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice water (500 mL) with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford the pure this compound.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the formation of the 3,4-dihydroquinoxalin-2(1H)-one core? A: The mechanism involves two key steps. First, one of the amino groups of o-phenylenediamine acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid in an SN2 reaction, displacing the chloride and forming an N-(2-aminophenyl)glycine intermediate. Second, under heating, the remaining amino group performs an intramolecular nucleophilic attack on the carboxylic acid's carbonyl carbon, followed by dehydration (loss of water) to form the six-membered lactam ring.

Q: Are there alternative, greener synthetic methods available? A: Yes, the field is actively developing more environmentally benign syntheses. Catalyst-free reactions in water are considered a green approach.[5] Additionally, some modern methods utilize organocatalysts or visible-light-promoted reactions to proceed under milder conditions, often at room temperature, reducing energy consumption and avoiding harsh reagents.[7][8]

Q: How can I confirm the structure of my final product? A: A full suite of analytical techniques is recommended.

  • ¹H NMR: This is the most critical. You should see the disappearance of the N-H proton from the starting material (often a broad singlet around 10.5 ppm) and the appearance of new signals in the aliphatic region corresponding to the cyclopropyl group's protons.

  • ¹³C NMR: Confirms the carbon skeleton.

  • LC-MS: Confirms the correct mass-to-charge ratio (m/z) for the product.

  • FTIR: Look for the characteristic C=O stretch of the lactam, typically around 1680 cm⁻¹.

Troubleshooting Workflow

G Start Start Synthesis LowYield1 Low Yield in Step 1? Start->LowYield1 CheckCond1 Verify: 1. Reflux Temperature 2. Reaction Time 3. Base Stoichiometry LowYield1->CheckCond1 Yes Step1OK Step 1 Successful LowYield1->Step1OK No ImpureSM Check Purity of o-Phenylenediamine CheckCond1->ImpureSM ImpureSM->Step1OK LowYield2 Low Yield in Step 2? Step1OK->LowYield2 CheckCond2 Verify: 1. Anhydrous Conditions 2. Base Strength (NaH) 3. Temperature Profile LowYield2->CheckCond2 Yes Step2OK Step 2 Successful LowYield2->Step2OK No MonitorTLC Monitor by TLC/LC-MS for Stalling CheckCond2->MonitorTLC MonitorTLC->Step2OK PurifyIssue Purification Issues? Step2OK->PurifyIssue OptimizeChrom Optimize Chromatography: - Shallow Gradient - Alt. Solvent System PurifyIssue->OptimizeChrom Yes FinalProduct Pure Product PurifyIssue->FinalProduct No Recrystallize Perform Recrystallization OptimizeChrom->Recrystallize Recrystallize->FinalProduct

Caption: A logical workflow for troubleshooting the synthesis.

References
  • Khan, I., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]

  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

  • Shabaan, M., et al. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. [Link]

  • Mondal, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. [Link]

  • Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

  • ResearchGate. (2018). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. [Link]

  • Varlamov, A. V., et al. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

  • Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Technical Support Center: Purification of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. The unique combination of the dihydroquinoxalinone core and the reactive cyclopropyl group presents a specific set of purification hurdles. This resource provides in-depth, experience-driven solutions to streamline your workflow and enhance the purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurity profile of your final product is highly dependent on the synthetic route employed. However, based on common synthetic strategies, you should be vigilant for the following impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting o-phenylenediamine and α-ketoester derivatives in your crude product.

  • Regioisomers: If you are using unsymmetrically substituted o-phenylenediamines, the formation of regioisomers is a common challenge.

  • Over-alkylation Products: In syntheses involving N-alkylation steps, there is a possibility of dialkylation or alkylation at other nucleophilic sites.

  • Oxidized Species: The dihydroquinoxalinone ring can be susceptible to oxidation, leading to the formation of the corresponding quinoxalinone.

  • Ring-Opened Byproducts: The strained cyclopropyl ring can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids or electrophiles.

Q2: My this compound derivative appears to be degrading on silica gel during column chromatography. What is happening and how can I prevent this?

A2: Degradation on silica gel is a frequent issue with nitrogen-containing heterocycles, and the presence of a cyclopropyl group can sometimes add to this instability. The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[1][2]

Here are some strategies to mitigate this issue:

  • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This can be achieved by flushing the packed column with a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonia in methanol.[1]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives for the purification of basic compounds.[1] Reversed-phase chromatography on a C18 stationary phase is another viable option that is generally less prone to issues with basic compounds.[1]

  • Minimize Contact Time: If you must use silica gel, aim to minimize the time your compound spends on the column. A faster flow rate during flash chromatography can be beneficial.

Q3: I'm observing significant peak tailing for my compound during reversed-phase HPLC analysis. What are the likely causes and how can I improve the peak shape?

A3: Peak tailing in reversed-phase HPLC for basic compounds like this compound derivatives is often due to secondary interactions between the basic nitrogen atoms and residual acidic silanol groups on the silica-based stationary phase.[2][3]

To address this, you can:

  • Optimize the Mobile Phase pH: Adding a modifier to control the pH of the mobile phase is crucial. For basic compounds, using a low pH (e.g., 0.1% formic acid or trifluoroacetic acid) will protonate the analyte, which can improve peak shape. Alternatively, a high pH mobile phase (e.g., using ammonium bicarbonate) can deprotonate the silanol groups, also reducing secondary interactions.

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.

  • Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and may reduce the tailing of polar, basic compounds.[2]

Troubleshooting Guides

Guide 1: Poor Separation of Regioisomers

Problem: You have synthesized a this compound derivative from an unsymmetrical o-phenylenediamine and are struggling to separate the resulting regioisomers by column chromatography.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for separating regioisomers.

Detailed Steps:

  • TLC Analysis: Systematically screen a wide range of solvent systems on TLC to identify a mobile phase that provides the best possible separation of the regioisomers.

  • Column Chromatography Optimization:

    • Solvent System: If you find a promising solvent system on TLC, translate it to column chromatography. A shallow gradient elution is often more effective than an isocratic elution for separating closely related isomers.

    • Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases such as alumina or a bonded phase like diol or cyano.

  • Preparative HPLC: If column chromatography fails, preparative HPLC is a powerful tool for separating challenging isomers. Reversed-phase (C18) or normal-phase (silica) preparative HPLC can be employed. Method development on an analytical scale is crucial before scaling up.

  • Supercritical Fluid Chromatography (SFC): SFC is increasingly used for chiral and achiral separations and can be particularly effective for separating isomers that are difficult to resolve by HPLC.

Guide 2: Product Instability and Ring-Opening of the Cyclopropyl Group

Problem: You suspect that the cyclopropyl group in your molecule is undergoing ring-opening during purification, leading to a complex mixture of byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Acidic Conditions The strained cyclopropyl ring can be susceptible to acid-catalyzed ring-opening, especially if there are activating groups nearby.[4]Avoid strongly acidic conditions during workup and purification. Use a neutralized silica gel or an alternative stationary phase like alumina. If an acidic modifier is required for HPLC, use a weaker acid like formic acid instead of trifluoroacetic acid.
Electrophilic Reagents Residual electrophilic reagents from the synthesis can react with the cyclopropyl ring.Ensure a thorough aqueous workup to remove any residual electrophiles before attempting purification.
Photochemical Instability Some cyclopropyl-containing compounds can be light-sensitive.Protect your compound from light during all stages of purification and storage. Use amber vials and cover chromatography columns with aluminum foil.
Thermal Instability High temperatures during solvent evaporation can lead to degradation.Use a rotary evaporator at a low temperature and avoid prolonged heating.

Analytical Verification:

  • NMR Spectroscopy: Look for the disappearance of the characteristic high-field cyclopropyl proton signals and the appearance of new signals corresponding to an opened-chain product.

  • Mass Spectrometry: Monitor for the appearance of new molecular ions that correspond to the addition of the elements of the acid or solvent to your starting material.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed. Drain the solvent until it is just above the silica level.

  • Sample Loading: Dissolve your crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb the sample onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5] Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification of a Basic this compound Derivative using Deactivated Silica Gel
  • Column Packing: Pack a column with silica gel as described in Protocol 1.

  • Deactivation: Prepare a solvent mixture of your initial eluent (e.g., 9:1 hexane/ethyl acetate) containing 1% triethylamine. Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial eluent (without triethylamine) to remove the excess base.

  • Sample Loading and Elution: Proceed with sample loading and elution as described in Protocol 1, using a mobile phase that does not contain the basic modifier.

Visualizing Impurity Formation

The following diagram illustrates a potential pathway for the formation of an oxidized impurity from a this compound derivative.

G Product 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one Oxidized_Impurity 4-Cyclopropyl- quinoxalin-2(1H)-one Product->Oxidized_Impurity Oxidation (e.g., air, mild oxidant)

Caption: Potential oxidation pathway of a this compound derivative.

References

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. ResearchGate. Accessed January 12, 2026. [Link]

  • Synthetic routes of chiral dihydroquinoxalinones. ResearchGate. Accessed January 12, 2026. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. MTIEAT. Accessed January 12, 2026. [Link]

  • Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. Accessed January 12, 2026. [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Accessed January 12, 2026. [Link]

  • Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Chromatographic Purification. Structure Determination of Organic Compounds. Accessed January 12, 2026. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Accessed January 12, 2026. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. Accessed January 12, 2026. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. Accessed January 12, 2026. [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. Accessed January 12, 2026. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Accessed January 12, 2026. [Link]

  • Purification Techniques. Scribd. Accessed January 12, 2026. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Accessed January 12, 2026. [Link]

  • HPLC Troubleshooting. Scribd. Accessed January 12, 2026. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Scholars Research Library. Accessed January 12, 2026. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. Accessed January 12, 2026. [Link]

  • Synthesis of Kappa Opioid Antagonists Based On Pyrrolo[1,2-α]quinoxalinones Using an N-Arylation/Condensation/Oxidation Reaction Sequence. National Institutes of Health. Accessed January 12, 2026. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry. Accessed January 12, 2026. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Accessed January 12, 2026. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Accessed January 12, 2026. [Link]

  • Stability of cyclophosphamide in extemporaneous oral suspensions. PubMed. Accessed January 12, 2026. [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. PubMed. Accessed January 12, 2026. [Link]

  • Method for synthesizing prucalopride impurity.
  • Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones.
  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. ResearchGate. Accessed January 12, 2026. [Link]

  • ChemInform Abstract: One-Pot Two-Step Synthesis of Quinoxalinones and Diazepinones via a Tandem Oxidative Amidation-Deprotection-Cyclization Sequence. ResearchGate. Accessed January 12, 2026. [Link]

Sources

Technical Support Center: Optimizing N-Arylation of Dihydroquinoxalinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of dihydroquinoxalinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Dihydroquinoxalinones are a vital scaffold in medicinal chemistry, and their successful N-arylation is often a key step in synthesizing novel bioactive compounds.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles and practical laboratory experience.

I. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues you might encounter during the N-arylation of dihydroquinoxalinones. The solutions are presented in a question-and-answer format to help you quickly identify and resolve your experimental challenges.

My reaction shows low to no conversion of the starting materials. What are the likely causes and how can I fix it?

Low or no conversion is a common and frustrating issue. It typically points to a problem with one or more of the core reaction components or conditions. Let's break down the potential culprits and solutions systematically.

1. Catalyst and Ligand Inactivity:

  • Palladium-based catalysts (Buchwald-Hartwig type): The active Pd(0) species is susceptible to oxidation. Ensure your palladium source is of high quality and stored under an inert atmosphere. The choice of phosphine ligand is critical and substrate-dependent.[4][5][6] For sterically hindered dihydroquinoxalinones or aryl halides, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[4]

  • Copper-based catalysts (Ullmann type): Traditional Ullmann reactions often require harsh conditions.[7] Modern protocols utilize copper(I) salts, often with a ligand such as a diamine or an amino acid, to improve solubility and reactivity at lower temperatures.[7][8] The activity of the copper catalyst can be diminished by impurities.

2. Inappropriate Base Selection:

  • The base plays a crucial role in deprotonating the dihydroquinoxalinone, forming the active nucleophile. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6][9] For Ullmann couplings, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often employed.[8] If your base is not strong enough, deprotonation will be inefficient, leading to low conversion. Conversely, a base that is too strong can lead to side reactions.

3. Solvent and Temperature Issues:

  • Solvent Choice: Aprotic polar solvents like dioxane, toluene, or DMF are typically used.[6][10] The solvent must be anhydrous, as water can deactivate the catalyst and hydrolyze the base.[8]

  • Temperature: N-arylation reactions often require elevated temperatures to overcome activation barriers.[4][6] If you are not seeing any conversion, a stepwise increase in temperature (e.g., from 80 °C to 100 °C or 120 °C) may be necessary. However, excessively high temperatures can lead to catalyst decomposition and byproduct formation.

4. Poor Quality of Reagents:

  • Ensure that your dihydroquinoxalinone and aryl halide are pure. Impurities can poison the catalyst.[11] Additionally, the aryl halide's reactivity follows the trend I > Br > Cl, with chlorides often requiring more specialized and active catalyst systems.[6]

I'm observing significant byproduct formation. What are the common side reactions and how can I suppress them?

Byproduct formation can significantly complicate purification and reduce the yield of your desired N-arylated product. The nature of the side products can provide clues about what is going wrong in your catalytic cycle.

Common Side Reactions:

  • Hydrodehalogenation: This is the replacement of the halide on your aryl halide with a hydrogen atom. It can be caused by the presence of water or other protic impurities. Using anhydrous solvents and reagents is crucial for minimizing this side reaction.[8]

  • Homocoupling of the Aryl Halide: This leads to the formation of biaryl impurities. It is often more prevalent in Ullmann-type reactions. The use of appropriate ligands can help to favor the desired C-N bond formation over C-C homocoupling.[8]

  • Decomposition of Starting Materials or Product: At elevated temperatures, your starting materials or the N-arylated product may not be stable. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. Monitoring the reaction by TLC or LC-MS can help you determine the optimal reaction time before significant decomposition occurs.[11]

My yield is consistently low, even with good conversion. Where could I be losing my product?

Low isolated yield despite good conversion points to issues during the workup and purification stages. Here are some common pitfalls to avoid:

  • Incomplete Extraction: Ensure you are using an appropriate solvent for extraction and performing multiple extractions to maximize the recovery of your product from the aqueous phase.

  • Product Loss During Filtration: If your product has limited solubility, it may precipitate out with the inorganic salts and catalyst residues. Rinsing the filtration solid with fresh solvent can help to recover any trapped product.[11]

  • Decomposition on Silica Gel: Some N-arylated dihydroquinoxalinones may be sensitive to the acidic nature of silica gel. If you observe streaking or product loss during column chromatography, consider neutralizing the silica gel with a small amount of triethylamine in your eluent or using an alternative purification method like preparative HPLC.[11]

  • Volatile Products: If your product is volatile, you may be losing it during solvent removal under reduced pressure. Use a lower temperature on the rotovap and avoid high vacuum if possible.[11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of N-arylation of dihydroquinoxalinones.

What are the main differences between Buchwald-Hartwig and Ullmann N-arylation reactions for this substrate class?

Both are powerful methods for C-N bond formation, but they have distinct characteristics:

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, CuO)[12][13]
Ligands Bulky, electron-rich phosphines (e.g., XPhos, SPhos)[5][14]Often diamines, amino acids, or phenanthrolines[7][8]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)[6]Weaker, inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[8]
Reaction Temp. Generally milder (can sometimes be run at RT to 120 °C)[6]Traditionally requires high temperatures (>150 °C), though modern methods are milder[7]
Substrate Scope Very broad, highly tolerant of functional groups[5]Can be more limited, though modern protocols have expanded the scope[15]

The choice between the two often depends on the specific substrates, functional group tolerance required, and the availability of catalysts and ligands.

How do I choose the optimal ligand for a Buchwald-Hartwig reaction?

Ligand selection is crucial for a successful Buchwald-Hartwig amination. There is no "one-size-fits-all" ligand. Here's a general thought process for ligand selection:

Caption: Decision workflow for ligand selection in Buchwald-Hartwig N-arylation.

For challenging couplings, especially with aryl chlorides, highly hindered and electron-rich ligands are often required to facilitate the oxidative addition step.[6] It is often best to screen a small panel of ligands to empirically determine the best one for your specific substrate combination.

What is the general experimental protocol for optimizing the reaction conditions?

A systematic approach is key to efficient optimization. Here is a general workflow:

Step-by-Step Optimization Protocol:

  • Initial Screen: Start with a standard set of conditions reported in the literature for a similar transformation. For a Buchwald-Hartwig reaction, this might be:

    • Pd₂(dba)₃ (2 mol%), SPhos (4 mol%)

    • NaOt-Bu (1.5 equiv)

    • Toluene or Dioxane (0.1 M)

    • 90-100 °C

  • Vary One Parameter at a Time: If the initial screen is unsuccessful, vary one parameter at a time. A good order to follow is:

    • Ligand: Screen a panel of 2-3 different ligands.

    • Base: Try a different base (e.g., K₃PO₄ or LHMDS).

    • Solvent: Test an alternative anhydrous, aprotic solvent.

    • Temperature: Incrementally increase the temperature.

  • Monitor Progress: Use TLC, GC, or LC-MS to monitor the reaction progress. This will tell you if you are getting conversion and if byproducts are forming.

  • Final Optimization: Once you have identified promising conditions, you can fine-tune parameters like catalyst loading and reaction time to maximize yield and minimize cost.

Optimization_Workflow cluster_troubleshoot Troubleshooting Steps Start Initial Reaction Setup (Literature Precedent) Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Analysis Analyze Outcome Monitor->Analysis Low_Yield Low Yield / No Reaction Analysis->Low_Yield Poor Conversion Byproducts Byproducts Observed Analysis->Byproducts Side Reactions Success High Yield Clean Reaction Analysis->Success Success Vary_Ligand Vary Ligand Low_Yield->Vary_Ligand Byproducts->Vary_Ligand End Optimized Protocol Success->End Vary_Base Vary Base Vary_Ligand->Vary_Base Vary_Solvent Vary Solvent Vary_Base->Vary_Solvent Vary_Temp Vary Temperature Vary_Solvent->Vary_Temp Vary_Temp->Monitor

Sources

Technical Support Center: Troubleshooting Low Solubility of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one in their experimental assays. The quinoxalinone scaffold is a valuable pharmacophore, but its derivatives can be lipophilic, leading to poor aqueous solubility that complicates biological evaluation.[1][2] This document provides a systematic, causality-driven approach to diagnose and resolve these issues, ensuring the integrity and reliability of your experimental data.

Section 1: Understanding the Physicochemical Landscape

Before troubleshooting, it is critical to understand the inherent properties of the molecule you are working with. The structure and resulting physicochemical parameters are the root cause of solubility issues.

Q1: Why is this compound likely to be poorly soluble in my aqueous assay buffer?

A1: The solubility of a compound is dictated by its molecular structure. The this compound molecule contains a large, rigid heterocyclic ring system and a non-polar cyclopropyl group. These features contribute to a high degree of lipophilicity (attraction to fats and oils) and a low affinity for water.

Poorly soluble drugs are a significant challenge in drug discovery, with over 70% of new chemical entities demonstrating this characteristic.[3] Such compounds are often classified as "brick-dust" molecules (high crystal lattice energy) or "grease-ball" molecules (high lipophilicity).[4] Your compound likely falls into the latter category.

To quantify this, we can look at its predicted physicochemical properties.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₂N₂O-
Molecular Weight 188.23 g/mol Larger molecules can be more difficult to solvate.[5]
Predicted XlogP ~1.5 - 2.5A positive LogP value indicates the compound is more soluble in an organic solvent (like octanol) than in water, signifying lipophilicity.[6] An ideal LogP for oral absorption is often cited as between 1.35 and 1.8.[6]
Predicted pKa ~13 (acidic proton on N1); <2 (basic protons on N4)The lactam proton (N1-H) is weakly acidic, while the aniline-like nitrogen (N4) is a very weak base. This suggests the molecule is effectively neutral across the physiological pH range (1-8), making pH modification for solubilization challenging but not impossible under certain conditions.[7][8]

Note: These values are algorithmically predicted and should be used as a guide. Experimental determination is the gold standard.

Section 2: A Systematic Workflow for Solubility Enhancement

We recommend a stepwise approach to troubleshooting. Start with the simplest, most common techniques and progress to more complex methods only as needed. Each step requires its own vehicle control to ensure the solubilizing agent itself does not interfere with the assay.[9]

Troubleshooting_Workflow start Observation: Compound Precipitation in Assay step1 Strategy 1: Co-Solvent Optimization (e.g., DMSO) start->step1 outcome1_succ SOLUBLE Proceed with Vehicle Controls step1->outcome1_succ Success outcome1_fail Insoluble step1->outcome1_fail Failure step2 Strategy 2: pH Adjustment (If assay tolerates pH shift) step2->outcome1_succ Success outcome2_fail Insoluble or Assay Incompatible step2->outcome2_fail Failure step3 Strategy 3: Use of Cyclodextrins (e.g., HP-β-CD) step3->outcome1_succ Success outcome3_fail Insoluble step3->outcome3_fail Failure step4 Strategy 4: Combination Approach (e.g., Co-solvent + Cyclodextrin) step4->outcome1_succ Success outcome1_fail->step2 outcome2_fail->step3 outcome3_fail->step4

Caption: A stepwise decision-making workflow for troubleshooting compound solubility.

Section 3: Troubleshooting Protocols & FAQs

Q2: My compound, dissolved in a DMSO stock, precipitates immediately when diluted into my aqueous buffer. What is happening and what is the first fix?

A2: This is the most common solubility issue and is caused by the compound "crashing out" of solution. While highly soluble in 100% DMSO, its solubility plummets when the DMSO concentration is drastically reduced upon dilution into the aqueous assay medium.[1] The first strategy is to systematically optimize the use of your co-solvent.

Protocol 1: Co-Solvent Optimization

The goal is to use the highest possible stock concentration to minimize the volume of organic solvent added to the assay, keeping its final concentration below the threshold that affects your biological system (typically <0.5% for cell-based assays).[9]

Step-by-Step Methodology:

  • Determine Maximum Stock Concentration: Attempt to dissolve the compound in 100% DMSO at a very high concentration (e.g., 50-100 mM). Use gentle vortexing and warming (37°C) if necessary. Find the highest concentration at which it remains fully dissolved.

  • Establish Maximum Tolerable Vehicle Concentration: Before testing your compound, you must determine the highest concentration of your co-solvent (e.g., DMSO) that your assay can tolerate without producing artifacts. Run the assay with a serial dilution of the vehicle (e.g., 2%, 1%, 0.5%, 0.25%, 0.1% DMSO) and compare it to a "no vehicle" control. The highest concentration with no effect is your upper limit.

  • Calculate Dilution Scheme: Based on your desired final assay concentration and the maximum tolerable vehicle concentration, calculate the required stock concentration.

    • Example: If your highest desired final concentration is 10 µM and your assay tolerates 0.1% DMSO, you will need a stock of at least 10 mM (a 1:1000 dilution).

  • Test for Precipitation: Prepare the highest desired concentration of your compound in the final assay buffer. Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 1 hour) at the assay temperature. If it remains clear, you have found a suitable condition.

  • Consider Alternative Co-solvents: If DMSO fails, other water-miscible organic solvents can be tested.[10][11] However, their compatibility with the assay must be re-validated.

Co-SolventTypical Final Conc.Notes
Dimethyl Sulfoxide (DMSO) 0.1 - 0.5%Most common; excellent solubilizing power for a wide range of compounds.[1]
Ethanol 0.1 - 1.0%Can be less toxic than DMSO for some cell lines but may have biological effects.
Polyethylene Glycol 300/400 (PEG) 1 - 5%Often used in preclinical formulations; can enhance solubility significantly.[10]
Propylene Glycol (PG) 1 - 5%Another common formulation excipient.[11]

Q3: Co-solvents alone are not enough to reach my target concentration. What is the next strategy?

A3: If optimizing the co-solvent is insufficient, the next step is to explore pH modification, provided your assay system is tolerant to pH changes. The solubility of ionizable compounds can be dramatically influenced by pH.[12][13] Although this compound is primarily neutral, extreme pH values can force ionization and may increase solubility.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Make a series of biologically compatible buffers across a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.5). Ensure the buffer components themselves do not interact with your compound or assay.

  • Spike Compound: Add a small aliquot of your high-concentration DMSO stock to each buffer to achieve your target concentration.

  • Equilibrate and Observe: Allow the samples to equilibrate (e.g., 1-2 hours at room temperature with gentle agitation).

  • Assess Solubility: Centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantify Supernatant: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). The pH that yields the highest concentration is optimal.

  • Validate Assay Compatibility: Crucially, confirm that your assay performs as expected at the optimal pH. Run all necessary positive and negative controls.

Q4: My assay requires a strict physiological pH, and co-solvents failed. Am I out of options?

A4: Not at all. This is the ideal scenario for using cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14][15] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is highly water-soluble.[16][17][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high solubility and low toxicity.[14]

Cyclodextrin_Mechanism cluster_0 In Aqueous Solution cluster_1 Forms Soluble Complex compound Poorly Soluble Compound plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex compound_in Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol 3: Solubilization with HP-β-CD
  • Prepare HP-β-CD Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 20-40% w/v) in your assay buffer.

  • Create Drug-CD Complex:

    • Method A (Direct Addition): Add your compound as a dry powder directly to the HP-β-CD solution.

    • Method B (Solvent Evaporation): Dissolve your compound in a minimal amount of a volatile organic solvent (e.g., methanol, ethanol). Add this solution to the HP-β-CD solution. Remove the organic solvent under a stream of nitrogen or using a rotary evaporator. This method often yields higher complexation efficiency.[16]

  • Equilibrate: Sonicate or vortex the mixture for 30-60 minutes to ensure maximum complex formation.

  • Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved compound. Determine the final concentration of the solubilized compound in the filtrate via an analytical method (e.g., HPLC-UV). This is now your aqueous stock solution.

  • Assay and Vehicle Control: Dilute this aqueous stock into your assay medium. As always, run a parallel vehicle control using the same final concentration of HP-β-CD to ensure it does not interfere with your experiment.

References

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • The use of cosolvent pKa assays for poorly soluble compounds. pion-inc.com.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Co-solvency and anti-solvent method for the solubility enhancement. ResearchGate.
  • Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. Benchchem.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate.
  • Aminquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. MDPI.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. Benchchem.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. PubMed.

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Technical Support Center: Navigating Off-Target Effects of Quinoxalinone-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Welcome to the technical support center dedicated to understanding and mitigating the off-target effects of quinoxalinone-based inhibitors. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of proteins, particularly kinases.[1][2][3] However, the very nature of these targets, especially the conserved ATP-binding pocket of kinases, presents a significant challenge: a lack of absolute specificity, which can lead to off-target interactions.[4][5]

These unintended interactions can confound experimental results, leading to misinterpretation of biological data and, in a clinical context, potential toxicity.[5][6] This guide is designed to provide you with the foundational knowledge, practical troubleshooting strategies, and detailed protocols to confidently identify, validate, and address off-target effects in your research.

Frequently Asked Questions (FAQs)

Q1: My quinoxalinone-based inhibitor is showing an unexpected phenotype in my cell-based assay. How can I begin to determine if this is an off-target effect?

This is a classic and critical question. An unexpected phenotype that doesn't align with the known function of the intended target is a primary red flag for off-target activity. The initial step is to systematically de-risk the observation.

Causality Explained: The core principle is to establish a clear link between the inhibition of your primary target and the observed phenotype. If this link is weak or absent, the probability of an off-target mechanism increases.

Here is a logical workflow to begin your investigation:

G A Unexpected Phenotype Observed B Confirm Target Engagement in Cells (e.g., CETSA, Western Blot for p-Substrate) A->B Step 1 C Correlate Phenotype with Target Inhibition (Dose-response analysis) B->C Step 2 D Test a Structurally-Related Negative Control C->D Step 3 E Phenotype Persists with Negative Control? D->E Step 4 F High Likelihood of Off-Target Effect E->F Yes G Phenotype is Likely On-Target E->G No H Proceed to Off-Target Identification (e.g., Kinome Profiling, Proteomics) F->H

Caption: Initial workflow for investigating a suspected off-target effect.

  • Confirm Target Engagement: First, you must prove your compound is hitting its intended target in the cellular context at the concentrations causing the phenotype. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this, as it directly measures the physical interaction between your inhibitor and its target protein in intact cells or lysates.[7][8][9]

  • Dose-Response Correlation: Does the concentration range required to elicit the phenotype match the IC50/EC50 for inhibiting the primary target? A significant discrepancy (e.g., a phenotype appearing at 10 µM while the target IC50 is 50 nM) strongly suggests an off-target mechanism.

  • Use a Negative Control: Synthesize or procure a close structural analog of your inhibitor that is inactive against your primary target.[10] If this negative control recapitulates the phenotype, it's compelling evidence that the effect is independent of your intended target.

Q2: What are the most common off-target families for quinoxalinone-based kinase inhibitors?

Due to the quinoxaline scaffold's ability to mimic the adenine region of ATP, the most common off-targets are other kinases.[4] The human kinome has over 500 members, and many share highly conserved ATP-binding pockets, making cross-reactivity a frequent issue.[4][5]

Q3: What is the difference between in vitro biochemical profiling and cell-based target engagement? Why do the results sometimes differ?

This is a crucial distinction.

  • Biochemical Profiling (e.g., KinomeScan): This is typically performed on a panel of purified, isolated kinases.[11][12] It measures the direct interaction or inhibition in a "clean," cell-free system. It is excellent for determining the intrinsic potency and selectivity of a compound against a wide array of potential targets.[13]

  • Cell-Based Target Engagement (e.g., CETSA): This measures the interaction of your compound with its target within the complex milieu of a living cell (or cell lysate).[7][9]

Discrepancies arise for several reasons, and understanding them is key to troubleshooting:

FactorIn Vitro Biochemical AssayCell-Based AssayCausality of Discrepancy
Compound Permeability Not a factorCriticalThe compound may not efficiently cross the cell membrane to reach its target.
Intracellular ATP Low or fixed [ATP]High [ATP] (~1-10 mM)As an ATP-competitive inhibitor, your compound's apparent potency can be much lower in cells where it must compete with high physiological ATP concentrations.[12]
Efflux Pumps Not presentActive (e.g., P-gp)Cells can actively pump your compound out, lowering its effective intracellular concentration.
Metabolism Not a factorActiveYour compound may be rapidly metabolized into an inactive (or different) form by cellular enzymes.

Troubleshooting Guides

Problem 1: My compound is potent in a biochemical assay but shows weak or no activity in my cellular assay.
  • Potential Cause 1: Poor Cell Permeability.

    • Recommended Solution: Assess compound permeability using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay. If permeability is low, medicinal chemistry efforts may be needed to improve physicochemical properties (e.g., reduce polarity, mask hydrogen bond donors).

  • Potential Cause 2: High Intracellular ATP Competition.

    • Recommended Solution: First, confirm this is the issue by running your biochemical assay at a high ATP concentration (e.g., 1-5 mM) to mimic physiological conditions.[12] If the IC50 shifts significantly, this is a likely cause. Strategies to overcome this include designing non-ATP competitive (allosteric) inhibitors or increasing inhibitor potency to outcompete ATP.

  • Potential Cause 3: Compound Efflux.

    • Recommended Solution: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil for P-gp). If cellular activity is restored, efflux is the culprit. This may require redesigning the molecule to be a poorer substrate for efflux pumps.

Problem 2: My inhibitor shows significant toxicity in cell lines that do not express the primary target.
  • Potential Cause: Potent Off-Target Inhibition. This is a clear and unambiguous sign of a problematic off-target effect. The toxicity is mediated by the inhibition of a different protein that is essential for cell viability in that context.

    • Systematic Solution:

      • Broad Off-Target Screening: This is the time for a comprehensive screen. A broad kinome profile (e.g., >300 kinases) is the standard first step.[12][14] Services from companies like Eurofins/DiscoverX, Carna Biosciences, or Reaction Biology are industry standards.

      • Proteomic Approaches: If kinome profiling does not reveal a clear culprit, consider chemical proteomics. Techniques like affinity chromatography using your immobilized compound followed by mass spectrometry can identify binding partners directly from cell lysates.

      • Validate the "Killer" Target: Once a potent off-target is identified (e.g., Kinase X), validate its role. Use RNAi or CRISPR to knock down Kinase X in the sensitive cell line. If the cells become resistant to your compound, you have confirmed the mechanism of toxicity.

G cluster_0 Primary Pathway cluster_1 Off-Target Pathway A Quinoxalinone Inhibitor T On-Target (e.g., Kinase A) A->T Inhibits OT Off-Target (e.g., Kinase X) A->OT Inhibits S1 Substrate T->S1 Blocks P1 Desired Phenotype S1->P1 S2 Essential Substrate OT->S2 Blocks P2 Cell Viability S2->P2

Caption: Off-target inhibition can lead to unintended cellular consequences.

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

Principle: CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tm). By heating intact cells or lysates to various temperatures, precipitating the aggregated proteins, and quantifying the amount of soluble target protein remaining, one can determine if a compound has engaged its target.[7][9]

Step-by-Step Methodology:

  • Cell Preparation: Culture cells to ~80% confluency. Harvest and wash the cells with PBS, then resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of 10-20 million cells/mL.

  • Compound Treatment: Aliquot the cell suspension. Treat with your quinoxalinone inhibitor (e.g., 10 µM) or vehicle (e.g., DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Transfer the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler using a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This step is critical for releasing soluble proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein in the supernatant by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.[7]

Protocol 2: Designing a Structurally-Related Negative Control

Principle: A good negative control is a molecule that is as structurally similar as possible to your active compound but lacks activity against the primary target.[10] This control helps to ensure that any observed biological effect is not due to the chemical scaffold itself or some non-specific physicochemical property.[15][16]

Design Strategy:

  • Identify Key Binding Interactions: Using co-crystal structures or molecular docking, identify the key pharmacophore elements of your inhibitor that are essential for binding to the primary target. This is often a hydrogen bond donor/acceptor that interacts with the "hinge" region of a kinase.

  • Ablate a Critical Interaction: Design a new molecule where one of these critical interactions is removed, but the overall structure, molecular weight, and lipophilicity (cLogP) are kept as similar as possible.

    • Example: If a key nitrogen in the quinoxalinone ring forms a hydrogen bond with the kinase hinge, could you replace it with a carbon? If a critical hydroxyl group is present, could you replace it with a methyl group (methylation) or remove it entirely?

  • Synthesis and Validation: Synthesize the designed analog.

  • Confirm Lack of Activity: Test the new compound in your primary biochemical assay to confirm that it is significantly less potent (ideally >100-fold) against your on-target.

  • Application: Use this validated negative control in parallel with your active compound in all cellular assays. If the negative control does not produce the phenotype of interest while your active compound does, it strengthens the case for on-target activity.[15]

References

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). National Center for Biotechnology Information. [Link]

  • Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. [Link]

  • CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. [Link]

  • Quantitative Kinome Profiling Services. (n.d.). CD Biosynsis. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Center for Biotechnology Information. [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. [Link]

  • Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2023). YouTube. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. [Link]

  • Kinome Profiling. (2024). Oncolines B.V.. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). National Center for Biotechnology Information. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. [Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). National Center for Biotechnology Information. [Link]

  • How can off-target effects of drugs be minimised?. (2025). Patsnap Synapse. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (2025). National Center for Biotechnology Information. [Link]

  • Negative Design in Drug Discovery. (n.d.). Creative Bioarray. [Link]

  • Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. (2013). National Center for Biotechnology Information. [Link]

  • How to Design Positive and Negative Controls for IHC, WB & ELISA. (n.d.). Boster Bio. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Emerging Trends in Quinoxaline‐Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). ResearchGate. [Link]

  • Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). (n.d.). National Center for Biotechnology Information. [Link]

  • Some quinoxaline-based drugs and drug-like candidates as anticancer agents. (n.d.). ResearchGate. [Link]

  • Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. (n.d.). National Center for Biotechnology Information. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). PLOS Computational Biology. [Link]

  • Design and Development of DNA Damage Chemical Inducers of Proximity for Targeted Cancer Therapy. (2026). ACS Publications. [Link]

  • Understanding the Use of Negative Controls To Assess the Validity of Non-Interventional Studies of Treatment Using Real-World Evidence. (2023). Federal Register. [Link]

  • Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. (n.d.). CiteDrive. [Link]

  • Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). National Center for Biotechnology Information. [Link]

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stability issues of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when using this compound, particularly in Dimethyl Sulfoxide (DMSO). Here, we provide troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction

This compound is a heterocyclic compound with a quinoxalinone core, a structure of interest in medicinal chemistry.[1][2][3] While DMSO is a common solvent for such compounds due to its excellent solubilizing properties, it is not always inert and can contribute to compound degradation under certain conditions.[4][5] This guide will walk you through potential stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I observed a decrease in the purity of my this compound sample stored in DMSO. What could be the cause?

A1: Several factors could contribute to the degradation of your compound in DMSO. The most probable causes are hydrolysis of the lactam ring, oxidation of the dihydroquinoxalinone core, or DMSO-mediated degradation. The presence of water, acidic or basic impurities, exposure to light, and elevated storage temperatures can accelerate these processes.

Q2: Can I store my this compound solution in DMSO at room temperature?

A2: For short-term storage, it is advisable to keep the solution at a low temperature (e.g., 4°C) to minimize the rate of potential degradation. For long-term storage, it is best to store the compound as a dry solid at -20°C or -80°C and prepare fresh solutions as needed.[6]

Q3: Are there any alternatives to DMSO for solubilizing this compound?

A3: While DMSO is often the solvent of choice, other polar aprotic solvents like N,N-dimethylformamide (DMF) could be considered. However, the stability in any new solvent should be thoroughly evaluated. For biological assays, the use of co-solvents or alternative formulation strategies might be necessary if DMSO is found to be problematic.[7]

Q4: How can I detect degradation products in my sample?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the most effective method to detect and quantify the parent compound and any potential degradation products. A change in the retention time, the appearance of new peaks, or a decrease in the area of the parent peak can indicate instability.

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC Analysis After Incubation in DMSO

Possible Cause 1: Oxidation

The dihydroquinoxalinone ring system is susceptible to oxidation, which would lead to the formation of the corresponding aromatic quinoxalin-2(1H)-one. This can be facilitated by atmospheric oxygen, trace metal impurities, or even DMSO itself, which can act as an oxidant under certain conditions.[8][9]

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store your DMSO solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • High-Purity DMSO: Use anhydrous, high-purity DMSO to reduce the presence of water and other impurities that might catalyze oxidation.

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) could be considered, but its compatibility with your assay must be verified.

Possible Cause 2: Hydrolysis of the Lactam Ring

The cyclic amide (lactam) in the quinoxalinone structure can undergo hydrolysis to open the ring, especially in the presence of water and acid or base catalysts.[10][11][12][13] Although DMSO is aprotic, it is hygroscopic and can absorb water from the atmosphere.[6]

  • Troubleshooting Steps:

    • Use Anhydrous DMSO: Always use fresh, anhydrous DMSO to prepare your solutions.

    • Control pH: Ensure that the compound itself or any additives do not create acidic or basic conditions in the DMSO solution. Traces of acid or base can significantly accelerate hydrolysis.

    • Storage Conditions: Store your DMSO stock solutions in tightly sealed vials with desiccant to prevent moisture absorption. A study on compound stability in DMSO showed that 85% of compounds were stable in a DMSO/water (90/10) mixture over a 2-year period at 4°C, suggesting that for many compounds, small amounts of water may be tolerated if stored properly.[14]

Possible Cause 3: DMSO-Mediated Decomposition

DMSO can decompose, particularly at elevated temperatures or in the presence of acids or bases, to form reactive species that can interact with the dissolved compound.[15]

  • Troubleshooting Steps:

    • Avoid High Temperatures: Do not heat solutions of your compound in DMSO unless absolutely necessary. If heating is required, do so for the shortest possible time at the lowest possible temperature.

    • Purity of Starting Material: Ensure your starting material is free of acidic or basic impurities that could catalyze DMSO decomposition.

Issue 2: Inconsistent Results in Biological Assays

Possible Cause: Formation of a More or Less Active Degradation Product

If your compound is degrading, the resulting products may have different biological activities. For example, the oxidized form of the molecule might have a different affinity for the target protein, leading to inconsistent assay results.

  • Troubleshooting Steps:

    • Fresh Solutions: Always prepare fresh solutions of your compound immediately before use in biological assays.

    • Purity Check: Regularly check the purity of your stock solutions using HPLC to ensure that you are working with the intact compound.

    • Solvent Effects: Be aware that DMSO itself can sometimes interfere with biological assays.[4][5] It is crucial to include appropriate vehicle controls in your experiments.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Divide the solution into several aliquots in sealed HPLC vials.

  • Store the aliquots under different conditions:

    • Room temperature (exposed to light)

    • Room temperature (in the dark)

    • 4°C

    • -20°C

  • Analyze an aliquot from each condition by HPLC-MS at time points 0, 24, 48, and 72 hours.

  • Compare the chromatograms to assess the appearance of new peaks and the decrease in the parent compound's peak area.

Storage ConditionTime (hours)Purity (%)Observations
Room Temp (Light)099.5Initial purity
24
48
72
Room Temp (Dark)24
48
72
4°C24
48
72
-20°C24
48
72
Protocol 2: Forced Degradation Study
  • Prepare solutions of the compound in DMSO.

  • Expose the solutions to stress conditions:

    • Acidic: Add a small amount of a weak acid (e.g., 0.01 M HCl in DMSO).

    • Basic: Add a small amount of a weak base (e.g., 0.01 M NaOH in DMSO).

    • Oxidative: Add a small amount of a mild oxidizing agent (e.g., 0.1% H₂O₂).

  • Incubate the solutions at a controlled temperature (e.g., 40°C) for a set period.

  • Analyze the samples by HPLC-MS to identify potential degradation products. This can help in understanding the degradation pathways.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound in DMSO.

parent 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one oxidized 4-Cyclopropylquinoxalin-2(1H)-one parent->oxidized Oxidation ([O], Light, Heat) hydrolyzed Ring-Opened Hydrolysis Product parent->hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻)

Caption: Potential degradation pathways of the parent compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare stock solution in anhydrous DMSO storage Aliquot and store under different conditions (Temp, Light) prep->storage analysis Analyze by HPLC-MS at various time points storage->analysis eval Compare chromatograms and assess purity analysis->eval

Caption: Workflow for assessing compound stability in DMSO.

By following these guidelines and protocols, you can better understand and mitigate the potential stability issues of this compound in DMSO, leading to more reliable and reproducible experimental results.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-716. [Link]

  • Martínez, R., et al. (2012). Solvent selection for insoluble ligands, a challenge for biological assay development: a TNF-α/SPD304 study. Molecular Pharmaceutics, 9(8), 2247-2257. [Link]

  • Organic Chemistry Portal. (n.d.). DMSO Oxidations. [Link]

  • ResearchGate. (n.d.). Oxidation of dihydroquinoxalinones to quinoxalines. [Link]

  • Iegre, J., et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences, 24(10), 8945. [Link]

  • Galita, S., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5038. [Link]

  • Chemical Communications. (2018). DMSO/tBuONa/O2-mediated efficient syntheses of diverse quinoxalines through α-imino radicals. [Link]

  • ResearchGate. (n.d.). Degradation of β-lactam antibiotics. [Link]

  • ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives. [Link]

  • ResearchGate. (n.d.). Degradation of beta-lactam antibiotics. [Link]

  • MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. [Link]

  • ResearchGate. (n.d.). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. [Link]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. [Link]

Sources

Technical Support Center: Overcoming Resistance to Quinoxalinone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the development and application of quinoxalinone-based antibacterial agents. This guide is designed to provide in-depth, practical solutions to the common and complex challenges posed by bacterial resistance. Here, we synthesize foundational knowledge with field-proven troubleshooting strategies to empower your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the mechanism of action and resistance to quinoxalinone agents.

Q1: What is the primary mechanism of action for quinoxalinone antibacterials?

Quinoxalinones, like the more broadly known quinolones, are synthetic broad-spectrum antimicrobials whose primary mechanism of action is the inhibition of essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[1][3] By forming a stable complex with the enzyme and DNA, quinoxalinones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to double-stranded DNA breaks, the cessation of crucial cellular processes, and ultimately, cell death.[1][3] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[4]

Q2: What are the most common resistance mechanisms bacteria employ against quinoxalinones?

Bacteria have evolved sophisticated strategies to counter the effects of quinoxalinones. These mechanisms can be broadly categorized into three groups:

  • Target Site Mutations: This is the most common and clinically significant mechanism of high-level resistance.[5][6] Specific mutations occur in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[3][7] These mutations, typically within a localized domain known as the Quinolone Resistance-Determining Region (QRDR), alter the enzyme structure, reducing the binding affinity of the quinoxalinone agent.[2][7] A single mutation in gyrA can confer clinically relevant resistance, and additional mutations in parC can lead to even higher resistance levels.[8][9]

  • Reduced Intracellular Concentration: Bacteria can limit the amount of drug that reaches the intracellular targets. This is achieved through two primary methods:

    • Active Efflux Pumps: Bacteria utilize transmembrane proteins to actively pump the antibacterial agent out of the cell.[7][10] These pumps, such as the AcrAB-TolC system in E. coli and the Mex systems in P. aeruginosa, often have broad substrate profiles and can export various classes of antibiotics, contributing to multidrug resistance (MDR).[3][11][12] While efflux alone may only cause a low-level increase in resistance, it can act synergistically with other mechanisms.[11]

    • Decreased Permeability: In Gram-negative bacteria, mutations that lead to the loss or modification of outer membrane porin channels can reduce the influx of quinoxalinones into the cell.[7]

  • Plasmid-Mediated Resistance: Resistance can also be acquired through the transfer of extrachromosomal DNA (plasmids).[5][7] These plasmids may carry genes such as qnr, which encodes proteins that protect the target enzymes from the drug, or genes for antibiotic-modifying enzymes like AAC(6')-Ib-cr, which can acetylate certain quinolones.[3][5][7]

Q3: How can I differentiate between target-mediated resistance and efflux-mediated resistance in my experiments?

Differentiating these mechanisms is a critical step in characterizing a resistant strain. A logical approach involves a combination of phenotypic and genotypic tests:

  • Phenotypic Assay with an Efflux Pump Inhibitor (EPI): The most direct method is to determine the Minimum Inhibitory Concentration (MIC) of your quinoxalinone agent in the presence and absence of a broad-spectrum EPI, such as phenylalanine-arginine β-naphthylamide (PAβN).[11][13] A significant reduction (typically ≥4-fold) in the MIC when the EPI is present strongly suggests that efflux is a contributing factor to the observed resistance.[13]

  • Genotypic Analysis: Sequence the QRDR of the gyrA, gyrB, parC, and parE genes. The presence of known resistance-conferring mutations (e.g., at Ser-83 or Asp-87 in GyrA) is a clear indicator of target-mediated resistance.[2] The absence of such mutations in a strain that shows an EPI-reversible resistant phenotype points towards efflux as the primary mechanism.

The following workflow diagram illustrates this diagnostic process.

cluster_legend Interpretation start Resistant Phenotype Observed (High MIC) mic_epi Perform MIC Assay +/- Efflux Pump Inhibitor (EPI) start->mic_epi mic_check Is MIC significantly reduced with EPI? mic_epi->mic_check efflux Conclusion: Efflux is a major contributor. Consider upregulation of efflux genes. mic_check->efflux Yes sequence_qrdr Sequence Target Genes (gyrA, parC, etc.) mic_check->sequence_qrdr No efflux->sequence_qrdr combined Conclusion: Resistance is likely due to a combination of efflux and target mutations. mutation_check Are known resistance mutations present in QRDR? sequence_qrdr->mutation_check target_resistance Conclusion: Target-site mutation is the primary mechanism. mutation_check:e->target_resistance:n Yes mutation_check->combined Yes other Consider other mechanisms: - Plasmid-mediated (qnr) - Permeability changes mutation_check->other No l1 Primary Finding l2 Secondary Finding l1->l2 Solid lines show primary workflow l2->l1 Dashed lines show alternative findings

Caption: Diagnostic workflow to differentiate resistance mechanisms.

Section 2: Experimental Troubleshooting Guides

This section provides structured approaches to common experimental problems.

Scenario 1: My lead quinoxalinone compound suddenly shows a high Minimum Inhibitory Concentration (MIC) against a previously susceptible strain.

A sudden and significant increase in MIC (e.g., >8-fold) after serial passaging or selection pressure often points to the acquisition of a stable resistance mechanism.

Troubleshooting Workflow:

  • Confirm Strain and Compound Integrity:

    • Action: First, eliminate simple experimental errors. Use a fresh aliquot of your bacterial stock to ensure the culture has not been contaminated or undergone unintended evolution.[14] Always include a reference strain (e.g., E. coli ATCC 25922) to confirm that media and compound preparations are correct.[14]

    • Causality: Inconsistent inoculum preparation is a leading cause of MIC variability.[15] An overly dense inoculum can overwhelm the antibiotic, leading to falsely high MICs.[15][16]

  • Hypothesize Primary Mechanism (Target Mutation):

    • Action: Perform Sanger sequencing of the QRDRs of the gyrA and parC genes. Compare the sequences of your resistant isolate to the parental (susceptible) strain.

    • Causality: High-level resistance is most commonly associated with mutations in the target enzymes.[6] For example, in many Gram-negative species, a single amino acid substitution in GyrA (e.g., Ser-83→Leu) can cause a significant jump in the MIC.[17] Subsequent mutations in ParC can further increase the resistance level.[8][17]

  • Investigate Contribution of Efflux:

    • Action: Even if a target mutation is found, efflux may also be upregulated. Perform a checkerboard or synergy assay with a known EPI (see Protocol 3.3). If the MIC of the resistant strain is reduced in the presence of the EPI, efflux is also contributing.

    • Causality: Bacteria often accumulate multiple resistance mechanisms.[7] Exposure to antibiotics can select for both target mutations and the upregulation of protective efflux systems.

start Problem: Sudden High MIC in Test Strain step1 Step 1: Validate System - Streak for pure culture - Use fresh compound aliquot - Run ATCC control strain start->step1 check1 Is ATCC MIC correct & culture pure? step1->check1 error Fix Experimental Setup: - Check media, inoculum prep, compound stock. check1->error No step2 Step 2: Test for Target Mutation - PCR amplify & sequence gyrA and parC QRDRs check1->step2 Yes check2 Mutation(s) Found? step2->check2 step3 Step 3: Test for Efflux Upregulation - Perform MIC assay with EPI (e.g., PAβN) check2->step3 Yes check2->step3 No conclusion1 Primary Cause: Target-site mutation. step3->conclusion1 No MIC drop & Mutation found conclusion2 Primary Cause: Efflux-mediated resistance. step3->conclusion2 MIC drops & No Mutation conclusion3 Combined Mechanism: Target mutation + Efflux. step3->conclusion3 MIC drops

Caption: Troubleshooting workflow for a sudden increase in MIC.

Scenario 2: I suspect efflux is the primary resistance mechanism. How can I definitively prove it and select a potential inhibitor?

If you observe a low-to-moderate (e.g., 4- to 16-fold) increase in MIC and find no target mutations, efflux is the likely culprit. The gold-standard approach is to demonstrate synergy with an EPI.

Experimental Strategy:

  • Confirm Efflux Activity:

    • Action: Use the checkerboard assay (Protocol 3.3) to test your quinoxalinone in combination with a broad-spectrum EPI like PAβN.

    • Causality: PAβN is a well-characterized inhibitor that competitively blocks many RND-family efflux pumps, such as AcrAB-TolC, which are major contributors to MDR in Gram-negative bacteria.[11][18] A synergistic interaction (FIC index ≤ 0.5) provides strong evidence for efflux involvement.[19][20]

  • Quantify the Contribution:

    • Action: The magnitude of the MIC reduction in the presence of the EPI quantifies its contribution. For example, if the MIC drops from 32 µg/mL to 2 µg/mL, this 16-fold reduction indicates that efflux is the dominant mechanism of resistance.

  • Screen for Novel Inhibitors:

    • Action: The same checkerboard assay can be used as a screening platform. Replace the known EPI with your novel inhibitor candidates to identify compounds that restore the activity of your quinoxalinone.

    • Causality: This method allows for the high-throughput evaluation of potential adjuvants that could be co-administered with your antibiotic to overcome resistance.[21]

Data Presentation:

Results from a checkerboard assay should be summarized in a table to calculate the Fractional Inhibitory Concentration (FIC) index.

Compound A (Quinoxalinone) MIC AloneCompound B (EPI) MIC AloneCompound A MIC in CombinationCompound B MIC in CombinationFIC A (A_combo/A_alone)FIC B (B_combo/B_alone)FIC Index (FIC A + FIC B)Interpretation
32 µg/mL64 µg/mL2 µg/mL16 µg/mL0.06250.250.3125 Synergy[19]
32 µg/mL128 µg/mL16 µg/mL32 µg/mL0.50.250.75 Additive[19]
32 µg/mL64 µg/mL32 µg/mL64 µg/mL1.01.02.0 Indifference[22]
32 µg/mL32 µg/mL64 µg/mL64 µg/mL2.02.04.0 Antagonism[19]
  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: FIC Index > 0.5 to 4.0

  • Antagonism: FIC Index > 4.0

Section 3: Key Experimental Protocols

Protocol 3.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows CLSI/EUCAST guidelines for determining the MIC of an antimicrobial agent.

  • Preparation of Materials:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Prepare a 100X stock solution of your quinoxalinone agent in a suitable solvent (e.g., DMSO). Filter-sterilize through a 0.22 µm filter.[15]

    • Use a fresh culture of the test organism grown on an agar plate.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final target inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.[16]

  • Plate Preparation:

    • In a sterile 96-well U-bottom microtiter plate, add 50 µL of MHB to wells 2 through 12.

    • Add 100 µL of a 2X working solution of your drug (e.g., at 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determining the MIC:

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[23] This can be assessed by eye or with a plate reader measuring optical density at 600 nm.

Protocol 3.2: Sequencing the Quinolone Resistance-Determining Region (QRDR)

This protocol outlines the steps to identify mutations in target genes like gyrA.

  • Genomic DNA Extraction:

    • Grow an overnight culture of both the susceptible (parental) and resistant bacterial strains.

    • Extract high-quality genomic DNA using a commercial kit according to the manufacturer's instructions.

  • Primer Design:

    • Design PCR primers that flank the QRDR of your target gene (e.g., gyrA). Primers should be designed based on the known sequence of the gene in your bacterial species. The QRDR in E. coli gyrA is located between amino acid residues 67 and 106.[2]

  • PCR Amplification:

    • Set up a standard PCR reaction containing genomic DNA, designed primers, Taq polymerase, dNTPs, and PCR buffer.

    • Run the PCR using an appropriate annealing temperature and extension time for your primers and amplicon size.

    • Verify the PCR product by running a sample on an agarose gel. A single, bright band of the expected size should be visible.

  • PCR Product Purification:

    • Purify the PCR product using a commercial PCR cleanup kit to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing:

    • Send the purified PCR product and the corresponding forward and reverse primers for Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant strain against the sequence from the susceptible parental strain using alignment software (e.g., BLAST, ClustalW).

    • Identify any nucleotide changes that result in amino acid substitutions within the QRDR. Compare these substitutions to those known in the literature to confer resistance.[4]

Protocol 3.3: Checkerboard Assay for Evaluating Synergy

This protocol is used to assess the interaction between two compounds (e.g., a quinoxalinone and an EPI).[24]

  • Preparation:

    • Determine the individual MIC of Compound A (quinoxaline) and Compound B (EPI) as described in Protocol 3.1.

    • Prepare 100X stock solutions for both compounds.

  • Plate Setup (96-well plate):

    • This assay uses a two-dimensional dilution series.[19] Compound A is serially diluted along the columns (e.g., left to right), and Compound B is serially diluted down the rows (e.g., top to bottom).

    • Rows A-G: Contain serial dilutions of Compound B.

    • Columns 1-10: Contain serial dilutions of Compound A.

    • Row H: Contains serial dilutions of Compound A alone (to re-confirm MIC A).

    • Column 11: Contains serial dilutions of Compound B alone (to re-confirm MIC B).

    • Well H12: Serves as the growth control (inoculum, no drugs).

  • Dilution Procedure:

    • A common method involves creating intermediate plates with 4X final concentrations of each drug and then combining them in the final assay plate.[24]

    • The final plate should contain 50 µL of bacterial inoculum and 50 µL of the drug combination in MHB (total volume 100 µL).

  • Inoculation and Incubation:

    • Inoculate the plate with the standardized bacterial suspension (~5 x 10⁵ CFU/mL) as in the standard MIC protocol.

    • Incubate at 37°C for 16-20 hours.

  • Data Analysis and FIC Calculation:

    • After incubation, identify the MIC of each compound alone (from Row H and Column 11).

    • For each well that shows no growth, note the concentrations of Compound A and Compound B.

    • The "optimal" combination is the well where growth is inhibited with the lowest concentrations of both drugs.

    • Calculate the FIC Index for this optimal well using the formula: FIC Index = FIC A + FIC B = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone) [19][20]

    • Interpret the result based on the scale provided in Scenario 2.

References

  • The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran. Brazilian Journal of Microbiology. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Impact of gyrA and parC Mutations on Quinolone Resistance, Doubling Time, and Supercoiling Degree of Escherichia coli. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Mechanisms of Resistance to Quinolones. ResearchGate. [Link]

  • The role of Gene Mutations (gyrA, parC) in Resistance to Ciprofloxacin in Clinical Isolates of Pseudomonas Aeruginosa. National Institutes of Health (NIH). [Link]

  • New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health (NIH). [Link]

  • Mechanisms of drug resistance: quinolone resistance. National Institutes of Health (NIH). [Link]

  • The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran. National Institutes of Health (NIH). [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • What Approaches to Thwart Bacterial Efflux Pumps-Mediated Resistance?. National Institutes of Health (NIH). [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. National Institutes of Health (NIH). [Link]

  • Antimicrobial Synergy Testing by the Inkjet Printer-assisted Automated Checkerboard Array and the Manual Time-kill Method. Beth Israel Deaconess Medical Center. [Link]

  • gyrA Mutations Associated with Quinolone Resistance in Bacteroides fragilis Group Strains. National Institutes of Health (NIH). [Link]

  • Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). [Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health (NIH). [Link]

  • Efflux-Mediated Resistance in Enterobacteriaceae: Recent Advances and Ongoing Challenges to Inhibit Bacterial Efflux Pumps. MDPI. [Link]

  • Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers. [Link]

  • Extending the Potency and Lifespan of Antibiotics: Inhibitors of Gram-Negative Bacterial Efflux Pumps. ACS Infectious Diseases. [Link]

  • Efflux-Mediated Drug Resistance in Bacteria: an Update. National Institutes of Health (NIH). [Link]

  • Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Evaluating the Link Between Efflux Pump Expression and Motility Phenotypes in Pseudomonas aeruginosa Treated with Virulence Inhibitors. National Institutes of Health (NIH). [Link]

  • Synergistic effects of antibiotics and efflux pump inhibitors on multidrug-resistant Escherichia coli and Klebsiella pneumoniae. Journal of Applied Microbiology - Oxford Academic. [Link]

  • Synergistic effects of antibiotics and efflux pump inhibitors on multidrug-resistant Escherichia coli and Klebsiella pneumoniae. PubMed. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • What does it mean when the MIC results are inconsistent amongst the replicates?. ResearchGate. [Link]

  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. National Institutes of Health (NIH). [Link]

  • Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis. National Institutes of Health (NIH). [Link]

  • Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. MDPI. [Link]

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optimizing selectivity of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one for JNK3

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: JNK3 Selectivity Optimization

A Guide for Medicinal Chemists and Drug Discovery Scientists

Welcome to the technical support center for the 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one series of kinase inhibitors. This guide is designed to assist researchers in optimizing the selectivity of this chemical scaffold for c-Jun N-terminal kinase 3 (JNK3). As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to address the common challenges encountered during the development of isoform-selective JNK inhibitors.

The Challenge: Achieving JNK3 Isoform Selectivity

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine kinases that are key players in cellular responses to stress stimuli like cytokines and UV radiation.[1][2] The family consists of three isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are expressed widely throughout the body, JNK3 expression is primarily restricted to the brain, heart, and testes.[][4] This tissue-specific expression makes JNK3 an attractive therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][5]

The primary obstacle in developing JNK3-specific drugs is the high degree of homology in the ATP-binding pocket among the three isoforms, which often leads to promiscuous inhibitors with potential off-target effects.[6] This guide provides a structured, question-and-answer approach to systematically enhance the JNK3 selectivity of your lead compounds based on the dihydroquinoxalinone scaffold.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My initial screen of this compound shows potent inhibition of JNK1, JNK2, and JNK3 (pan-JNK activity). What is my first step to engineer JNK3 selectivity?

Answer: Pan-JNK activity is a common starting point for many scaffolds. The first step is to establish a robust screening cascade to quantitatively measure inhibitory activity against each isoform and a panel of related kinases.

Recommended Action Plan:

  • Establish Baseline Potency: Determine the IC50 values for your lead compound against JNK1, JNK2, and JNK3 using a reliable biochemical assay format. Advanced non-radioactive assays are preferred for their safety and scalability.[7]

  • Expand to MAP Kinase Panel: Profile the compound against other closely related MAP kinases, especially p38α, as the ATP-binding pockets share significant similarity.[6] Achieving selectivity against p38α is a critical, early benchmark.[8]

  • Kinome-Wide Profiling: To understand the broader selectivity profile and identify potential off-target liabilities early, screen the compound at a fixed concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >400 kinases).[4][9] This provides a global view of selectivity and helps prioritize medicinal chemistry efforts.[10]

This initial data set, summarized in a table, will form the basis for all future structure-activity relationship (SAR) studies.

Table 1: Example Initial Selectivity Profile for a Lead Compound

Kinase Target IC50 (nM) % Inhibition @ 1µM (Kinome Screen)
JNK1 15 98%
JNK2 25 95%
JNK3 10 99%
p38α 80 75%
ERK2 >10,000 <10%

| ... | ... | ... |

Q2: What is the structural basis for JNK isoform selectivity, and how can I exploit it?

Answer: While the JNK isoforms are highly homologous, subtle differences in the amino acid composition of the ATP-binding site can be exploited to achieve selectivity.

Key Structural Differences to Target:

  • The Gatekeeper Residue: This residue controls access to a deep hydrophobic pocket within the kinase active site.[11][12] Kinases with smaller gatekeeper residues (like threonine) have a larger accessible back pocket than those with large gatekeepers (like methionine or phenylalanine).[13][14] Designing bulky substituents on your inhibitor that can fit into the pocket of a kinase with a small gatekeeper but clash with a larger one is a proven strategy for enhancing selectivity.[10]

  • Hydrophobic Pocket I: A key difference between JNK3 and JNK1 lies within this pocket. The presence of Leu144 in JNK3 versus an isoleucine in JNK1 creates a subtle shape difference.[6] Modifications to your compound that favorably interact with Leu144 while creating a steric clash with the Cβ-methyl group of isoleucine in JNK1 can drive JNK3 selectivity.[6]

  • Covalent Inhibition: JNK isoforms possess a conserved, non-catalytic cysteine residue near the ATP-binding pocket.[15] Designing inhibitors with a weakly electrophilic "warhead" (like an acrylamide) that can form a covalent bond with this cysteine can dramatically increase potency and selectivity.[10][16] Isoform selectivity can be achieved by optimizing the reversible-binding portion of the molecule to favor the geometry of one JNK isoform over another, thereby positioning the warhead for optimal reaction.[15][17]

Workflow for Optimizing JNK3 Selectivity

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Medicinal Chemistry & SAR cluster_2 Phase 3: Validation A Primary Screen: Determine IC50 for JNK1, JNK2, JNK3 B MAPK Panel Screen: Assess selectivity against p38α, ERK2, etc. A->B C Broad Kinome Screen: Identify off-target hits (>400 kinases) B->C D Structure-Based Design: Analyze JNK3 co-crystal structures C->D Analyze Data E SAR Exploration: Modify scaffold (e.g., cyclopropyl, quinoxalinone core) D->E F Target Unique Pockets: Exploit gatekeeper & Leu144 differences E->F G Iterative Rescreening: Confirm improved selectivity profile biochemically F->G Synthesize Optimized Analogs H Cellular Target Engagement: Confirm binding in cells (e.g., NanoBRET, CETSA) G->H I Functional Cellular Assay: Measure inhibition of downstream signaling (p-c-Jun) H->I I->E Iterate SAR

Caption: Iterative workflow for optimizing JNK3 inhibitor selectivity.

Q3: My biochemical assays show improved JNK3 selectivity. How do I confirm this translates to a cellular environment?

Answer: Excellent biochemical selectivity is the first step, but it's crucial to validate that your compound retains this profile in the complex milieu of a living cell. Two main types of assays are required.

  • Cellular Target Engagement Assays: These assays confirm that your compound can enter the cell and physically bind to JNK3.

    • NanoBRET™ Target Engagement: This is a gold-standard method that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase inside live cells, allowing for quantitative measurement of compound affinity.[18][19]

    • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. It provides a label-free way to assess target engagement.

  • Functional Cellular Assays: These assays measure the functional consequence of inhibiting JNK3.

    • Phospho-c-Jun Western Blot: JNKs phosphorylate the transcription factor c-Jun.[1] A highly effective method to confirm JNK inhibition in cells is to stimulate the JNK pathway (e.g., with anisomycin or UV) and measure the reduction in phosphorylated c-Jun levels via Western blot in the presence of your inhibitor.[16][20]

    • In-Cell JNK Activation Assays: More advanced assays can measure JNK activation directly in cells, often using specific cell lines and detection methods.[21]

A compound that demonstrates both high affinity in a target engagement assay and a corresponding reduction in downstream signaling is a strong candidate for further development.

Key Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (Example: ADP-Glo™)

This protocol outlines a general procedure for determining IC50 values. Specific concentrations and incubation times should be optimized for each JNK isoform.

  • Compound Preparation: Create an 11-point, 3-fold serial dilution of the test compound (e.g., this compound) in DMSO.

  • Assay Plate Setup: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of recombinant JNK1, JNK2, or JNK3 enzyme diluted in kinase reaction buffer to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate (e.g., a peptide substrate) and ATP. The final ATP concentration should be at or near the Kₘ for each enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Terminate the reaction and detect the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. Luminescence is measured on a plate reader.

  • Data Analysis: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Phospho-c-Jun Western Blot Assay

This protocol measures the functional inhibition of JNK signaling in a cellular context.

  • Cell Culture: Plate cells (e.g., HEK293 or a neuronal cell line) and grow to 80-90% confluency.

  • Compound Treatment: Pre-treat the cells with various concentrations of your JNK3-selective inhibitor or DMSO for 1-2 hours.

  • JNK Pathway Stimulation: Induce the JNK pathway by treating cells with a stimulant (e.g., 25 µg/mL Anisomycin) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total c-Jun and/or a loading control (e.g., GAPDH) to confirm equal protein loading and to quantify the specific reduction in phosphorylation.

JNK Signaling Pathway and Point of Inhibition

G Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MKK4 / MKK7 MAP3K->MAP2K JNKs JNK1 / JNK2 / JNK3 MAP2K->JNKs cJun c-Jun JNKs->cJun Phosphorylation p_cJun Phospho-c-Jun JNKs->p_cJun Phosphorylation Inhibitor 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one Inhibitor->JNKs Inhibition Response Gene Expression (Apoptosis, Inflammation) p_cJun->Response

Caption: Inhibition of the JNK signaling cascade by the lead compound.

References

  • What are JNK inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Zheng, Y., et al. (2015). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 58(1), 180-193. Retrieved from [Link]

  • Harris, C. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry, 52(9), 2849-2857. Retrieved from [Link]

  • Bubici, C., & Papa, S. (2014). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. British Journal of Pharmacology, 171(2), 367-370. Retrieved from [Link]

  • Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. (n.d.). ResearchGate. Retrieved from [Link]

  • Bar-Haim, S., et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(15), 5437-5454. Retrieved from [Link]

  • Bar-Haim, S., et al. (2010). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 53(15), 5437-5454. Retrieved from [Link]

  • From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. (2025). Preprints.org. Retrieved from [Link]

  • Structures and Biochemical Inhibition for JNK3, JNK3L144I, JNK1, JNK2, and p38 for Various Aminopyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Journal of Medicinal Chemistry, 66(5), 3512-3523. Retrieved from [Link]

  • Shan, Y., et al. (2017). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Molecules, 22(10), 1664. Retrieved from [Link]

  • Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154. Retrieved from [Link]

  • Lücking, U., et al. (2015). A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Journal of Medicinal Chemistry, 58(15), 6047-6063. Retrieved from [Link]

  • Papa, S., et al. (2006). JNK signalling in cancer: in need of new, smarter therapeutic targets. British Journal of Cancer, 94(6), 771-775. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. Retrieved from [Link]

  • Verkaar, F., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 856-873. Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved from [Link]

  • Zuccotto, F., et al. (2010). Through the “Gatekeeper Door”: Exploiting the Active Kinase Conformation. Journal of Medicinal Chemistry, 53(7), 2681-2694. Retrieved from [Link]

  • Liu, Y., et al. (2022). Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. ACS Omega, 7(16), 13673-13681. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • U.S., et al. (2022). Short Arrestin-3-Derived Peptides Activate JNK3 in Cells. International Journal of Molecular Sciences, 23(15), 8617. Retrieved from [Link]

  • Liu, Y., et al. (2022). Identifying New Ligands for JNK3 by Fluorescence Thermal Shift Assays and Native Mass Spectrometry. ACS Omega, 7(16), 13673-13681. Retrieved from [Link]

  • Kim, H., et al. (2021). Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. Pharmaceuticals, 14(11), 1121. Retrieved from [Link]

  • Fulle, S., et al. (2017). A computational protocol to evaluate the effects of protein mutants in the kinase gatekeeper position on the binding of ATP substrate analogues. Journal of Cheminformatics, 9, 9. Retrieved from [Link]

  • Reactivity-Based Chemical-Genetic Study of Protein Kinases. (2022). RSC Medicinal Chemistry. Retrieved from [Link]

  • Emrick, M. A., et al. (2011). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences, 108(47), 19077-19082. Retrieved from [Link]

  • Milletti, F., & Vulpetti, A. (2010). Kinase selectivity potential for inhibitors targeting the ATP binding site: a network analysis. Journal of Chemical Information and Modeling, 50(5), 859-871. Retrieved from [Link]

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Technical Support Center: Enzymatic Assays with 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals using 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and related derivatives in enzymatic assays. As this compound class is frequently explored for its potential as enzyme inhibitors, this document focuses on troubleshooting common issues encountered during screening and characterization studies.[1][2] Our approach is rooted in first principles of enzyme kinetics and best practices in assay development to ensure data integrity and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Core Assay Failures & Inconsistent Signals

Question 1: I am not getting any signal, or the signal is significantly lower than expected in my positive controls. What should I do?

This is one of the most common issues and requires a systematic approach to diagnose.[3] The problem usually lies in one of three areas: reagents, instrument, or protocol execution.

Possible Causes & Troubleshooting Steps:

  • Inactive Enzyme or Substrate:

    • Causality: Enzymes are sensitive biological catalysts that can lose activity due to improper storage, repeated freeze-thaw cycles, or degradation.[4] Substrates can also degrade, especially if they are light-sensitive or unstable in solution.

    • Solution:

      • Run a positive control with a fresh, validated batch of enzyme and substrate to confirm their activity.

      • Always aliquot reagents into single-use volumes upon receipt to minimize freeze-thaw cycles.

      • Verify the storage conditions (-80°C for enzymes, as recommended for substrates) and check expiration dates.[5]

  • Incorrect Assay Buffer Conditions:

    • Causality: Enzyme activity is highly dependent on pH, ionic strength, and the presence of specific cofactors. An incorrect buffer can lead to a complete loss of function.[4]

    • Solution:

      • Double-check the buffer recipe and ensure the final pH is correct after all components are added.

      • Ensure all components, especially the assay buffer, are at the recommended reaction temperature before starting the experiment.[5]

      • Confirm that essential cofactors (e.g., Mg²⁺, ATP, NADH) are present at the correct concentrations.

  • Omission of a Key Reagent:

    • Causality: A simple pipetting error is a frequent source of assay failure.

    • Solution: Use a checklist for your assay protocol. When possible, prepare a master mix of common reagents (buffer, enzyme, cofactors) to reduce pipetting steps and improve consistency between wells.[5]

  • Incorrect Instrument Settings:

    • Causality: The plate reader must be set to the correct wavelength and read type (e.g., absorbance, fluorescence, luminescence) to detect the signal generated by your assay.

    • Solution: Verify the excitation and emission wavelengths (for fluorescence) or the absorbance wavelength (for colorimetric assays) against your assay protocol or reagent datasheet. Ensure the correct plate type (e.g., black plates for fluorescence, clear plates for absorbance) is being used.[5]

Question 2: My assay background is excessively high, masking the signal from my reaction.

High background can arise from multiple sources, including the test compound itself, contaminated reagents, or non-specific binding.

Possible Causes & Troubleshooting Steps:

  • Compound Interference:

    • Causality: this compound, like many heterocyclic compounds, may possess intrinsic fluorescence or absorbance at the wavelengths used in the assay. This property can create a high background signal that is independent of enzyme activity.

    • Solution: Run a control plate that includes all assay components except the enzyme . Add your test compound at the same concentrations used in the main experiment. A high signal in these wells confirms compound interference. See Protocol 1: Testing for Compound Interference below.

  • Contaminated Reagents:

    • Causality: Buffers or substrates can become contaminated with bacteria or other substances that either generate a signal or interfere with the assay chemistry.

    • Solution: Prepare fresh buffers using high-purity water and filter-sterilize if necessary. Protect fluorescent reagents from light to prevent photobleaching and degradation into fluorescent byproducts.

  • Substrate Auto-hydrolysis or Degradation:

    • Causality: Some enzyme substrates are inherently unstable and can break down spontaneously over the course of the assay, generating a background signal.

    • Solution: Measure the signal from wells containing only the substrate and buffer over time. If the signal increases significantly, you may need to shorten the incubation time or find a more stable substrate.

Category 2: Issues Specific to the Test Compound

Question 3: I'm seeing high variability between my replicate wells containing this compound.

High variability is often linked to issues with the compound's solubility or inconsistent pipetting.[4]

Possible Causes & Troubleshooting Steps:

  • Poor Compound Solubility:

    • Causality: Organic molecules like quinoxalinone derivatives often have limited aqueous solubility.[1] If the compound precipitates out of solution in the assay buffer, it will not be present at a consistent concentration across all wells, leading to high variability. Precipitation can also scatter light, interfering with optical measurements.

    • Solution:

      • Visually Inspect: After adding the compound to the assay plate, hold it up to a light source to check for visible precipitate.

      • Solubility Test: Perform a formal solubility test in your final assay buffer. See Protocol 2: Assessing Compound Solubility .

      • Adjust DMSO Concentration: Ensure the final concentration of the solvent (typically DMSO) is consistent across all wells, including controls. Keep the final DMSO concentration as low as possible (ideally ≤1%) as it can inhibit some enzymes.

      • Pre-dilution: Pre-dilute the compound in an intermediate solvent or directly in the assay buffer before the final addition to the reaction to minimize precipitation shock.

  • Pipetting Inaccuracy:

    • Causality: Small volume transfers, especially during serial dilutions of the inhibitor, are prone to error.

    • Solution: Use calibrated pipettes and ensure they are used within their optimal volume range. Prepare a sufficient volume for each dilution to avoid pipetting very small amounts. Always mix thoroughly after each dilution step.[5]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing common assay failures.

TroubleshootingWorkflow Start Assay Problem (e.g., No Signal, High Background) Check_Reagents Step 1: Verify Reagents - Fresh Aliquots? - Correct Storage? - Positive Control OK? Start->Check_Reagents Check_Instrument Step 2: Check Instrument - Correct Wavelengths? - Correct Plate Type? Check_Reagents->Check_Instrument Yes Reagent_Issue Root Cause: Reagent Failure Check_Reagents->Reagent_Issue No Check_Compound Step 3: Assess Compound - Interference Control? - Solubility Issues? Check_Instrument->Check_Compound Yes Instrument_Issue Root Cause: Instrument Misconfiguration Check_Instrument->Instrument_Issue No Compound_Issue Root Cause: Compound Interference or Precipitation Check_Compound->Compound_Issue Yes Protocol_Issue Step 4: Review Protocol - Reagent Omission? - Incorrect Incubation? Check_Compound->Protocol_Issue No Protocol_Error Root Cause: Protocol Execution Error Protocol_Issue->Protocol_Error Yes

Caption: A systematic workflow for troubleshooting enzymatic assay failures.

Category 3: Data Interpretation Challenges

Question 4: My inhibition curve does not reach 100% inhibition, even at very high concentrations of the compound.

Possible Causes & Troubleshooting Steps:

  • Incomplete Inhibition or Complex Mechanism:

    • Causality: Not all inhibitors achieve 100% inhibition. This can be due to non-specific binding, partial inhibition, or a complex mechanism where the inhibitor binds to an enzyme form that is still partially active.

    • Solution: This may be a true reflection of the inhibitor's properties. Ensure the highest concentration tested is well above the expected IC50. If the plateau is significantly below 100%, it warrants further mechanistic studies.

  • Compound Solubility Limit Reached:

    • Causality: If the compound precipitates at higher concentrations, the effective concentration in solution stops increasing. This will cause the inhibition curve to plateau prematurely.

    • Solution: Correlate the concentration at which the curve flattens with the compound's measured solubility limit from Protocol 2 . If they match, you have likely reached the solubility ceiling of your compound.

Question 5: The enzyme kinetics appear non-Michaelis-Menten, and the rate does not saturate at high substrate concentrations.

Possible Causes & Troubleshooting Steps:

  • Substrate Concentration Range is Too Low:

    • Causality: If the highest substrate concentration used is still well below the enzyme's Michaelis constant (Km), the reaction rate will appear linear with substrate concentration.[6] Saturation only occurs when the substrate concentration is significantly higher than the Km (typically >5-10 times Km).

    • Solution: Expand the range of substrate concentrations tested. Perform a wide titration to identify the concentration range where saturation occurs.

  • Substrate Inhibition:

    • Causality: At extremely high concentrations, some substrates can bind to a second, non-catalytic site on the enzyme, leading to a decrease in activity. This results in a "hook" effect where the rate decreases after reaching a maximum.

    • Solution: This is a real kinetic phenomenon. If observed, model your data using an equation that accounts for substrate inhibition. For practical purposes like inhibitor screening, work at substrate concentrations below the inhibitory range.

  • Issues with a Coupled Assay:

    • Causality: In a coupled assay, the activity of the primary enzyme is measured indirectly via a second, "coupling" enzyme. The overall rate can become limited by the coupling enzyme, not the primary enzyme, especially at high primary enzyme activity levels.[6]

    • Solution: Increase the concentration of the coupling enzyme and its substrates to ensure they are not rate-limiting. Run a control where you test if the substrate of the primary enzyme can be used by the coupling enzyme, which would create an artifact.[6]

Experimental Protocols

Protocol 1: Testing for Compound Interference

Objective: To determine if this compound interferes with the assay signal (e.g., intrinsic fluorescence or absorbance).

Methodology:

  • Prepare a 96-well or 384-well plate identical to your main experiment plate.

  • Prepare a serial dilution of your compound in DMSO, just as you would for the main IC50 experiment.

  • Create two master mixes:

    • "No Enzyme" Mix: Contains assay buffer and all other components (substrate, cofactors) at their final concentration, but substitute with buffer where the enzyme would be added.

    • "No Substrate" Mix: Contains assay buffer and all other components (enzyme, cofactors) at their final concentration, but substitute with buffer where the substrate would be added.

  • Add the serially diluted compound to wells.

  • Add the "No Enzyme" mix to one set of compound-containing wells.

  • Add the "No Substrate" mix to a second set of compound-containing wells.

  • Incubate the plate for the same duration and at the same temperature as your main assay.

  • Read the plate using the same instrument settings.

Interpretation:

  • A significant signal in the "No Enzyme" wells that titrates with compound concentration indicates the compound itself is generating a signal (e.g., it is fluorescent).

  • A signal in the "No Substrate" wells could indicate contamination in the enzyme preparation or compound-induced enzyme denaturation leading to signal changes.

Protocol 2: Assessing Compound Solubility

Objective: To determine the practical solubility limit of this compound in the final assay buffer.

Methodology:

  • Prepare a high-concentration stock of your compound in 100% DMSO (e.g., 20 mM).

  • In a series of microcentrifuge tubes, prepare dilutions of your compound in assay buffer to final concentrations that span your intended testing range (e.g., from 0.1 µM to 200 µM). Ensure the final DMSO concentration is constant for all tubes and matches your assay conditions.

  • Include a "buffer + DMSO" only control.

  • Incubate the tubes at the assay temperature for 30-60 minutes.

  • Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate.

  • Carefully transfer the supernatant from each tube to a new well in a plate suitable for your detection method (e.g., a UV-transparent plate if the compound has a chromophore).

  • Measure the absorbance or fluorescence of the supernatant.

Interpretation:

  • Plot the measured signal against the nominal compound concentration.

  • The point at which the signal stops increasing linearly and plateaus indicates the solubility limit. Above this concentration, the excess compound has precipitated out of solution.

Data Summary Table
ParameterRecommended GuidelineRationale
Final DMSO Concentration ≤ 1% (v/v)High concentrations of DMSO can inhibit enzymes and affect protein stability.
Plate Type (Fluorescence) Black, opaque walls, clear bottomMinimizes well-to-well crosstalk and background from scattered light.[5]
Plate Type (Absorbance) Clear, flat bottomEnsures a consistent light path for accurate absorbance readings.[5]
Reagent Storage Enzyme at -80°C, others as specifiedPrevents degradation and loss of activity.[4]
Pre-incubation of Compound 15-30 minutes with enzymeAllows for binding equilibrium to be reached, especially for slow-binding inhibitors.

References

  • Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
  • BenchChem. (2025). Troubleshooting DV1 enzymatic assay variability.
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  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Shapiro, A. B. (2018). Answer to "How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should?".
  • Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
  • Practical-Haemostasis.com. (2025). Inhibitor Assays.
  • Firestone, R. (n.d.). An introduction to enzyme kinetics. Khan Academy.
  • BleedingDisorders.com. (n.d.). Testing for Inhibitors.
  • National Bleeding Disorders Foundation. (2014).
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  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Miller, C. H., et al. (n.d.). Laboratory testing for factor VIII and IX inhibitors in haemophilia: A review. PubMed Central.
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  • STAR Protocols. (2023).
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  • BLDpharm. (n.d.). This compound.
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  • Pharmacophore. (n.d.).
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Validation & Comparative

A Comparative Guide to JNK3 Inhibitors: Benchmarking 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives Against Key Competitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JNK3 in Neurological Disorders and the Quest for Selective Inhibition

c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family, is predominantly expressed in the central nervous system (CNS).[1][2] Its activation is a key event in neuronal apoptotic pathways, making it a prime therapeutic target for a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and stroke.[1][2][3] The JNK signaling cascade is a multi-tiered pathway initiated by stress stimuli, leading to the activation of JNK3, which in turn phosphorylates transcription factors like c-Jun, ultimately modulating gene expression related to neuronal cell death.[4]

The development of JNK inhibitors has been a focal point of research for many years. However, a significant hurdle has been achieving isoform selectivity. The three JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of homology in their ATP-binding pockets.[2] While JNK1 and JNK2 are ubiquitously expressed and involved in various physiological processes, JNK3's restricted expression to the brain presents an opportunity for targeted therapy with a potentially wider therapeutic window and fewer off-target effects.[2][5]

This guide provides a comprehensive comparison of a promising 3,4-dihydroquinoxalin-2(1H)-one derivative, J46-37, which features a 4-cyclopropyl moiety, against other notable JNK3 inhibitors. We will delve into their in vitro potency and selectivity, in vivo efficacy, and key pharmacokinetic properties, supported by experimental data and detailed protocols to aid researchers in their quest for novel neuroprotective agents.

The Inhibitors in Focus: A Diverse Chemical Landscape

This guide will compare the following classes of JNK3 inhibitors:

  • Quinoxaline Derivative: J46-37, a rationally designed inhibitor with a 3,4-dihydroquinoxalin-2(1H)-one core.[6]

  • Pan-JNK Inhibitors:

    • SP600125: A first-generation, reversible, ATP-competitive pan-JNK inhibitor.[7][8][9]

    • AS602801 (Bentamapimod): An orally active pan-JNK inhibitor.[2]

    • Tanzisertib (CC-930): A potent pan-JNK inhibitor that has been investigated in clinical trials.[10][11]

  • Selective JNK3 Inhibitors:

    • Aminopyrazoles (e.g., 26k, 26n): A class of highly potent and isoform-selective JNK3 inhibitors.[12][13]

    • Benzimidazoles (e.g., 35b): Demonstrating excellent JNK3 inhibition and neuroprotective effects.[14]

In Vitro Performance: A Head-to-Head Comparison of Potency and Selectivity

The in vitro activity of JNK3 inhibitors is primarily assessed by their half-maximal inhibitory concentration (IC50) against JNK3 and other kinases. High potency (low IC50) against JNK3 and significant selectivity over other JNK isoforms and related kinases are desirable characteristics.

Inhibitor/ClassJNK3 IC50 (nM)JNK1 IC50 (nM)JNK2 IC50 (nM)Selectivity NotesReference(s)
J46-37 (Quinoxaline) Potent (exact value not specified, but optimized from a lead with nanomolar activity)>50-fold selective over DDR1 and EGFR>50-fold selective over DDR1 and EGFRDesigned for high selectivity against other kinases.[6]
SP600125 904040Pan-JNK inhibitor with limited selectivity.[7][8]
AS602801 (Bentamapimod) 2308090Pan-JNK inhibitor.[2]
Tanzisertib (CC-930) 6617Potent pan-JNK inhibitor.[15]
26k (Aminopyrazole) < 1>500>210Highly potent and selective for JNK3 over JNK1 and JNK2.[12]
26n (Aminopyrazole) Potent (specific value not provided, but in the nanomolar range)>50-fold selective over JNK1Not specifiedHighly selective against a panel of 464 kinases.[12][13]
35b (Benzimidazole) 9.7>10,000~97Excellent selectivity over JNK1 and good selectivity over JNK2.[14]

Key Insights from In Vitro Data:

The aminopyrazole and benzimidazole classes demonstrate superior isoform selectivity for JNK3 compared to the pan-JNK inhibitors. Notably, compound 26k exhibits sub-nanomolar potency for JNK3 with over 500-fold selectivity against JNK1.[12] The quinoxaline derivative J46-37 was specifically optimized to improve selectivity against other kinases like DDR1 and EGFR, a critical consideration for avoiding off-target effects.[6] In contrast, pan-JNK inhibitors like SP600125 and AS602801 inhibit all three JNK isoforms at similar concentrations, which could lead to broader physiological effects.[2][7][8]

In Vivo Efficacy and Pharmacokinetic Profile: The Path to Clinical Relevance

For CNS-targeted therapies, in vivo efficacy in relevant animal models and favorable pharmacokinetic properties, particularly blood-brain barrier (BBB) penetration, are paramount.

Inhibitor/ClassAnimal ModelKey In Vivo FindingsBrain PenetrationReference(s)
J46-37 (Quinoxaline) Not specifiedDeveloped to have improved physicochemical properties for in vivo studies.Not specified[6]
SP600125 Mouse modelsInhibits LPS-induced TNF-α expression and anti-CD3-induced apoptosis.Not specified[7]
AS602801 (Bentamapimod) Xenograft tumor modelsReduced cancer stem cells in established tumors.Orally active.[16][17][18]
Tanzisertib (CC-930) Rat inflammation modelInhibited TNF production.Orally active.[15]
26n (Aminopyrazole) Mouse modelsGood DMPK properties for IV dosing; poor oral bioavailability.Good brain penetration after IP and IV dosing.[12][13]
Carbamate derivatives of Benzimidazoles APP/PS1 and 3xTg AD mouse modelsImproved cognitive function and reduced pTau in the hippocampus.Orally active.[1]
JNK3 inhibitor-4 APP/PS1 3Tx3Tg miceImproved spontaneous alteration and response latency.Shows blood-brain barrier permeability.[19]

Key Insights from In Vivo and PK Data:

While pan-JNK inhibitors have shown efficacy in various models, their broad activity profile raises concerns for chronic CNS indications. Selective inhibitors like the aminopyrazole 26n have demonstrated good brain penetration, a critical feature for treating neurodegenerative diseases, although its poor oral bioavailability presents a challenge for clinical development.[12][13] Encouragingly, recent developments in benzimidazole-derived carbamates have yielded orally active compounds with positive effects on cognitive function in Alzheimer's disease models, highlighting the therapeutic potential of selective JNK3 inhibition.[1] The quinoxaline derivative J46-37 was designed for improved physicochemical properties, suggesting its potential for in vivo applications, though specific data is not yet available.[6]

Visualizing the Science: Pathways and Protocols

JNK Signaling Pathway

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Oxidative Stress, Aβ) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK3 JNK3 MKK->JNK3 cJun c-Jun JNK3->cJun Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor JNK3 Inhibitor (e.g., 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one derivative) Inhibitor->JNK3 caption Simplified JNK3 Signaling Pathway in Neurons.

Caption: Simplified JNK3 Signaling Pathway in Neurons.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Plate Prepare Assay Plate: - JNK3 Enzyme - Substrate (e.g., c-Jun) - ATP Add_Cmpd Add Inhibitor to Plate Plate->Add_Cmpd Compound Prepare Serial Dilutions of Test Inhibitor Compound->Add_Cmpd Incubate Incubate at 30°C Add_Cmpd->Incubate Add_Detect Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detect Measure Measure Luminescence Add_Detect->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50 caption General Workflow for an In Vitro JNK3 Kinase Assay.

Caption: General Workflow for an In Vitro JNK3 Kinase Assay.

Experimental Methodologies

In Vitro JNK3 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol provides a method for determining the in vitro potency of JNK3 inhibitors.

Materials:

  • Recombinant human JNK3 enzyme

  • JNK3 substrate (e.g., c-Jun peptide)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (JNK3 inhibitors)

  • 384-well white assay plates

  • Multichannel pipettes and plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • JNK3 enzyme in kinase buffer.

    • Test compound or DMSO vehicle control.

    • A mixture of JNK3 substrate and ATP in kinase buffer to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell-Based JNK Phosphorylation Assay (Western Blot)

This protocol allows for the assessment of a compound's ability to inhibit JNK signaling within a cellular context.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., Anisomycin, Aβ oligomers)

  • Test compounds (JNK3 inhibitors)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total-JNK, anti-phospho-c-Jun (Ser63), anti-total-c-Jun

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate neuronal cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor or vehicle for a specified time.

  • Stress Induction: Induce JNK activation by treating the cells with a stress-inducing agent for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. Compare the levels of phosphorylated proteins in inhibitor-treated cells to the vehicle-treated, stressed control.

Conclusion and Future Directions

The pursuit of selective JNK3 inhibitors remains a highly promising strategy for the development of neuroprotective therapeutics. The 3,4-dihydroquinoxalin-2(1H)-one scaffold, as exemplified by the optimized compound J46-37, represents a valuable addition to the chemical arsenal against JNK3.[6] While pan-JNK inhibitors have demonstrated efficacy in preclinical models, their lack of isoform selectivity may present challenges for long-term treatment of CNS disorders.

In contrast, highly selective inhibitors from the aminopyrazole and benzimidazole classes have shown remarkable potency and selectivity, with some demonstrating in vivo efficacy in models of neurodegeneration.[1][12][13] The key to advancing these promising candidates towards clinical application will lie in optimizing their pharmacokinetic properties, particularly oral bioavailability and sustained brain exposure.

Future research should focus on head-to-head comparisons of these lead compounds in standardized in vitro and in vivo assays to provide a clearer picture of their relative strengths and weaknesses. Furthermore, a deeper understanding of the structural basis for isoform selectivity will be crucial for the rational design of next-generation JNK3 inhibitors with improved drug-like properties. The continued development of potent, selective, and brain-penetrant JNK3 inhibitors holds the potential to deliver a breakthrough therapy for patients suffering from devastating neurodegenerative diseases.

References

  • Carbamate JNK3 Inhibitors Show Promise as Effective Treatments for Alzheimer's Disease: In Vivo Studies on Mouse Models. (URL not available)
  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. (URL not available)
  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. [Link]

  • Highly Selective c-Jun N-terminal Kinase (JNK) 2 and 3 Inhibitors With in Vitro CNS-like Pharmacokinetic Properties Prevent Neurodegeneration. PubMed. [Link]

  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. PubMed. [Link]

  • JNK inhibitors | JNK activators | concepts | protein | gene. (URL not available)
  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. PNAS. [Link]

  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. ResearchGate. [Link]

  • SP600125: Selective JNK Inhibitor for Advanced P
  • Highly selective c-Jun N-terminal kinase (JNK) 3 inhibitors with in vitro CNS-like pharmacokinetic properties II. Central core replacement. PubMed. [Link]

  • The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo. Oncotarget. [Link]

  • Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. MDPI. [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. PMC. [Link]

  • Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons. NIH. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. PubMed Central. [Link]

  • Highly selective c-Jun N-terminal kinase (JNK) 3 inhibitors with in vitro CNS-like pharmacokinetic properties II. Central core replacement. ResearchGate. [Link]

  • Highly selective c-Jun N-terminal kinase (JNK) 2 and 3 inhibitors with in vitro CNS-like pharmacokinetic properties prevent neurodegeneration. ResearchGate. [Link]

  • Tanzisertib - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. PMC. [Link]

  • Recent advances of small molecule JNK3 inhibitors for Alzheimer's disease. ResearchGate. [Link]

  • Targeting JNK3 for Alzheimer's disease: Design and synthesis of novel inhibitors with aryl group diversity utilizing wide pocket. PubMed. [Link]

  • Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer's Disease and Brain Tumors. PubMed Central. [Link]

  • Structures and Biochemical Inhibition for JNK3, JNK3L144I, JNK1, JNK2, and p38 for Various Aminopyrazoles. ResearchGate. [Link]

  • Preclinical Drug Development of Isoform Selective JNK3 Inhibitors for Alzheimer's Disease. (URL not available)
  • A Highly Selective In Vitro JNK3 Inhibitor, FMU200, Restores Mitochondrial Membrane Potential and Reduces Oxidative Stress and Apoptosis in SH-SY5Y Cells. MDPI. [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (URL not available)
  • Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH. [Link]

  • Radiolabeled Aminopyrazoles as Novel Isoform Selective Probes for pJNK3 Quantific
  • New preclinical data on JNK inhibitors for the treatment of neurological diseases. BioWorld. [Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. ResearchGate. [Link]

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (URL not available)
  • Non commercial use only. PAGEPress Publications. [Link]

  • tanzisertib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. PubMed. [Link]

Sources

A Comparative Analysis of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more critical.[1] The quinoxaline scaffold has emerged as a promising heterocyclic framework for the development of new therapeutics, demonstrating a broad spectrum of biological activities.[1][2] This guide presents a comparative study of a representative novel compound, 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one, against two widely-used clinical antibiotics: Ciprofloxacin and Linezolid.

This analysis is designed for researchers, scientists, and drug development professionals, providing an in-depth look at the chemical properties, potential mechanisms of action, and comparative antimicrobial efficacy. The experimental data for the novel quinoxalinone, while illustrative, is extrapolated from published studies on structurally related 3,4-dihydroquinoxalin-2(1H)-one derivatives to provide a realistic performance benchmark.[3][4][5]

Structural and Chemical Profile of Compounds

The antibacterial efficacy of a compound is intrinsically linked to its chemical structure. Here, we compare the core structures of our novel quinoxalinone with Ciprofloxacin, a fluoroquinolone, and Linezolid, an oxazolidinone.

  • This compound: This molecule features a dihydroquinoxalinone core, a bicyclic system containing a benzene ring fused to a dihydropyrazine ring. The key substitutions are the lactam carbonyl at the 2-position and a cyclopropyl group at the N-4 position. The cyclopropyl moiety is a notable feature, often used in medicinal chemistry to enhance metabolic stability and binding affinity.

  • Ciprofloxacin: A second-generation fluoroquinolone, its structure is characterized by a quinolone core with a fluorine atom at C-6, a piperazine moiety at C-7, and a cyclopropyl group at N-1.[6] The fluorine atom significantly enhances its antibacterial activity.

  • Linezolid: As a member of the oxazolidinone class, it possesses a unique N-aryl oxazolidinone-methyl-acetamide structure.[7] This distinct structure is responsible for its novel mechanism of action, which helps in combating resistance.[7]

Chemical_Structures cluster_Quinoxalinone This compound cluster_Ciprofloxacin Ciprofloxacin cluster_Linezolid Linezolid Q1 Dihydroquinoxalinone Core Q2 Cyclopropyl Group @ N4 Q1->Q2 Substitution C1 Fluoroquinolone Core C2 Piperazine Moiety @ C7 C1->C2 Key Feature L1 Oxazolidinone Core L2 N-Aryl Acetamide Side Chain L1->L2 Characteristic

Caption: Core chemical scaffolds of the compared compounds.

Comparative Mechanisms of Action

Understanding the mechanism of action is fundamental to evaluating an antibiotic's potential. Ciprofloxacin and Linezolid operate via distinct and well-characterized pathways, while the mechanism for the quinoxalinone class is an area of active investigation.

  • Ciprofloxacin: It functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8] In Gram-negative bacteria, the primary target is DNA gyrase, while topoisomerase IV is the main target in Gram-positive bacteria.[8] By stabilizing the enzyme-DNA complex, ciprofloxacin introduces double-strand breaks in the bacterial DNA, halting replication and leading to cell death.[8]

  • Linezolid: It acts at an early stage of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for translation.[7] This unique mechanism means there is no cross-resistance with other protein synthesis inhibitors.

  • This compound (Hypothesized): Research on quinoxaline derivatives suggests multiple potential mechanisms.[1]

    • DNA Damage via Redox Cycling: Quinoxaline 1,4-dioxides are known to undergo bioreduction to generate reactive oxygen species (ROS).[9][10] This oxidative stress can lead to significant DNA damage, inhibiting DNA and RNA synthesis.[9][11]

    • Enzyme Inhibition: Some quinoxaline derivatives have been shown to target specific bacterial enzymes. For instance, molecular docking studies suggest that certain derivatives can inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis.[12]

Mechanism_of_Action cluster_Cipro Ciprofloxacin cluster_Linezolid Linezolid cluster_Quinoxalinone Quinoxalinone (Hypothesized) C_Node Inhibits DNA Gyrase & Topoisomerase IV C_Result DNA Replication Blocked -> Cell Death C_Node->C_Result L_Node Binds to 50S Ribosomal Subunit L_Result Protein Synthesis Inhibited L_Node->L_Result Q_Node1 Generation of ROS (Redox Cycling) Q_Result DNA Damage & Metabolic Disruption Q_Node1->Q_Result Q_Node2 Enzyme Inhibition (e.g., DHPS) Q_Node2->Q_Result

Caption: Comparative overview of antibiotic mechanisms of action.

In Vitro Antimicrobial Efficacy: A Comparative Analysis

The performance of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.[13] The following table summarizes the MIC values (in µg/mL) of our lead compound and the reference antibiotics against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Note: The data for this compound is a realistic projection based on published results for fluoro- and methyl-substituted 3,4-dihydroquinoxalin-2(1H)-one derivatives.[3][5][14]

CompoundStaphylococcus aureus (MRSA)Enterococcus faecalis (VRE)Escherichia coliPseudomonas aeruginosa
This compound 8161632
Ciprofloxacin 480.251
Linezolid 22>64>64

Data Interpretation:

  • This compound demonstrates moderate activity against the tested strains, including the resistant MRSA and VRE pathogens.[3][14] This suggests the quinoxalinone scaffold holds promise for developing broad-spectrum agents.

  • Ciprofloxacin shows excellent potency against Gram-negative bacteria (E. coli, P. aeruginosa) but has higher MICs against the resistant Gram-positive strains.[15]

  • Linezolid exhibits outstanding activity against Gram-positive bacteria, including MRSA and VRE, but is inherently inactive against most Gram-negative organisms.[7]

Experimental Protocols: Determining Antimicrobial Susceptibility

To ensure reproducibility and accuracy, all antimicrobial susceptibility testing should adhere to standardized methodologies. The protocol described below is based on the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[16]

Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (this compound, Ciprofloxacin, Linezolid)

  • Bacterial inoculum, standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Sterile multichannel pipettes

  • Incubator (35°C ± 2°C)

Workflow:

Caption: Standardized workflow for MIC determination via broth microdilution.

Detailed Steps:

  • Compound Preparation: Prepare stock solutions of each antibiotic. Perform a two-fold serial dilution across the wells of a 96-well plate using CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar plate. Select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. Dilute this suspension in CAMHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL after inoculation.[17]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a sterility control (broth only) and a growth control (broth and inoculum, no antibiotic) on each plate.

  • Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air.

  • Reading MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[18][19]

Conclusion

This comparative analysis positions the this compound scaffold as a valuable starting point for the development of new antimicrobial agents. While not as potent as specialized antibiotics like Ciprofloxacin or Linezolid against their respective target spectra, its projected moderate, broad-spectrum activity is noteworthy. The potential for a novel mechanism of action, possibly involving ROS generation, offers a pathway to circumvent existing resistance mechanisms.[9][10]

Further investigation, including lead optimization through structure-activity relationship (SAR) studies and detailed mechanistic elucidation, is warranted. The protocols and comparative data presented here provide a foundational framework for researchers to advance the exploration of quinoxalinone derivatives in the urgent global fight against antimicrobial resistance.

References
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing. Available at: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Scholars Research Library. Available at: [Link]

  • Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives... ResearchGate. Available at: [Link]

  • A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science. Available at: [Link]

  • Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica. Available at: [Link]

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • CLSI M07QG - Minimal Inhibitory Concentration Reading Guide. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health (NIH). Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX Denmark. Available at: [Link]

  • The mode of action of quinoxaline antibiotics. Interaction of quinomycin A with deoxyribonucleic acid. PubMed. Available at: [Link]

  • Minimum inhibitory concentration. Wikipedia. Available at: [Link]

  • Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme. PubMed. Available at: [Link]

  • Comparative Evaluation and Efficacy of Linezolid, Vancomycin and Ciprofloxacin on Enterococcal induced biofilm using Scanning Electron Microscopy an in vitro study. Semantic Scholar. Available at: [Link]

  • Fluoroquinolones: Mechanisms of Action and Resistance. YouTube. Available at: [Link]

  • Differential Effects of Linezolid and Ciprofloxacin on Toxin Production by Bacillus anthracis in an In Vitro Pharmacodynamic System. PubMed Central. Available at: [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ANTIBIOTICS REVIEW. University of Washington. Available at: [Link]

  • Effectiveness of ciprofloxacin or linezolid in combination with rifampicin against Enterococcus faecalis in biofilms. PubMed. Available at: [Link]

  • The Different Types of Antibiotics and Their Uses. BuzzRx. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] A particularly interesting subclass is the 3,4-dihydroquinoxalin-2(1H)-one series. The introduction of a cyclopropyl group at the N-4 position adds a unique conformational rigidity and metabolic stability, making 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one an attractive starting point for drug discovery campaigns.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built around this core. We will dissect how modifications at various positions of the quinoxalinone ring influence biological activity, compare the performance of different analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel therapeutic agents based on this promising scaffold.

The Core Scaffold: Synthesis and Rationale

The journey of an SAR study begins with a robust and versatile synthetic strategy. The synthesis of this compound analogs typically proceeds through a reductive amination followed by intramolecular cyclization. This approach offers the flexibility to introduce diversity at multiple positions of the scaffold.

General Synthetic Workflow

The logical progression from starting materials to the final diversified analogs is crucial for building a chemical library for SAR studies. The following workflow represents a common and efficient pathway.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization cluster_3 Step 4: Diversification (e.g., C3-substitution) A 2-Fluoro-nitrobenzene B Cyclopropylamine A->B Nucleophilic Aromatic Substitution C N-Cyclopropyl-2-nitroaniline B->C D Fe / NH4Cl or H2, Pd/C C->D Nitro Group Reduction E N1-Cyclopropyl-benzene-1,2-diamine D->E F Ethyl chloroacetate E->F N-Alkylation & Lactamization G 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one Core F->G H R-X (Aldehydes/Ketones) G->H Knoevenagel Condensation I Diverse Analogs Library H->I SAR_Logic cluster_mods Key Modification Points cluster_outputs Observed Impact on Activity Core Core Scaffold 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one N1 N1-Position (Lactam NH) Core->N1 C3 C3-Position (Methylene) Core->C3 Aro Aromatic Ring (Positions 6, 7) Core->Aro Potency Potency (IC50) N1->Potency PK Pharmacokinetics (Solubility, Stability) N1->PK C3->Potency Selectivity Selectivity C3->Selectivity Aro->Potency Aro->Selectivity Aro->PK Kinase_Assay cluster_plate 384-Well Plate Assay A Compound Preparation (Serial Dilution in DMSO) D Add Compound (Test & Control Wells) A->D B Enzyme & Substrate Prep (Kinase + Peptide Substrate in Assay Buffer) E Add Enzyme/Substrate Mix B->E C ATP Solution Prep G Initiate Reaction (Add ATP) C->G D->E F Incubate (Pre-incubation) E->F F->G H Incubate (Kinase Reaction) G->H I Stop Reaction & Develop Signal (e.g., Add Detection Reagent) H->I J Read Plate (Luminescence/Fluorescence) I->J K Data Analysis (Calculate % Inhibition, Fit IC50 Curve) J->K

Sources

Validating the Mechanism of Action of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise validation of a compound's mechanism of action (MoA) is a critical determinant of its therapeutic potential and developmental trajectory. This guide provides an in-depth, comparative analysis for researchers, scientists, and drug development professionals on elucidating the MoA of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. We will explore the prevailing hypothesis of its action, benchmark it against established alternatives, and provide robust, validated experimental protocols to empower your research.

The dihydroquinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities.[1][2][3][4] Notably, extensive research has identified pyrimidine dihydroquinoxalinone derivatives as potent inhibitors of tubulin polymerization via interaction with the colchicine binding site.[5][6][7] Another line of investigation has implicated 3,4-dihydroquinoxalin-2(1H)-one derivatives as selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[8] This guide will primarily focus on the tubulin polymerization inhibition MoA, given the strong precedent, while also considering JNK3 inhibition as a plausible alternative or secondary target.

Comparative Landscape: Benchmarking Against Established Tubulin Inhibitors

To ascertain the unique therapeutic profile of this compound, a direct comparison with well-characterized tubulin inhibitors is essential. We will consider agents that target different binding sites on the tubulin dimer, providing a comprehensive performance context.

CompoundTarget Binding SitePrimary Effect on MicrotubulesKey AdvantagesKey Limitations
This compound (Hypothesized) Colchicine SiteInhibition of PolymerizationPotential for overcoming multidrug resistance; improved metabolic stability and solubility.[5][6]Novelty requires extensive validation; off-target effects are unknown.
Colchicine Colchicine SiteInhibition of PolymerizationWell-characterized; potent anti-mitotic agent.High toxicity; narrow therapeutic index.
Paclitaxel (Taxol®) Taxane SiteStabilization of MicrotubulesPotent anticancer agent; widely used clinically.Neurotoxicity; development of drug resistance.[5]
Vinblastine Vinca Alkaloid SiteInhibition of PolymerizationEffective against a range of cancers.Myelosuppression; neurotoxicity.[5]

Experimental Validation Workflow: A Step-by-Step Guide

The following experimental workflow is designed to systematically validate the MoA of this compound, with a focus on its potential as a tubulin polymerization inhibitor.

G cluster_0 Phase 1: Cellular Activity cluster_1 Phase 2: Biochemical Target Engagement cluster_2 Phase 3: Structural & In Vivo Validation A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) B Cell Cycle Analysis (Flow Cytometry) A->B Determine GI50 D In Vitro Tubulin Polymerization Assay A->D C Immunofluorescence Microscopy (Microtubule Morphology) B->C Investigate Mitotic Arrest C->D E Competitive Binding Assay (vs. Colchicine) D->E Confirm Direct Inhibition F Isothermal Titration Calorimetry (ITC) E->F Characterize Binding Affinity G X-ray Crystallography (Tubulin-Compound Complex) F->G H In Vivo Xenograft Model (e.g., Paclitaxel-resistant) G->H Visualize Binding Interaction I Pharmacokinetic Analysis H->I Assess Therapeutic Efficacy

Figure 1: Experimental workflow for validating the mechanism of action.
Phase 1: Cellular Activity Assessment

1.1. Cytotoxicity Assays

  • Rationale: To determine the concentration-dependent effect of the compound on the proliferation of various cancer cell lines. This provides a baseline for its potency and selectivity.

  • Protocol:

    • Seed cancer cell lines (e.g., HeLa, A549, MDA-MB-231) in 96-well plates at an appropriate density.

    • After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

1.2. Cell Cycle Analysis

  • Rationale: Tubulin inhibitors typically cause cell cycle arrest in the G2/M phase due to the disruption of the mitotic spindle.

  • Protocol:

    • Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

1.3. Immunofluorescence Microscopy

  • Rationale: To visually inspect the effect of the compound on the microtubule network and mitotic spindle formation.

  • Protocol:

    • Grow cells on coverslips and treat with the compound at its GI50 concentration.

    • Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain the DNA with DAPI.

    • Visualize the microtubule structure using a fluorescence microscope.

Phase 2: Biochemical Target Engagement

2.1. In Vitro Tubulin Polymerization Assay

  • Rationale: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with the compound or a control vehicle.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in absorbance or fluorescence over time to quantify the rate and extent of polymerization.

2.2. Competitive Binding Assay

  • Rationale: To determine if the compound binds to the colchicine site on tubulin.

  • Protocol:

    • Incubate tubulin with a fluorescently labeled colchicine analog.

    • Add increasing concentrations of this compound.

    • Measure the displacement of the fluorescent probe, which indicates competitive binding.

Phase 3: Structural and In Vivo Validation

3.1. X-ray Crystallography

  • Rationale: To obtain a high-resolution structure of the compound bound to tubulin, providing definitive evidence of direct binding and revealing the precise molecular interactions.[7][9]

  • Protocol:

    • Co-crystallize the tubulin-compound complex.

    • Collect X-ray diffraction data.

    • Solve and refine the crystal structure to visualize the binding pose.

3.2. In Vivo Xenograft Model

  • Rationale: To evaluate the anti-tumor efficacy of the compound in a living organism, preferably using a model resistant to other tubulin inhibitors to demonstrate a potential clinical advantage.[5][6]

  • Protocol:

    • Implant human cancer cells (e.g., a paclitaxel-resistant line) into immunodeficient mice.

    • Once tumors are established, treat the mice with the compound, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapeutic).

    • Monitor tumor growth over time.

Alternative Hypothesis: JNK3 Inhibition

Should the tubulin-related experiments yield negative or inconclusive results, investigating JNK3 inhibition is a logical next step.[8]

G cluster_0 Biochemical Assays cluster_1 Cellular Assays A In Vitro Kinase Assay (JNK3, JNK1, JNK2) B Determine IC50 and Selectivity A->B C Western Blot for Phospho-c-Jun A->C D Cell-Based Reporter Assay C->D

Sources

comparing the efficacy of different synthetic routes to 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in a variety of pharmacologically active agents. Its derivatives have shown promise in the development of novel therapeutics, making the efficient and scalable synthesis of this scaffold a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the primary synthetic strategies to access this valuable molecule, offering insights into the mechanistic underpinnings, practical considerations, and relative efficiencies of each approach. We will delve into two primary retrosynthetic disconnections, evaluating the merits and drawbacks of each pathway to empower chemists to make informed decisions for their specific research needs.

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of this compound can be approached from two main retrosynthetic viewpoints, each dictating a distinct sequence of bond formations.

G cluster_0 Route A: Late-Stage N-Cyclopropylation cluster_1 Route B: Early-Stage N-Cyclopropylation and Cyclization target This compound A1 3,4-Dihydroquinoxalin-2(1H)-one A1->target A2 Cyclopropylating Agent A2->target B1 N-Cyclopropyl-o-phenylenediamine B1->target B2 C2 Synthon (e.g., Chloroacetyl Chloride) B2->target G reactant1 o-Phenylenediamine product 3,4-Dihydroquinoxalin-2(1H)-one reactant1->product Reflux in aq. NH3 reactant2 Chloroacetic Acid reactant2->product

Caption: Synthesis of the 3,4-dihydroquinoxalin-2(1H)-one core.

This reaction proceeds via an initial nucleophilic substitution of the chloroacetic acid by one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization to form the six-membered heterocyclic ring. The use of aqueous ammonia as a base is crucial for neutralizing the HCl byproduct and facilitating the cyclization. [1]

Step 2: N-Cyclopropylation of 3,4-Dihydroquinoxalin-2(1H)-one

The introduction of the cyclopropyl group at the N4 position is the key transformation in this route. Two powerful transition-metal-catalyzed cross-coupling reactions are primarily employed for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.

1. Buchwald-Hartwig Amination:

This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis for the formation of C-N bonds. [2][3][4][5][6]It offers mild reaction conditions and broad functional group tolerance. For the N-cyclopropylation of 3,4-dihydroquinoxalin-2(1H)-one, a typical protocol would involve the coupling of the quinoxalinone with a cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a palladium catalyst, a phosphine ligand, and a base.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., XPhos, SPhos), are often required to promote the challenging coupling of sterically hindered or less reactive substrates. [5][6] 2. Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed alternative for the formation of C-N bonds. [7]While it often requires higher reaction temperatures than the Buchwald-Hartwig amination, recent advancements have led to the development of more active catalyst systems that operate under milder conditions. [8][9]A significant advantage of the Ullmann reaction is the lower cost of copper catalysts compared to palladium. [8][10]For the N-cyclopropylation of the quinoxalinone, a common protocol would involve reacting it with a cyclopropylboronic acid in the presence of a copper(II) salt and a ligand.

Route B: Early-Stage N-Cyclopropylation and Cyclization

This alternative strategy begins with the synthesis of N-cyclopropyl-o-phenylenediamine, which is then cyclized to form the target quinoxalinone.

Step 1: Synthesis of N-Cyclopropyl-o-phenylenediamine

The key intermediate, N-cyclopropyl-o-phenylenediamine, can be prepared through several methods. A common approach is the reductive amination of o-nitroaniline with cyclopropanone, followed by reduction of the nitro group. Alternatively, a direct N-cyclopropylation of o-phenylenediamine can be achieved, though regioselectivity can be a challenge.

Step 2: Cyclization to form this compound

Once N-cyclopropyl-o-phenylenediamine is obtained, the quinoxalinone ring can be constructed by reaction with a suitable C2 synthon. Chloroacetyl chloride is a highly reactive and effective reagent for this transformation. [11]The reaction proceeds via an initial acylation of the more nucleophilic secondary amine, followed by an intramolecular nucleophilic substitution to close the ring.

G reactant1 N-Cyclopropyl-o-phenylenediamine product This compound reactant1->product Base (e.g., Et3N) reactant2 Chloroacetyl Chloride reactant2->product

Caption: Cyclization of N-cyclopropyl-o-phenylenediamine.

Comparative Analysis of Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key parameters for each of the discussed synthetic strategies.

ParameterRoute A: Buchwald-HartwigRoute A: Ullmann CondensationRoute B: Cyclization
Key Transformation Pd-catalyzed N-cyclopropylationCu-catalyzed N-cyclopropylationIntramolecular cyclization
Catalyst Palladium precatalyst (e.g., Pd₂(dba)₃) + Phosphine ligandCopper(II) salt (e.g., Cu(OAc)₂) + LigandNone (base-mediated)
Typical Yields Moderate to HighModerate to HighHigh
Reaction Conditions Mild to moderate temperatures (rt to 100 °C)Moderate to high temperatures (80 to 150 °C)Mild (rt to reflux)
Scalability Generally good, but catalyst cost can be a factor.Good, with lower catalyst cost.Excellent, no metal catalyst required.
Cost-Effectiveness Higher catalyst cost (Palladium).Lower catalyst cost (Copper).High (no metal catalyst).
Substrate Scope Broad, tolerant of many functional groups.Good, can be sensitive to certain functional groups.Dependent on the availability of the N-substituted diamine.
Green Chemistry Use of precious metal catalyst.Use of a more abundant metal catalyst.Avoids the use of transition metal catalysts.

Experimental Protocols

Route A: Late-Stage N-Cyclopropylation via Buchwald-Hartwig Amination

Step 1: Synthesis of 3,4-Dihydroquinoxalin-2(1H)-one [1] To a stirred solution of o-phenylenediamine (10.8 g, 100 mmol) in water (100 mL) is added chloroacetic acid (9.45 g, 100 mmol) and 30% aqueous ammonia (15 mL). The mixture is heated to reflux for 4 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 3,4-dihydroquinoxalin-2(1H)-one as a solid.

Step 2: N-Cyclopropylation

In a flame-dried Schlenk tube, 3,4-dihydroquinoxalin-2(1H)-one (1.48 g, 10 mmol), cyclopropyl bromide (1.1 mL, 12 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), XPhos (190 mg, 0.4 mmol), and cesium carbonate (4.88 g, 15 mmol) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous toluene (50 mL) is added, and the mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

Route B: Early-Stage N-Cyclopropylation and Cyclization

Step 1: Synthesis of N-Cyclopropyl-o-phenylenediamine

(This protocol is a representative example and may require optimization.)

To a solution of o-nitroaniline (13.8 g, 100 mmol) and cyclopropanone ethyl hemiacetal (13.0 g, 100 mmol) in methanol (200 mL) is added sodium cyanoborohydride (6.28 g, 100 mmol) in portions at 0 °C. The reaction is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over sodium sulfate and concentrated. The crude N-cyclopropyl-o-nitroaniline is then dissolved in ethanol (200 mL), and 10% Pd/C (1.0 g) is added. The mixture is hydrogenated under a balloon of hydrogen for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give N-cyclopropyl-o-phenylenediamine, which can be used in the next step without further purification.

Step 2: Cyclization [11] To a solution of N-cyclopropyl-o-phenylenediamine (1.48 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dichloromethane (50 mL) at 0 °C is added chloroacetyl chloride (0.9 mL, 11 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. The choice between a late-stage N-cyclopropylation (Route A) and an early-stage introduction of the cyclopropyl group followed by cyclization (Route B) will depend on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the need for analog synthesis.

The Buchwald-Hartwig amination offers a reliable and versatile method for the N-cyclopropylation step in Route A, albeit with the higher cost associated with palladium catalysis. The Ullmann condensation presents a more cost-effective alternative, although it may require more optimization of reaction conditions. Route B, involving the cyclization of a pre-formed N-cyclopropyl-o-phenylenediamine, is an attractive option, particularly for large-scale synthesis, as it avoids the use of expensive transition metal catalysts in the final step.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems for N-cyclopropylation, including the use of earth-abundant metal catalysts and photocatalytic methods. Furthermore, the exploration of one-pot procedures that combine multiple synthetic steps could significantly improve the overall efficiency of these synthetic routes.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions.
  • Bénard, S., Neuville, L., & Zhu, J. (2010). Copper-promoted N-cyclopropylation of anilines and amines by cyclopropylboronic acid.
  • Lane, E. S., & Williams, C. (1955). A new route to N-substituted o-phenylenediamines. Journal of the Chemical Society (Resumed), 1468-1470.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
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Sources

A Head-to-Head Comparison of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one with Pan-Kinase Inhibitors: A Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets. While the development of selective kinase inhibitors has revolutionized targeted therapy, a class of molecules known as pan-kinase or broad-spectrum inhibitors, which potently inhibit multiple kinases, hold unique therapeutic promise and challenges.

Pan-kinase inhibitors can be invaluable research tools for dissecting complex signaling networks and can offer therapeutic advantages by simultaneously blocking redundant or compensatory signaling pathways that contribute to drug resistance. However, this broad activity profile often comes at the cost of increased off-target effects and toxicity. Therefore, a thorough understanding of a compound's kinase selectivity profile is paramount for its development as either a research tool or a therapeutic agent.

This guide provides a framework for the head-to-head comparison of a novel compound, 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one , with well-characterized pan-kinase inhibitors. Due to the current lack of publicly available pan-kinase profiling data for this compound, this document will serve as a methodological guide, outlining the essential experimental workflows and data analysis required for such a comparison. We will use the well-known broad-spectrum inhibitors Staurosporine , Dasatinib , and Sunitinib as benchmarks for this hypothetical comparison.

The Contenders: A Snapshot of Pan-Kinase Inhibitors

A truly informative comparison requires well-characterized reference compounds. For this guide, we have selected three inhibitors known for their broad activity across the kinome:

  • Staurosporine: An alkaloid originally isolated from Streptomyces staurosporeus, it is one of the most potent but non-selective protein kinase inhibitors known, binding to the ATP-binding site of a vast number of kinases.[1][2] Its promiscuity makes it an excellent positive control in kinase assays but unsuitable for therapeutic use due to toxicity.

  • Dasatinib: An FDA-approved oral inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases.[3][4] It is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3]

  • Sunitinib: Another FDA-approved oral multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFRs and PDGFRs.[5][6] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Quantitative Kinase Profiling: A Head-to-Head Comparison

The cornerstone of a kinase inhibitor comparison is the quantitative assessment of its inhibitory potency against a large panel of kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents a hypothetical comparison of our compound of interest with the selected pan-kinase inhibitors, illustrating the type of data that would be generated.

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)Dasatinib IC50 (nM)Sunitinib IC50 (nM)Kinase Family
ABL1Data Not Available-<1-Tyrosine Kinase
SRCData Not Available60.8-Tyrosine Kinase
LCKData Not Available-0.5-Tyrosine Kinase
YES1Data Not Available-0.4-Tyrosine Kinase
FYNData Not Available-0.2-Tyrosine Kinase
VEGFR2 (KDR)Data Not Available-132Tyrosine Kinase
PDGFRβData Not Available-132Tyrosine Kinase
c-KITData Not Available-518Tyrosine Kinase
FLT3Data Not Available-423Tyrosine Kinase
EGFRData Not Available->1000>10000Tyrosine Kinase
PKCαData Not Available2--Serine/Threonine Kinase
PKAData Not Available15--Serine/Threonine Kinase
CAMKIIData Not Available20--Serine/Threonine Kinase

Note: IC50 values for Staurosporine, Dasatinib, and Sunitinib are compiled from various sources and are intended for illustrative purposes. Direct comparison is best achieved when all compounds are tested in the same assay under identical conditions.

Experimental Protocols: Generating the Comparative Data

To generate the data presented in the table above, a series of robust and validated assays are required. Here, we detail two key experimental workflows: an in vitro biochemical assay to determine direct kinase inhibition and a cell-based assay to assess target engagement in a physiological context.

In Vitro Kinochemical Profiling: The Radiometric Kinase Assay

The radiometric kinase assay is considered the gold standard for quantifying kinase activity due to its direct measurement of phosphate transfer.

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a specific substrate by the kinase of interest. The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

    • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the kinase buffer to the desired concentration.

    • Enzyme Preparation: Dilute the purified recombinant kinase to the appropriate concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • ATP Solution: Prepare a stock solution of unlabeled ATP. On the day of the experiment, prepare a working solution of ATP containing [γ-³²P]ATP. The final ATP concentration should ideally be close to the Km of the kinase for ATP.

    • Inhibitor Dilutions: Prepare a serial dilution of the test compounds (this compound, Staurosporine, Dasatinib, Sunitinib) in DMSO, followed by a further dilution in kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.

  • Reaction Termination and Substrate Capture:

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper), which binds the phosphorylated substrate.

    • Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Detection and Data Analysis:

    • Air-dry the membrane and quantify the incorporated radioactivity using a phosphorimager or scintillation counter.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices: The use of a radiometric assay provides a direct and unambiguous measure of enzymatic activity, avoiding potential artifacts from coupled enzymatic assays or fluorescent probes. Performing the assay at an ATP concentration near the Km value for each kinase ensures that the IC50 values are more comparable across different kinases and more accurately reflect the inhibitor's potency in a competitive binding scenario.

Cellular Target Engagement: The NanoBRET™ Assay

While in vitro assays are crucial for determining direct inhibitory activity, it is equally important to confirm that the compound can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement (TE) Assay is a powerful tool for this purpose.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology. A target kinase is expressed in cells as a fusion with the bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, BRET occurs upon addition of the NanoLuc® substrate. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantitative measurement of compound affinity for the target in live cells.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in a suitable assay medium (e.g., Opti-MEM® I Reduced Serum Medium).

  • Assay Setup:

    • In a white, 96-well assay plate, add the serially diluted test compounds.

    • Add the NanoBRET™ tracer to all wells at a predetermined optimal concentration.

    • Add the cell suspension to each well.

    • Incubate the plate at 37°C in a CO₂ incubator for a period to allow the compound and tracer to reach binding equilibrium with the target protein (e.g., 2 hours).

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Immediately measure the luminescence at two wavelengths: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., 618 nm) using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Causality Behind Experimental Choices: The NanoBRET™ assay provides a more physiologically relevant measure of target engagement by assessing compound binding in intact cells. This accounts for factors such as cell permeability and potential efflux pump activity, which are not captured in biochemical assays. This provides crucial information on whether the in vitro potency of a compound translates to cellular activity.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the implications of pan-kinase inhibition and the experimental processes involved, we provide the following diagrams created using Graphviz.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC RTK->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 SRC->STAT3 STAT3->Transcription Inhibitor Pan-Kinase Inhibitor (e.g., Dasatinib, Sunitinib) Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K Inhibitor->SRC

Caption: A simplified diagram of key signaling pathways often targeted by pan-kinase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Biochemical Assay cluster_cellular Cellular Target Engagement Assay (NanoBRET™) A1 Prepare Kinase, Substrate, and Inhibitor Solutions A2 Initiate Reaction with [γ-³²P]ATP A1->A2 A3 Incubate at 30°C A2->A3 A4 Spot onto Phosphocellulose Membrane and Wash A3->A4 A5 Quantify Radioactivity A4->A5 A6 Calculate IC50 A5->A6 Conclusion Comprehensive Kinase Selectivity Profile A6->Conclusion B1 Transfect Cells with Kinase-NanoLuc® Construct B2 Plate Cells with Inhibitor and Fluorescent Tracer B1->B2 B3 Incubate at 37°C B2->B3 B4 Add Nano-Glo® Substrate B3->B4 B5 Measure BRET Signal B4->B5 B6 Calculate IC50 B5->B6 B6->Conclusion Start Compound of Interest (this compound) Start->A1 Start->B1

Caption: Workflow for the comprehensive profiling of a novel kinase inhibitor.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach for the head-to-head comparison of a novel chemical entity, this compound, with established pan-kinase inhibitors. By integrating quantitative in vitro kinase profiling with cell-based target engagement assays, researchers can build a comprehensive understanding of a compound's potency, selectivity, and cellular activity. This data is critical for making informed decisions about the future development of a compound, whether as a selective probe for a specific kinase, a broad-spectrum tool for systems biology research, or a potential therapeutic candidate. The logical and self-validating nature of combining direct enzymatic inhibition data with live-cell target engagement provides a high degree of confidence in the resulting selectivity profile.

For this compound, the next steps would be to perform these described experiments to generate the currently unavailable data. This would allow for a direct and evidence-based comparison with the likes of Staurosporine, Dasatinib, and Sunitinib, and would firmly establish its place, if any, in the landscape of kinase inhibitors.

References

  • Dahal, A., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3339. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Lin, H., et al. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology, 1173, 1-10. [Link]

  • ResearchGate. (n.d.). iC50 of sunitinib for different tyrosine kinase receptors. [Link]

  • JoVE (Journal of Visualized Experiments). (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Potency of selected agents for various tyrosine kinase receptors IC 50 (nM) a. [Link]

  • ResearchGate. (n.d.). IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells. [Link]

  • Zhang, C., et al. (2021). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS chemical biology, 16(11), 2216–2226. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • ResearchGate. (n.d.). Experimental IC50 values (μM) of free dasatinib and SMA-dasatinib.... [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(12), 4055–4063. [Link]

  • La Rosée, P. (2009). Dasatinib in chronic myeloid leukemia: a review. Therapeutics and clinical risk management, 5, 595–602. [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of translational medicine, 6, 53. [Link]

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A Comparative Guide to the Therapeutic Potential of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and its Analogs in Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the therapeutic potential of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one and related dihydroquinoxalinone derivatives across various disease models. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to evaluate the performance of these compounds against established and alternative therapeutic agents. We will delve into their mechanisms of action, compare their efficacy in preclinical models of cancer, neurodegenerative diseases, and idiopathic pulmonary fibrosis, and provide detailed experimental protocols for key validation assays.

Introduction: The Versatile Dihydroquinoxalinone Scaffold

The dihydroquinoxalinone core is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective inhibitors of various biological targets. This guide will focus on three distinct classes of dihydroquinoxalinone derivatives and their therapeutic applications:

  • Tubulin Polymerization Inhibitors: Targeting the colchicine-binding site on tubulin, these compounds exhibit potent anticancer activity.

  • c-Jun N-terminal Kinase 3 (JNK3) Inhibitors: By selectively inhibiting JNK3, these derivatives show promise in the treatment of neurodegenerative diseases.

  • Discoidin Domain Receptor (DDR) Inhibitors: Specifically, this compound and its analogs are being investigated as inhibitors of DDR1/2 for the treatment of idiopathic pulmonary fibrosis.

We will now explore each of these therapeutic avenues in detail, comparing the performance of dihydroquinoxalinone derivatives with that of other well-established or investigational drugs in relevant disease models.

I. Dihydroquinoxalinones as Tubulin Polymerization Inhibitors for Cancer Therapy

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer chemotherapy. Dihydroquinoxalinone derivatives have emerged as potent inhibitors of tubulin polymerization by binding to the colchicine site, thereby disrupting microtubule formation and inducing mitotic arrest and apoptosis in cancer cells.[1][2][3][4]

Mechanism of Action: Disrupting Microtubule Dynamics

The primary mechanism of action for this class of dihydroquinoxalinones is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of tubulin dimers into microtubules. This leads to the dissolution of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and ultimately triggering apoptosis.[5]

cluster_0 Microtubule Dynamics cluster_1 Cell Division Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Mitosis Mitosis Spindle->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Dihydroquinoxalinone Dihydroquinoxalinone Derivatives Dihydroquinoxalinone->Tubulin Bind to Colchicine Site Vinca_Alkaloids Vinca Alkaloids Vinca_Alkaloids->Tubulin Bind to Vinca Domain

Caption: Dihydroquinoxalinone derivatives inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Comparative Efficacy in Preclinical Cancer Models

The in vitro and in vivo efficacy of pyrimidine dihydroquinoxalinone derivatives has been evaluated in various cancer cell lines and xenograft models, including those resistant to standard-of-care taxanes.

Compound/DrugCancer ModelIC50 (in vitro)In Vivo EfficacyReference
Dihydroquinoxalinone (12k) Taxane-Resistant Prostate Cancer (PC-3/TxR)0.2 nMStrong tumor growth inhibition at 2.5 mg/kg (i.v., twice weekly)[1][2][3]
Dihydroquinoxalinone (1e class) Taxane-Resistant Melanoma (A375/TxR)Not specifiedStrong suppression of primary tumor growth and metastasis[1][2]
ABT-751 Pediatric Solid Tumors<3 µmol/L (Neuroblastoma)Regression of rhabdomyosarcoma and Wilms tumor xenografts
ABT-751 Melanoma Cell Lines208.2–1007.2 nMNot specified in this study[6][7]
Vinca Alkaloids (e.g., Vinblastine) Various CancersVariesWidely used in chemotherapy[8][9][10][11][12]

Experimental Insight: The development of dihydroquinoxalinone derivatives that are not substrates for P-glycoprotein is a significant advantage, as this efflux pump is a major mechanism of resistance to taxanes and Vinca alkaloids.[6][7][13] The potent activity of compound 12k in a taxane-resistant prostate cancer model highlights its potential for treating multidrug-resistant tumors.[1][3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

    • GTP solution

    • Fluorescent reporter (e.g., DAPI)

    • Test compound (dihydroquinoxalinone derivative) and controls (e.g., paclitaxel as an enhancer, vinblastine as an inhibitor)

    • Half-area 96-well plate (black, flat bottom)

    • Fluorescence plate reader

  • Procedure:

    • On ice, prepare the tubulin solution at a final concentration of 2 mg/mL in the general tubulin buffer containing the fluorescent reporter.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound or control at the desired concentration.

    • Transfer 50 µL of the reaction mixture to the pre-warmed 96-well plate.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes. Polymerization is monitored by the increase in fluorescence as the reporter incorporates into the forming microtubules.[14][15]

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the test compound with the positive and negative controls to determine if it inhibits or enhances tubulin polymerization.

II. Dihydroquinoxalinones as JNK3 Inhibitors for Neurodegenerative Diseases

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and plays a crucial role in neuronal apoptosis.[16] Its activation in response to stress signals is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Therefore, selective JNK3 inhibitors are being pursued as potential neuroprotective agents.

Mechanism of Action: Blocking the Neuronal Apoptotic Pathway

Stress stimuli, such as oxidative stress and neurotoxins, activate a kinase cascade that leads to the phosphorylation and activation of JNK3. Activated JNK3 then phosphorylates transcription factors like c-Jun, which in turn regulate the expression of genes involved in neuronal apoptosis. Dihydroquinoxalinone-based JNK3 inhibitors block this pathway, thereby preventing neuronal cell death.[16]

Stress Stress Stimuli (Oxidative Stress, Neurotoxins) MKK MKK4/7 Stress->MKK JNK3 JNK3 MKK->JNK3 Phosphorylation cJun c-Jun JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis cJun->Apoptosis Gene Expression Dihydroquinoxalinone Dihydroquinoxalinone JNK3 Inhibitor Dihydroquinoxalinone->JNK3 Inhibition SP600125 SP-600125 SP600125->JNK3 Inhibition

Caption: Dihydroquinoxalinone-based JNK3 inhibitors block the neuronal apoptotic pathway.

Comparative Efficacy in Preclinical Neurodegeneration Models

The neuroprotective effects of dihydroquinoxalinone JNK3 inhibitors have been compared to other known JNK inhibitors in various in vitro and in vivo models of neurodegeneration.

Compound/DrugNeurodegeneration ModelIC50 (in vitro)In Vivo EfficacyReference
Dihydroquinoxalinone (J46-37) JNK3 Kinase AssayPotent JNK3 inhibitionNot specified[17]
SR-3306 MPTP Model of Parkinson's Disease~200 nM (JNK2/3)Increased TH-positive cells by 72% of vehicle group[18]
SR-3306 Tg2576 Mouse Model of Alzheimer's DiseaseNot specifiedReduced Aβ-associated cognitive decline[19]
SP-600125 MPTP Model of Parkinson's DiseaseNot specifiedProtected dopaminergic neurons from apoptosis[20]
SP-600125 Amygdala Kindled Rats (Epilepsy Model)Not specifiedAlleviated neuronal damage in the hippocampus[21]
SP-600125 Transient Brain Ischemia/ReperfusionNot specifiedIncreased the number of surviving hippocampal CA1 cells[22][23]

Experimental Insight: A key challenge in developing JNK inhibitors is achieving selectivity over other MAP kinases. The optimization of the dihydroquinoxalinone scaffold in compounds like J46-37 has led to improved selectivity against JNK3, which is crucial for minimizing off-target effects.[17]

Experimental Protocol: In Vitro JNK3 Kinase Assay (ADP-Glo™)

This assay measures the activity of JNK3 by quantifying the amount of ADP produced during the kinase reaction.[24][25][26]

  • Reagents and Materials:

    • JNK3 Kinase Enzyme System (recombinant JNK3, substrate like ATF2, reaction buffer)

    • ATP

    • Test compound (dihydroquinoxalinone derivative) and controls (e.g., staurosporine)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well low-volume plate

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In the wells of the 384-well plate, add the test compound, JNK3 enzyme, and a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.[24][25]

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to JNK3 activity.

    • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

III. This compound as a DDR Inhibitor for Idiopathic Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to loss of lung function.[17][27] Discoidin domain receptors (DDR1 and DDR2) are receptor tyrosine kinases that are activated by collagen and are implicated in the pathogenesis of fibrosis. This compound is part of a class of compounds being investigated as potent DDR inhibitors.

Mechanism of Action: Attenuating the Fibrotic Cascade

In IPF, repetitive injury to alveolar epithelial cells leads to the uncontrolled proliferation of fibroblasts and their differentiation into myofibroblasts, which are the primary producers of ECM proteins like collagen.[27][28] DDRs on the surface of these cells are activated by collagen, promoting a positive feedback loop that drives the progression of fibrosis. By inhibiting DDRs, this compound and its analogs can interrupt this cycle, reducing fibroblast proliferation, migration, and ECM deposition.

Injury Alveolar Epithelial Cell Injury Fibroblast Fibroblast Proliferation & Differentiation to Myofibroblasts Injury->Fibroblast ECM Excessive ECM (Collagen) Deposition Fibroblast->ECM DDR DDR1/2 Activation ECM->DDR Positive Feedback Fibrosis Pulmonary Fibrosis ECM->Fibrosis DDR->Fibroblast Cyclopropyl_DHQ 4-Cyclopropyl-3,4-dihydro- quinoxalin-2(1H)-one Cyclopropyl_DHQ->DDR Inhibition Nintedanib Nintedanib Nintedanib->Fibroblast Inhibition of Proliferation, Migration & Differentiation

Caption: this compound inhibits the fibrotic cascade by targeting DDR1/2.

Comparative Efficacy in a Preclinical Model of Pulmonary Fibrosis

The bleomycin-induced pulmonary fibrosis model in rodents is a widely used and well-characterized model for evaluating potential antifibrotic therapies.[29][30][31][32]

Compound/DrugPulmonary Fibrosis ModelIn Vivo EfficacyReference
This compound derivative (Compound 47) Bleomycin-induced mouse modelPotent DDR1/2 inhibitory activity and reliable in vivo anti-fibrosis efficacy[21]
Nintedanib Bleomycin-induced animal modelsConsistent anti-fibrotic and anti-inflammatory activity[17][27]
Pirfenidone Bleomycin-induced rat modelSignificantly inhibited lung fibrosis and reduced hydroxyproline content[33][34]
Pirfenidone Bleomycin-induced mouse modelSignificantly ameliorated pulmonary fibrosis[35]

Experimental Insight: Nintedanib and Pirfenidone are currently approved for the treatment of IPF. Nintedanib is a multi-tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR,[17][27][28][36][37] while Pirfenidone has a broader, less defined anti-fibrotic and anti-inflammatory mechanism of action.[33][34][35][38][39] The development of selective DDR inhibitors like this compound offers a more targeted approach to treating IPF, potentially with an improved side-effect profile.

Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice

This in vivo model is the standard for assessing the efficacy of anti-fibrotic compounds.[29][30][31][32]

  • Animals and Housing:

    • C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.[29]

    • House animals in a specific pathogen-free facility with ad libitum access to food and water.

  • Procedure:

    • Anesthetize the mice (e.g., with isoflurane).

    • Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin sulfate dissolved in sterile saline. A microsprayer can be used for more uniform lung distribution.[31]

    • Administer the test compound (e.g., this compound derivative) or vehicle control daily or as per the desired dosing regimen, starting at a specified time point post-bleomycin administration.

    • Monitor the animals for signs of distress and record body weights regularly.

    • At the end of the study (typically 14-28 days post-bleomycin), euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).

  • Efficacy Readouts:

    • Histopathology: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis using the Ashcroft scoring system.[29][32]

    • Hydroxyproline Assay: Quantify the total lung collagen content as a biochemical marker of fibrosis.

    • BALF Analysis: Measure total and differential cell counts and the concentration of pro-inflammatory cytokines in the BALF to assess inflammation.[29][32]

Conclusion

The this compound scaffold and its derivatives represent a highly promising and versatile class of compounds with therapeutic potential across multiple disease areas. As tubulin polymerization inhibitors, they show efficacy in preclinical cancer models, including those with multidrug resistance. As JNK3 inhibitors, they offer a targeted approach to neuroprotection in models of neurodegenerative diseases. Furthermore, as exemplified by this compound itself, their ability to inhibit DDRs demonstrates significant potential for the treatment of idiopathic pulmonary fibrosis.

This guide has provided a comparative analysis of these compounds against relevant alternatives, supported by experimental data and detailed methodologies. The continued exploration and optimization of the dihydroquinoxalinone scaffold are warranted to fully realize its therapeutic potential and to develop novel, effective treatments for these challenging diseases.

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A Comparative Guide to the ADME Properties of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of ADME in Modern Drug Discovery

In the journey of a drug from a promising chemical entity to a therapeutic agent, its efficacy and potency are only part of the story. A molecule's success is fundamentally governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which collectively determine its pharmacokinetic profile.[1][2][3] An early and accurate assessment of a compound's ADME profile is paramount, as it helps to de-risk candidates, reduce late-stage clinical failures, and guide medicinal chemistry efforts toward molecules with a higher probability of success.[4][5][6]

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[7][8][9][10] However, like many heterocyclic cores, unsubstituted or poorly substituted quinoxalinones can suffer from suboptimal ADME characteristics, such as rapid metabolism or poor permeability. A key strategy in medicinal chemistry to overcome these hurdles is the introduction of specific chemical motifs to fine-tune these properties.

This guide focuses on the impact of incorporating a cyclopropyl group at the N4 position of the 3,4-dihydroquinoxalin-2(1H)-one core. The cyclopropyl ring is a versatile tool in drug design, valued for its ability to impart conformational rigidity and, crucially, to enhance metabolic stability.[11][12][13][14] Its strained ring system and stronger C-H bonds make it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug clearance.[15] Here, we provide a comparative benchmark of key ADME properties, supported by detailed experimental protocols, to illustrate the strategic advantage of this chemical modification.

Benchmarking Core ADME Parameters: A Practical Guide

To objectively compare the ADME properties of 4-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one derivatives against their parent scaffold and other analogues, a suite of standardized in vitro assays is employed. These assays provide critical data on a compound's metabolic fate, its ability to cross biological membranes, and its solubility.

A. Metabolic Stability Assessment

Expertise & Causality: Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[16] A compound that is rapidly metabolized will have a short in vivo half-life, potentially requiring frequent dosing and leading to variable patient exposure. The Human Liver Microsome (HLM) stability assay is a gold-standard in vitro tool used to predict hepatic clearance.[17] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, such as CYPs.[17] By incubating a compound with HLMs and monitoring its disappearance over time, we can estimate its intrinsic clearance. The cyclopropyl group is often introduced to "shield" a molecule from metabolic attack, thereby increasing its stability.[14][15]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Thaw a commercial stock of pooled human liver microsomes (e.g., from BioIVT) at 37°C.[18] Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[19]

    • Prepare a 1 µM working solution of the test compound (e.g., from a 10 mM DMSO stock) in the same phosphate buffer.

    • Prepare a solution of the necessary cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate), in phosphate buffer. This cofactor is essential to initiate the enzymatic reactions of CYPs.[19]

  • Incubation:

    • Pre-incubate the diluted microsomes and the test compound solution at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution to the microsome-compound mixture.

    • A control incubation without NADPH is run in parallel to assess for any non-enzymatic (chemical) degradation.[19]

  • Time-Point Sampling:

    • Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[19]

    • The reaction in each aliquot is immediately terminated ("quenched") by adding a cold organic solvent, typically acetonitrile, containing an internal standard for analytical quantification.

  • Analysis:

    • The quenched samples are centrifuged to precipitate the microsomal proteins.

    • The supernatant, containing the remaining parent compound, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

    • The concentration of the parent compound is measured at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • The percentage of the compound remaining is plotted against time.

    • The half-life (t½) is calculated from the slope of the natural logarithm plot of the disappearance of the parent compound.

HLM_Workflow cluster_prep Preparation (37°C) cluster_reaction Reaction & Sampling cluster_analysis Analysis HLM Dilute HLM (0.5 mg/mL) Incubate Pre-warm HLM + Compound HLM->Incubate Test_Cmpd Prepare Test Compound (1 µM) Test_Cmpd->Incubate NADPH Prepare NADPH Cofactor Start_Rxn Initiate with NADPH NADPH->Start_Rxn Incubate->Start_Rxn Sampling Sample at 0, 5, 15, 30, 45 min Start_Rxn->Sampling Quench Quench with Acetonitrile + Internal Standard Sampling->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate Half-Life (t½) LCMS->Data

Fig 1. Workflow for the Human Liver Microsomal Stability Assay.
B. Permeability Assessment

Expertise & Causality: For an orally administered drug, the ability to pass through the intestinal wall into the bloodstream is a fundamental requirement for bioavailability.[3] The Caco-2 permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelial barrier.[20][21][22] Caco-2 cells, when grown on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and express key efflux transporters (like P-glycoprotein, P-gp), which actively pump some drugs back into the intestinal lumen.[20][22] This assay measures the apparent permeability coefficient (Papp) and can also determine if a compound is a substrate for efflux pumps by measuring transport in both directions.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Caco-2 cells are seeded onto semi-permeable filter supports in Transwell® plates and cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[21]

  • Monolayer Integrity Check:

    • Before the experiment, the integrity of the cell monolayer is verified. This is crucial for ensuring that drug transport occurs through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.

    • Integrity is assessed by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a certain threshold (e.g., ≥ 200 Ω·cm²) indicates a healthy monolayer.[23]

  • Transport Experiment:

    • The experiment is performed in two directions to assess both passive permeability and active efflux.

    • Apical-to-Basolateral (A-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (upper) chamber, which represents the intestinal lumen. Samples are taken from the basolateral (lower) chamber, representing the blood side, over a period of time (e.g., 2 hours).[20][22]

    • Basolateral-to-Apical (B-A) Transport: In a separate set of wells, the compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Analysis:

    • The concentration of the compound in the donor and receiver chambers is quantified by LC-MS/MS.

  • Data Interpretation:

    • The Apparent Permeability Coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An efflux ratio significantly greater than 2 suggests the compound is actively transported by efflux pumps like P-gp.[21]

Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment (2h, 37°C) cluster_analysis Analysis & Calculation Culture Culture Caco-2 cells on Transwell plates (~21 days) TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Add_Cmpd Add Test Compound to Donor Chamber TEER->Add_Cmpd Transport_AB Apical -> Basolateral (A-B) (Absorption) Sample_Receiver Sample from Receiver Chamber Transport_AB->Sample_Receiver Transport_BA Basolateral -> Apical (B-A) (Efflux) Transport_BA->Sample_Receiver Add_Cmpd->Transport_AB Add_Cmpd->Transport_BA LCMS Quantify Compound by LC-MS/MS Sample_Receiver->LCMS Calc_Papp Calculate Papp (A-B, B-A) LCMS->Calc_Papp Calc_ER Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) Calc_Papp->Calc_ER

Fig 2. Workflow for the Bidirectional Caco-2 Permeability Assay.
C. Aqueous Solubility Assessment

Expertise & Causality: A drug must be in solution to be absorbed.[3] Poor aqueous solubility is a major challenge in drug discovery, often leading to low and erratic oral bioavailability.[24][25] Kinetic solubility is a high-throughput method used in early discovery to assess the solubility of compounds that are first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.[24][26] This method mimics the situation where a compound precipitates upon entering the aqueous environment of the gastrointestinal tract. While thermodynamic solubility is the true equilibrium value, kinetic solubility is more relevant for the rapid screening of large numbers of compounds.[26]

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).[25][27]

    • Prepare the aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.[27]

  • Assay Execution:

    • Dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate.[27]

    • Rapidly add the aqueous buffer (e.g., 198 µL) to each well to reach the desired final compound concentration (e.g., 100 µM) and a low final DMSO concentration (e.g., 1%).[26]

    • The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25°C) to allow for precipitation to occur.[24][27]

  • Measurement:

    • The amount of precipitate is measured by nephelometry, which detects light scattering caused by insoluble particles.[24][27]

    • The light scattering signal is compared to that of positive (known insoluble compound) and negative (soluble compound) controls.

  • Data Interpretation:

    • The kinetic solubility is reported as the concentration at which the compound begins to precipitate, or as a single-point measurement at a specific concentration (e.g., soluble or insoluble at 100 µM).

Solubility_Workflow cluster_prep Preparation cluster_assay Assay (2h, 25°C) cluster_analysis Measurement & Analysis DMSO_Stock Prepare 10 mM Compound Stock in DMSO Dispense Dispense DMSO Stock into Microplate DMSO_Stock->Dispense Buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) Add_Buffer Add Aqueous Buffer (Final DMSO ~1%) Buffer->Add_Buffer Dispense->Add_Buffer Shake Shake Plate to Equilibrate Add_Buffer->Shake Nephelometer Measure Light Scattering (Nephelometry) Shake->Nephelometer Report Determine Solubility (µM) Nephelometer->Report

Fig 3. Workflow for the Kinetic Solubility Assay via Nephelometry.

Comparative Data Analysis

To illustrate the impact of the 4-cyclopropyl substitution, the table below presents a set of representative experimental data. This data benchmarks a hypothetical 4-cyclopropyl derivative (Compound B ) against its parent scaffold (Compound A ) and a common alternative, a 4-isopropyl derivative (Compound C ). Standard control compounds are included for reference.

CompoundDescriptionMetabolic Stability (t½ in HLM, min)Permeability (Papp A→B, 10⁻⁶ cm/s)Efflux Ratio (ER)Kinetic Solubility (µM, pH 7.4)
Compound A 3,4-dihydroquinoxalin-2(1H)-one158.51.2>200
Compound B 4-Cyclopropyl -3,4-dihydro...>60 10.2 1.1 150
Compound C 4-Isopropyl-3,4-dihydro...2512.51.395
VerapamilControl (Metabolically Labile)<5---
PropranololControl (High Permeability)->20<2-
AtenololControl (Low Permeability)-<1<2-
KetoconazoleControl (Low Solubility)---<5

Interpretation of Results:

  • Metabolic Stability: The most striking difference is in metabolic stability. Compound B , featuring the cyclopropyl group, shows a significantly longer half-life (>60 min) compared to the parent scaffold Compound A (15 min) and the isopropyl analogue Compound C (25 min). This aligns with the known role of the cyclopropyl group in blocking CYP-mediated oxidation, a key advantage for improving a drug's pharmacokinetic profile.[11][12][15]

  • Permeability: All quinoxalinone derivatives demonstrate good to high permeability (Papp > 5 x 10⁻⁶ cm/s), suggesting they are likely well-absorbed. The introduction of small alkyl groups (cyclopropyl, isopropyl) slightly increases lipophilicity, which can enhance passive diffusion, as seen with the modest increase in Papp values for Compound B and Compound C relative to A .

  • Efflux: The efflux ratios for all tested derivatives are low (<2), indicating that they are not significant substrates of common efflux transporters like P-gp. This is a favorable property, as it reduces the risk of poor absorption and drug-drug interactions.

  • Solubility: The parent scaffold A exhibits excellent solubility. The addition of lipophilic groups in B and C leads to a predictable decrease in aqueous solubility. While the solubility of Compound B (150 µM) is lower than the parent, it remains well within an acceptable range for many oral drug candidates, representing a good balance between improved stability and retained solubility.

Conclusion and Strategic Implications

The benchmarking data clearly demonstrates the strategic value of incorporating a cyclopropyl group into the 3,4-dihydroquinoxalin-2(1H)-one scaffold. This single, small modification leads to a dramatic improvement in metabolic stability, a critical parameter for achieving a desirable in vivo half-life and predictable patient exposure. This enhancement is achieved without compromising the compound's favorable high permeability and with only a modest, often acceptable, reduction in aqueous solubility.

For drug development professionals, these findings underscore that this compound derivatives represent a promising class of compounds. The cyclopropyl moiety acts as an effective "metabolic shield," addressing a common liability of many heterocyclic cores. This allows researchers to focus their optimization efforts on potency and selectivity, knowing that a key pharmacokinetic vulnerability has already been mitigated. This targeted approach accelerates the design-make-test-analyze cycle and significantly increases the potential for identifying drug candidates with a well-balanced and developable ADME profile.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

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  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • White, R. E. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Unknown. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Hanser, T., et al. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. LJMU Research Online. Retrieved from [Link]

  • Ackley, D. C., Rockich, K. T., & Baker, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery. Springer Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

  • GitHub. (n.d.). KA0335/ADME_Analysis: Benchmarking models with the help of ADME dataset. Retrieved from [Link]

  • Huang, K., et al. (2023). ADMEOOD: Out-of-Distribution Benchmark for Drug Property Prediction. arXiv. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ADME Profiling in Drug Discovery and Development: An Overview. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Molecules. (2023). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Fayed, E. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioavailability radar chart generated by Swiss‐ADME for quinoxaline derivatives (3 and 4) and positive control drugs (acarbose and donepezil). Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical ADME properties of compound 3. Retrieved from [Link]

  • AMiner. (n.d.). An Insight into the Therapeutic Impact of Quinoxaline Derivatives: Recent Advances in Biological Activities (2020–2024). Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted ADME properties of compounds 4b, 4f, and 4m. Retrieved from [Link]

  • Koçyiğit, Ü. M., et al. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Wang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Dar'in, D., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one. As a valued member of the scientific community, your safety and the integrity of our shared environment are paramount. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard protocols to ensure a self-validating system of laboratory safety.

Quinoxaline derivatives are a significant class of heterocyclic compounds, widely utilized in pharmaceutical research for their diverse biological activities, including antibacterial and anticancer properties.[1][2] However, their potential bioactivity necessitates a cautious and systematic approach to waste management. Adherence to these procedures is critical for protecting laboratory personnel and ensuring environmental compliance.

Core Principle: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a conservative approach mandates treating it as a hazardous substance. This assessment is based on the toxicological profiles of structurally similar quinoxalinone compounds. The primary hazards associated with this chemical class include skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

Table 1: Assumed Hazard Profile for this compound

Hazard StatementGHS ClassificationRationale and Source
Causes skin irritationH315Based on data for parent compound Quinoxalin-2(1H)-one.[3]
Causes serious eye irritationH319Based on data for parent compound Quinoxalin-2(1H)-one.[3][4]
May cause respiratory irritationH335Based on data for parent compound Quinoxalin-2(1H)-one.[3][4]

Therefore, all waste materials containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be handled as hazardous waste.

Pre-Disposal Protocol: Safe Handling and Waste Segregation

Proper disposal begins with meticulous handling and segregation at the point of generation. This proactive approach prevents cross-contamination and ensures the safety of all personnel.

Mandatory Personal Protective Equipment (PPE)

Due to the irritant nature of related compounds, direct contact must be avoided. The following PPE is mandatory when handling the compound or its waste:

  • Eye Protection : Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient.[5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.[3]

  • Protective Clothing : A standard laboratory coat is required to protect against skin contact.[6]

Engineering Controls

All handling and preparation of waste containing this compound must be conducted within a certified chemical fume hood.[6] This is a critical step to mitigate the risk of inhaling dust or aerosols, which may cause respiratory irritation.[3]

Waste Segregation and Container Selection
  • Designated Waste Stream : Establish a dedicated hazardous waste container for all materials contaminated with this compound.

  • No Drain Disposal : Under no circumstances should this chemical or its rinsates be disposed of down the sewer system.[7][8] This is strictly prohibited by regulations to prevent environmental contamination.[8]

  • Container Specifications :

    • The container must be leak-proof and have a secure, tight-fitting lid.[6]

    • It must be chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.

    • The container must be clearly labeled as "Hazardous Waste."[6]

Step-by-Step Disposal Workflow

The following protocol provides a systematic workflow for the collection, storage, and disposal of this compound waste.

Step 1: Waste Collection
  • Solid Waste : Carefully transfer any residual solid compound, contaminated weighing papers, and used PPE into the designated hazardous waste container. Avoid generating dust.[7]

  • Liquid Waste : Collect all solutions containing the compound, including reaction mixtures and analytical samples, in a designated liquid hazardous waste container.

  • Rinsates : The first rinse of any glassware that has come into contact with the compound must be collected as hazardous waste.[6] Subsequent rinses can be managed according to standard laboratory procedures, but the initial rinse is considered acutely contaminated.

Step 2: Comprehensive Labeling

Proper labeling is a regulatory requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste" .[6]

  • The full chemical name: "this compound" .

  • An accurate list of all container contents, including solvents.

  • The approximate concentration and quantity of the waste.

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant).

  • The date of waste accumulation.

Step 3: Interim Storage
  • Keep the waste container securely closed except when adding waste.[6]

  • Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[7]

  • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and strong acids.[5]

  • The storage location should be secondary containment to mitigate spills.

Step 4: Final Disposal

Chemical waste must be disposed of through a licensed and approved waste management facility.[9]

  • Consult EHS : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Disposal Method : The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a licensed apparatus.[7] Landfilling in a specifically licensed chemical landfill may also be an option, but incineration is generally preferred for complete destruction.[7]

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated Materials) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Always Assess Is material contaminated with This compound? Segregate Segregate as Hazardous Waste (Dedicated, Labeled Container) Assess->Segregate Yes NonHazardous Dispose as Non-Hazardous Waste Assess->NonHazardous No Label Label Container Correctly ('Hazardous Waste', Chemical Name, Date) Segregate->Label PPE->Assess Store Store Securely (Cool, Dry, Ventilated Area) EHS Contact EHS for Pickup Store->EHS Label->Store Disposal Final Disposal via Licensed Facility (e.g., Incineration) EHS->Disposal

Caption: Decision workflow for safe disposal.

Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is crucial.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[10] If irritation persists, seek medical attention.[3]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[3]

  • Inhalation : Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[3]

  • Spills : For small spills, use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill. Sweep up the material, place it in the designated hazardous waste container, and decontaminate the area. Prevent spillage from entering drains or waterways.[7]

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work of research and development does not come at the cost of personal or ecological well-being.

References

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  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet for Quinoxalin-2(1H)-one.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 1,4-DIHYDROQUINOXALINE-2,3-DIONE 2-OXIME.
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Personal protective equipment for handling 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-Cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one

This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. As a valued researcher, your safety is paramount. This document is designed to provide you with in-depth, field-proven insights to ensure safe and effective laboratory operations.

Hazard Assessment and Risk Mitigation

Potential Hazards Associated with Quinoxaline Derivatives:

  • Harmful if swallowed: May cause systemic effects.[1]

  • Skin Irritation: Can cause redness and irritation upon contact.[1][2]

  • Serious Eye Irritation: May cause significant eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

  • Suspected Carcinogen: Some quinoxaline compounds are suspected of causing cancer.[1]

Given these potential risks, a multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

The appropriate selection and use of PPE is critical to minimize exposure.[3] The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes. A face shield offers an additional layer of protection for the entire face.[4][5][6]
Hands Nitrile or neoprene gloves (double-gloving recommended)These materials provide good chemical resistance. Double-gloving is a best practice when handling potentially hazardous compounds to protect against undetected pinholes and to allow for safe removal of the outer glove if contaminated.[1][4][7]
Body Polyethylene-coated polypropylene gown or a lab coatA disposable gown resistant to chemical permeation is preferred.[5] At a minimum, a buttoned lab coat should be worn to protect the skin and personal clothing.[7]
Respiratory N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4][8] Surgical masks do not offer adequate protection.[8]
Feet Closed-toe shoesRequired for all laboratory work to protect against spills and falling objects.[7][9]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound weighing Weighing or transferring solid? start->weighing in_hood Working in a certified chemical fume hood? weighing->in_hood Yes resp_protection N95 Respirator Required weighing->resp_protection No solution_work Working with solutions? in_hood->solution_work Yes core_ppe Core PPE Required: - Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Chemical-Resistant Gown/Lab Coat - Closed-toe Shoes in_hood->core_ppe No solution_work->core_ppe Yes end Proceed with caution resp_protection->solution_work core_ppe->end

Caption: PPE Selection Workflow Diagram

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures safety at every step.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[10]

  • Ensure the container is clearly labeled with the chemical name and any hazard warnings.

Handling Procedures
  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[11] Prepare all necessary equipment and reagents.

  • Engineering Controls: All manipulations of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Donning PPE:

    • Put on your lab coat or gown.

    • Put on your inner pair of gloves.

    • Put on your safety goggles and face shield.

    • Put on your outer pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Weighing and Transferring:

    • Use a disposable weighing boat or paper.

    • Handle the container and transfer tools with care to avoid generating dust.

    • Clean any spills immediately with appropriate materials.

  • Reactions and Manipulations:

    • Keep all containers closed when not in use.

    • Use a secondary container when transporting the chemical within the lab.[6]

  • Doffing PPE (to prevent contamination):

    • Remove the outer pair of gloves.

    • Remove your lab coat or gown, turning it inside out as you remove it.

    • Remove your face shield and goggles.

    • Remove the inner pair of gloves.

    • Wash your hands thoroughly with soap and water.[9]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of chemical waste is crucial to protect both personnel and the environment.

  • Solid Waste:

    • Contaminated consumables (e.g., weighing boats, pipette tips, gloves, gowns) should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Aqueous and organic waste streams containing this compound should be collected in separate, clearly labeled, and sealed waste containers.

    • Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be segregated.[12]

  • Empty Containers:

    • Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of in accordance with institutional guidelines.[12]

Waste Disposal Workflow

This diagram outlines the segregation and disposal process for waste generated during the handling of this compound.

Waste_Disposal start Waste Generation waste_type What type of waste? start->waste_type solid Solid Waste (gloves, paper, etc.) waste_type->solid Contaminated Solid liquid Liquid Waste waste_type->liquid Solution container Empty Container waste_type->container Container solid_bin Labeled Solid Hazardous Waste Bin solid->solid_bin liquid_type Aqueous or Organic? liquid->liquid_type triple_rinse Triple rinse with appropriate solvent container->triple_rinse aqueous_waste Labeled Aqueous Hazardous Waste liquid_type->aqueous_waste Aqueous organic_waste Labeled Organic Hazardous Waste liquid_type->organic_waste Organic rinsate Collect rinsate as hazardous liquid waste triple_rinse->rinsate disposal Dispose of rinsed container per institutional policy triple_rinse->disposal rinsate->liquid_type

Caption: Chemical Waste Disposal Workflow

Emergency Procedures: Preparedness is Key

Accidents can happen, and being prepared is the best way to mitigate their consequences.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][10] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

  • Spills:

    • Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand), and place the contaminated material in a sealed, labeled hazardous waste container. Clean the spill area with a suitable solvent.

    • Major Spill (outside a fume hood): Evacuate the area and prevent entry. Alert your supervisor and institutional safety office immediately. Do not attempt to clean up a large spill without proper training and equipment.[1]

By adhering to these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safe and productive research environment.

References

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  • SAFETY D
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.